molecular formula C13H18ClNO3 B593145 Pentylone hydrochloride CAS No. 17763-01-8

Pentylone hydrochloride

Cat. No.: B593145
CAS No.: 17763-01-8
M. Wt: 271.74 g/mol
InChI Key: WEFFVTZHXLDTJV-UHFFFAOYSA-N
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Description

Pentylone (hydrochloride) (CRM) is a certified reference material categorized as a cathinone. Pentylone has been detected in products sold as bath salts. Pentylone is regulated as a Schedule I compound in the United States. Pentylone (hydrochloride) (CRM) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.>Pentylone (hydrochloride) is an analytical reference material categorized as a cathinone. Pentylone has been detected in products sold as bath salts. Pentylone is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.>Several alternative cathinone derivatives of the abused substances mephedrone and methylenedioxy pyrovalerone (MDPV; ), which have been shown to produce stimulant effects similar to 3,4-methylenedioxymethamphetamine amphetamines and cocaine, have gained attention as recreational legal highs due to their unregulated availability as ingredients in “spice” or other mixtures. Pentylone, a cathinone derivative shown to have psychostimulant effects, was recently identified as a component of the designer drug mixture, NRG. The physiological, neurological, and toxicological actions of pentylone have not been characterized. This compound is for the forensic analysis of samples that may contain this compound. It is supplied as the hydrochloride salt of pentylone for ease of solubility in aqueous solvents.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H17NO3.ClH/c1-3-4-10(14-2)13(15)9-5-6-11-12(7-9)17-8-16-11;/h5-7,10,14H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFFVTZHXLDTJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858010
Record name 1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)pentan-1-one--hydrogen chloride (1/1)
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Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17763-01-8
Record name Pentylone hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)pentan-1-one--hydrogen chloride (1/1)
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Record name 17763-01-8
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Record name PENTYLONE HYDROCHLORIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of Pentylone Hydrochloride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this technical guide provides a comprehensive overview of the core chemical properties, pharmacology, and analytical methodologies related to pentylone hydrochloride. This document summarizes key quantitative data, outlines detailed experimental protocols, and includes visualizations to illustrate critical pathways and workflows.

Chemical and Physical Properties

This compound is a synthetic cathinone, classified as a substituted phenethylamine. It is the hydrochloride salt of pentylone and presents as a white to off-white crystalline powder.[1]

Below is a summary of its key chemical and physical properties:

PropertyValueReference(s)
IUPAC Name 1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one;hydrochloride[2]
Synonyms βk-MBDP, Pentylone HCl, 2-(Methylamino)-3',4'-(methylenedioxy)valerophenone Hydrochloride[2]
CAS Number 17763-01-8[2]
Molecular Formula C₁₃H₁₈ClNO₃[1]
Molecular Weight 271.74 g/mol [1]
Melting Point 237-239 °C[1]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in methanol. The hydrochloride salt form enhances water solubility compared to the free base.[1]

Pharmacology and Mechanism of Action

This compound acts as a monoamine transporter inhibitor, affecting the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[3] It exhibits a "hybrid" activity, functioning as a dopamine transporter (DAT) blocker while also acting as a serotonin transporter (SERT) substrate, leading to the release of serotonin.[1][2] This dual action contributes to its stimulant and psychoactive effects.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the synaptic cleft, highlighting its interaction with dopamine and serotonin transporters.

Pentylone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Dopamine/Serotonin) DA Dopamine vesicle->DA Release HT Serotonin vesicle->HT Release DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) DA->DAT Reuptake DA_receptor Dopamine Receptor DA->DA_receptor Binds HT->SERT Reuptake & Release HT_receptor Serotonin Receptor HT->HT_receptor Binds pentylone Pentylone pentylone->DAT Blocks pentylone->SERT Substrate for Release

Mechanism of action of this compound.

Metabolism

Pentylone is a known metabolite of N,N-dimethylpentylone.[4] The metabolism of pentylone itself primarily involves N-dealkylation, a common metabolic pathway for synthetic cathinones.[5] Studies using human liver microsomes (HLMs) have been employed to investigate its metabolic fate, identifying various phase I and phase II metabolites.[5]

The following workflow outlines a general procedure for studying the in vitro metabolism of this compound.

Metabolism_Workflow cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis pentylone Pentylone HCl Solution incubate Incubate at 37°C pentylone->incubate hlm Human Liver Microsomes (HLMs) hlm->incubate nadph NADPH regenerating system nadph->incubate quench Stop Reaction incubate->quench acetonitrile Cold Acetonitrile acetonitrile->quench centrifuge Centrifuge to pellet protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-HRMS Analysis supernatant->lcms metabolites Identify Metabolites lcms->metabolites

Experimental workflow for in vitro metabolism study.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. It is important to note that while analytical protocols are based on published data, a detailed, publicly available synthesis protocol for this compound is scarce. Therefore, the synthesis and purification procedures provided are representative methods based on the synthesis of analogous synthetic cathinones.

Synthesis of this compound (Representative Protocol)

This protocol is adapted from general methods for the synthesis of synthetic cathinones.

Step 1: α-Bromination of 1-(1,3-benzodioxol-5-yl)pentan-1-one

  • Dissolve 1-(1,3-benzodioxol-5-yl)pentan-1-one (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add bromine (1 equivalent) dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromo ketone.

Step 2: Amination and Hydrochloride Salt Formation

  • Dissolve the crude α-bromo ketone from Step 1 in a suitable solvent such as acetonitrile or tetrahydrofuran.

  • Add an excess of methylamine solution (e.g., 40% in water or 2M in THF) and stir at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and bubble with dry HCl gas, or add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether) to precipitate this compound.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry to obtain the crude product.

Purification by Recrystallization
  • Select a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, isopropanol, or ethanol/diethyl ether mixtures).

  • Dissolve the crude this compound in a minimum amount of the hot solvent.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot-filtered to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Analytical Methods
  • Sample Preparation: Dilute analyte to approximately 1 mg/mL in methanol.

  • Instrumentation: Agilent gas chromatograph with a mass selective detector.

  • Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Program:

    • Initial temperature: 100°C for 1.0 min.

    • Ramp to 300°C at 12°C/min.

    • Hold at 300°C for 9.0 min.

  • Injection: 1 µL with a split ratio of 20:1.

  • MS Parameters:

    • Mass scan range: 34-550 amu.

    • Ionization mode: Electron Ionization (EI).

  • Sample Preparation: Dissolve ~10 mg of this compound in deuterium oxide (D₂O).

  • Instrument: 400 MHz NMR spectrometer.

  • Parameters for ¹H NMR:

    • Spectral width: -3 ppm to 13 ppm.

    • Pulse angle: 90°.

    • Delay between pulses: 45 seconds.

  • Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralcel OD-H or Chiralpak AD).

  • Mobile Phase: A normal-phase mobile phase is typically effective for cathinones. A common system would be a mixture of n-hexane and a polar modifier like isopropanol or ethanol. For basic compounds like pentylone, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance.

  • Flow Rate: Typically around 1.0 mL/min.

  • Method Development: The separation would require optimization of the mobile phase composition (ratio of hexane to alcohol) to achieve baseline resolution of the enantiomers.

This protocol is a general guide for assessing the interaction of this compound with monoamine transporters.

Uptake Inhibition Assay:

  • Culture cells stably expressing the human dopamine transporter (hDAT) or serotonin transporter (hSERT) in appropriate media.

  • Plate the cells in 96-well plates and allow them to adhere.

  • On the day of the assay, wash the cells with Krebs-HEPES buffer.

  • Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 10-20 minutes) at 37°C.

  • Add a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT or [³H]serotonin for SERT).

  • Incubate for a short period (e.g., 5-10 minutes) to allow for substrate uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific uptake of the radiolabeled substrate.

Release Assay:

  • Pre-load the transporter-expressing cells with a radiolabeled substrate as described above.

  • Wash the cells to remove extracellular radiolabel.

  • Add varying concentrations of this compound to the cells.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Collect the supernatant, which contains the released radiolabel.

  • Measure the radioactivity in the supernatant.

  • Calculate the EC₅₀ value, which is the concentration of this compound that elicits 50% of the maximum release of the radiolabeled substrate.

  • Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration), a phosphate buffer (pH 7.4), and this compound at a specific concentration (e.g., 1-10 µM).

  • Pre-warm the mixture to 37°C.

  • Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent such as acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the parent compound and potential metabolites using a sensitive analytical technique such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

  • Identify metabolites based on their mass-to-charge ratio and fragmentation patterns.

References

Pentylone Hydrochloride's Interaction with Monoamine Transporters: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentylone hydrochloride, a synthetic cathinone, has emerged as a significant psychoactive substance with a complex pharmacological profile. This document provides an in-depth technical guide on the mechanism of action of pentylone at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. It summarizes key quantitative data, details common experimental methodologies for studying these interactions, and presents visual diagrams of the associated signaling pathways and experimental workflows. This information is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the neuropharmacology of synthetic cathinones.

Introduction

Pentylone (also known as β-keto-methylbenzodioxolylpentanamine or bk-MBDP) is a substituted cathinone that has been identified in recreational drug markets.[1] Its stimulant and empathogenic effects are primarily attributed to its interaction with monoamine transporters, which are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft.[1][2] Understanding the precise mechanism of action of pentylone at these transporters is crucial for elucidating its psychoactive effects, abuse potential, and potential therapeutic applications. This whitepaper synthesizes the current scientific understanding of pentylone's effects on DAT, SERT, and NET, with a focus on its unique "hybrid" activity.

Quantitative Analysis of Pentylone's Interaction with Monoamine Transporters

Pentylone's interaction with monoamine transporters has been quantified in several studies, primarily through in vitro uptake inhibition assays. These assays determine the concentration of a substance required to inhibit 50% of the transporter's activity (IC50). A lower IC50 value indicates a higher potency.

The available data consistently demonstrates that pentylone is a potent inhibitor of all three monoamine transporters.[2] However, its potency varies across the different transporters, and this differential activity is key to its pharmacological profile. Pentylone generally exhibits the highest potency at the norepinephrine transporter (NET), followed by the dopamine transporter (DAT), and then the serotonin transporter (SERT).[3]

Below is a summary of quantitative data from various studies. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as the use of rat brain synaptosomes versus cells expressing human transporters.

TransporterIC50 (μM) - Rat Brain SynaptosomesIC50 (μM) - HEK-293 Cells (human transporters)Reference
DAT 0.12 ± 0.010.31 ± 0.07[4]
SERT 1.36 ± 0.1011.7 ± 0.5[4]
NET Not consistently reported in direct comparison-

The DAT/SERT selectivity ratio, calculated from IC50 values, provides insight into the relative dopaminergic versus serotonergic activity of a compound. For pentylone, this ratio is approximately 11.4 in synaptosome uptake assays and 6.2 in HEK-293 cells, indicating a preference for inhibiting dopamine uptake over serotonin uptake.[4]

Mechanism of Action: A Hybrid Transporter Ligand

Further investigation beyond simple uptake inhibition has revealed a more complex mechanism of action for pentylone. It is now understood to be a "hybrid" transporter ligand, acting as a blocker (reuptake inhibitor) at the dopamine transporter and as a substrate (releaser) at the serotonin transporter.[4][5][6]

  • Action at DAT: At the dopamine transporter, pentylone functions as a conventional reuptake inhibitor. It binds to the transporter protein, preventing it from clearing dopamine from the synaptic cleft. This leads to an increase in the extracellular concentration of dopamine. Electrophysiological studies have shown that pentylone does not induce DAT-mediated inward currents, which is characteristic of transporter blockers rather than substrates.[4]

  • Action at SERT: In contrast, at the serotonin transporter, pentylone acts as a substrate. This means that it is transported into the presynaptic neuron by SERT. This process can lead to the reverse transport, or efflux, of serotonin from the neuron into the synaptic cleft.[4][7] This substrate activity is supported by findings that pentylone induces robust SERT-mediated inward currents.[4]

This hybrid activity profile—dopamine reuptake inhibition and serotonin release—is a key feature that distinguishes pentylone from other psychostimulants and contributes to its unique psychoactive effects.

Experimental Protocols

The characterization of pentylone's interaction with monoamine transporters relies on a variety of in vitro assays. The following are detailed methodologies for key experiments.

Synaptosome Preparation

Synaptosomes are isolated nerve terminals that retain functional transporters, making them a valuable tool for studying neurotransmitter uptake and release.

Protocol:

  • Tissue Homogenization: Fresh brain tissue (e.g., rat striatum for DAT, whole brain minus cerebellum for SERT and NET) is homogenized in ice-cold 0.32 M sucrose solution using a Dounce homogenizer.[8]

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the synaptosomal fraction.

    • The initial homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.[9]

    • The resulting supernatant is then centrifuged at a higher speed (e.g., 17,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.[9]

  • Resuspension: The synaptosomal pellet is resuspended in a suitable buffer, such as Krebs-Ringer-HEPES buffer, for use in subsequent assays.[10]

Monoamine Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled monoamine into synaptosomes or cells expressing the target transporter.

Protocol:

  • Incubation: Synaptosomes or transporter-expressing cells are pre-incubated with varying concentrations of this compound or a vehicle control.[11]

  • Addition of Radioligand: A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate the uptake reaction.[11] The final concentration of the radioligand is typically near its Km value for the respective transporter.[10]

  • Termination of Uptake: After a short incubation period (typically 1-5 minutes), the uptake is terminated by rapid filtration through glass fiber filters using a cell harvester.[10]

  • Washing: The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.[10]

  • Scintillation Counting: The radioactivity retained on the filters, representing the amount of radiolabeled monoamine taken up, is quantified using a liquid scintillation counter.[11]

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of specific uptake (total uptake minus non-specific uptake in the presence of a potent selective inhibitor) against the logarithm of the pentylone concentration and fitting the data to a sigmoidal dose-response curve.[10]

Monoamine Release Assay

This assay determines whether a compound induces the release of a pre-loaded radiolabeled monoamine from synaptosomes or cells.

Protocol:

  • Loading: Synaptosomes or cells are pre-incubated with a radiolabeled monoamine to allow for its uptake and accumulation.

  • Washing: The preparations are washed to remove extracellular radiolabel.

  • Incubation with Test Compound: The loaded synaptosomes or cells are then incubated with varying concentrations of this compound or a vehicle control.

  • Quantification of Release: The amount of radioactivity released into the supernatant is measured using a liquid scintillation counter.[3]

  • Data Analysis: Release is typically expressed as a percentage of the total radioactivity initially present in the cells. The potency (EC50) and efficacy (Emax) of the compound to induce release are then calculated.[3]

Visualizations

Signaling Pathways and Mechanisms

The following diagrams illustrate the mechanism of action of pentylone at the dopamine and serotonin transporters, as well as a typical experimental workflow for a monoamine uptake inhibition assay.

Pentylone_DAT_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA Release DAT DAT DA->DAT Reuptake DA_synapse Increased Dopamine Pentylone_block Pentylone Pentylone_block->DAT Blocks DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding & Activation

Caption: Pentylone's blocking action at the Dopamine Transporter (DAT).

Pentylone_SERT_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT_vesicle Serotonin Vesicles SERT_cyto Cytosolic Serotonin SERT_vesicle->SERT_cyto Storage SERT_synapse Increased Serotonin SERT SERT SERT->SERT_cyto Reverse Transport (Efflux) Pentylone_sub Pentylone Pentylone_sub->SERT Substrate Transport SERT_receptor Serotonin Receptors SERT_synapse->SERT_receptor Binding & Activation

Caption: Pentylone's substrate action at the Serotonin Transporter (SERT).

Uptake_Inhibition_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_termination Termination & Measurement cluster_analysis Data Analysis prep Prepare Synaptosomes or Transporter-Expressing Cells pre_incubate Pre-incubate with Pentylone or Vehicle prep->pre_incubate add_radioligand Add Radiolabeled Monoamine pre_incubate->add_radioligand incubate Incubate for Uptake add_radioligand->incubate terminate Terminate Uptake (Rapid Filtration) incubate->terminate wash Wash to Remove Unbound Radioligand terminate->wash measure Quantify Radioactivity (Scintillation Counting) wash->measure analyze Calculate % Inhibition and Determine IC50 measure->analyze

Caption: Experimental workflow for a monoamine uptake inhibition assay.

Conclusion

This compound exhibits a complex and potent interaction with monoamine transporters. Its "hybrid" mechanism of action, characterized by dopamine transporter blockade and serotonin transporter substrate activity, underlies its distinct psychostimulant and empathogenic effects. The quantitative data and experimental methodologies presented in this whitepaper provide a foundational understanding for researchers and drug development professionals. Further research is warranted to fully elucidate the downstream signaling consequences of pentylone's actions and to explore the structure-activity relationships of this and related synthetic cathinones. This knowledge is essential for assessing the abuse liability of these substances and for the potential development of novel therapeutics targeting monoamine transporters.

References

An In-depth Technical Guide on the Metabolic Pathways of Pentylone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed elucidation of the metabolic pathways of pentylone hydrochloride, a synthetic cathinone. The information presented herein is synthesized from in vitro and in vivo studies, offering a comprehensive overview for researchers, scientists, and professionals in drug development. This document outlines the primary biotransformation routes, presents key experimental methodologies, and summarizes the identified metabolites.

Introduction to Pentylone Metabolism

Pentylone (also known as βk-MBDP and methylenedioxypentedrone) is a stimulant of the cathinone class.[1] Understanding its metabolic fate is crucial for toxicological assessment, clinical diagnostics, and the development of potential therapeutic interventions in cases of intoxication. The metabolism of pentylone, like other synthetic cathinones, primarily occurs in the liver and involves a series of Phase I and Phase II enzymatic reactions. The main metabolic pathways include N-dealkylation, reduction of the β-keto group, demethylenation of the methylenedioxy ring, and aliphatic hydroxylation.[2][3] Subsequent Phase II reactions, such as glucuronide conjugation, have also been observed for related compounds and are likely involved in the metabolism of pentylone.[2][3]

Key Metabolic Pathways

The biotransformation of pentylone is complex, leading to the formation of several metabolites. The primary metabolic reactions are detailed below.

  • N-Dealkylation: This process involves the removal of the methyl group from the nitrogen atom of the pentylone molecule, resulting in the formation of its primary amine metabolite, nor-pentylone.[4][5] This is a common metabolic pathway for many N-alkylated synthetic cathinones.[6]

  • β-Ketone Reduction: The ketone group at the beta-carbon of the pentylone side chain can be reduced to a secondary alcohol.[2][3] This reaction leads to the formation of a hydroxylated metabolite. This is a significant pathway for many synthetic cathinones and can result in metabolites with retained pharmacological activity.[7]

  • Demethylenation: The methylenedioxy ring of pentylone can undergo demethylenation, a process mediated by cytochrome P450 enzymes such as CYP2D6 and CYP2C19.[5][6] This is often followed by O-methylation, resulting in catechol-like structures that can be further conjugated.[2][7]

  • Aliphatic Hydroxylation: Hydroxylation can occur at various positions on the pentyl side chain of the pentylone molecule.[2][3] This reaction introduces a hydroxyl group, increasing the polarity of the molecule and facilitating its excretion.

  • Phase II Conjugation: Following Phase I reactions, the resulting metabolites, particularly those with hydroxyl groups, can undergo conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation).[5] These conjugation reactions significantly increase the water solubility of the metabolites, aiding in their renal clearance. While not extensively detailed specifically for pentylone in the provided results, it is a major elimination pathway for synthetic cathinones in general.[7]

The following diagram illustrates the primary metabolic pathways of pentylone.

Pentylone_Metabolism Pentylone Pentylone N_Dealkylated nor-Pentylone (N-Dealkylation) Pentylone->N_Dealkylated CYP450 Keto_Reduced β-Keto Reduced Metabolite Pentylone->Keto_Reduced Carbonyl Reductases Demethylenated Demethylenated Metabolite Pentylone->Demethylenated CYP2D6, CYP2C19 Hydroxylated Hydroxylated Metabolite Pentylone->Hydroxylated CYP450 Conjugated Glucuronide/Sulfate Conjugates N_Dealkylated->Conjugated UGTs, SULTs Keto_Reduced->Conjugated UGTs, SULTs Demethylenated->Conjugated COMT, UGTs, SULTs Hydroxylated->Conjugated UGTs, SULTs

Caption: Primary metabolic pathways of this compound.

Experimental Protocols for Metabolic Studies

The elucidation of pentylone's metabolic pathways has been primarily achieved through in vitro studies utilizing human liver microsomes (HLMs), which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

3.1. In Vitro Metabolism with Human Liver Microsomes (HLMs)

A common experimental approach involves incubating this compound with pooled human liver microsomes. This method allows for the identification of Phase I metabolites in a controlled environment.

Experimental Workflow:

  • Preparation of Incubation Mixture:

    • A stock solution of this compound is prepared, typically in an organic solvent like DMSO, and then diluted with a phosphate buffer (pH 7.4).[4]

    • Pooled human liver microsomes (e.g., from a pool of 50 mixed-gender donors) are suspended in the phosphate buffer.[4]

    • A cofactor solution, typically an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), is prepared to initiate and sustain the enzymatic reactions.[4]

  • Incubation:

    • The pentylone solution, HLM suspension, and cofactor solution are combined in a reaction vessel.

    • The mixture is incubated at 37°C for a specified period, for instance, two hours, to allow for metabolic conversion.[4]

    • Control samples are prepared by incubating pentylone with heat-inactivated HLMs or in the absence of the NADPH cofactor to differentiate enzymatic from non-enzymatic degradation.[4]

  • Reaction Quenching and Sample Preparation:

    • The enzymatic reaction is terminated by adding a cold organic solvent, such as acetonitrile.[4] This step also serves to precipitate proteins.

    • The mixture is then centrifuged at high speed (e.g., 13,200 rpm) to pellet the precipitated proteins.[4]

    • The resulting supernatant, containing the parent drug and its metabolites, is collected for analysis.[4]

  • Analytical Detection:

    • The supernatant is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system for separation of the different components.[4]

    • The separated compounds are then introduced into a mass spectrometer (MS), often a high-resolution instrument like a quadrupole time-of-flight (QTOF) or Orbitrap mass spectrometer, for detection and identification.[4][8]

    • Metabolite identification is based on accurate mass measurements and fragmentation patterns (MS/MS spectra).[4]

The following diagram illustrates a typical experimental workflow for studying pentylone metabolism.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Pentylone_Sol Pentylone HCl Solution Incubation Incubate at 37°C Pentylone_Sol->Incubation HLM_Susp HLM Suspension HLM_Susp->Incubation Cofactor_Sol NADPH Cofactor Solution Cofactor_Sol->Incubation Quench Quench with Acetonitrile Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS UHPLC-HRMS Analysis Supernatant->LC_MS Data_Analysis Data Analysis & Metabolite ID LC_MS->Data_Analysis

Caption: Experimental workflow for in vitro metabolism of pentylone.

Quantitative Data on Pentylone and its Metabolites

While specific quantitative data for this compound metabolites from a single comprehensive study is limited in the provided search results, information on related compounds and the parent drug in various biological matrices offers valuable context. Pentylone is itself a metabolite of N,N-dimethylpentylone (dipentylone).[9][10]

Table 1: Concentrations of Pentylone and Related Compounds in Biological Samples

CompoundMatrixConcentration Range (ng/mL)Mean (±SD) (ng/mL)Median (ng/mL)Reference(s)
N-ethyl pentyloneBlood12 - 1,200313 (±366)125[8][11]
N-ethyl pentyloneOral Fluid12.6 - 1,377--[8][11]
N,N-dimethylpentyloneBlood (postmortem)3.3 - 970277 (±283)145[10][12]
Pentylone (as a metabolite of N,N-dimethylpentylone)Blood (postmortem)1.3 - 42088 (±127)31[10][12]

Table 2: Identified Phase I Metabolites of Pentylone and Related Synthetic Cathinones

Metabolic ReactionResulting MetaboliteObserved in Studies ofReference(s)
N-Dealkylationnor-PentylonePentylone, N-ethyl pentylone[4][13]
β-Ketone Reductionβ-hydroxy-pentylonePentylone, N-ethyl pentylone[2][3][8]
DemethylenationDihydroxy-pentylone (catechol)Pentylone and other methylenedioxy-cathinones[2][4][7]
Demethylenation + O-MethylationMethoxy-hydroxy-pentyloneMethylone, Butylone[2][7]
Aliphatic HydroxylationHydroxy-pentylonePentylone and other synthetic cathinones[2][3]

Conclusion

The metabolism of this compound is a multifaceted process involving several key enzymatic pathways, including N-dealkylation, β-ketone reduction, demethylenation, and aliphatic hydroxylation, followed by Phase II conjugation. In vitro studies using human liver microsomes coupled with advanced analytical techniques such as high-resolution mass spectrometry have been instrumental in identifying the resulting metabolites. Although comprehensive quantitative data for all pentylone metabolites are still emerging, the existing research on pentylone and structurally related synthetic cathinones provides a solid foundation for understanding its biotransformation. This knowledge is critical for forensic toxicology, clinical management of intoxications, and the broader field of drug development. Further research is warranted to fully quantify the contribution of each metabolic pathway and to assess the pharmacological activity of the major metabolites.

References

Spectroscopic Characterization of Pentylone Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for pentylone hydrochloride, a synthetic cathinone. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the identification and characterization of this compound. This guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring this information.

Introduction

This compound, with the chemical name 1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one hydrochloride, is a substituted cathinone that has been identified as a designer drug.[1] Accurate and thorough analytical data are crucial for its unambiguous identification in forensic and research settings. This guide summarizes the key spectroscopic data for this compound.

Spectroscopic Data

The following sections present the NMR, IR, and MS data for this compound in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.66d, J = 8.2 Hz1HAromatic H
7.45s1HAromatic H
7.01d, J = 8.2 Hz1HAromatic H
6.11s2HO-CH₂-O
5.02t, J = 5.5 Hz1HCH(N)-C=O
2.75s3HN-CH₃
1.98m2HCH₂-CH(N)
1.24m2HCH₂-CH₃
0.84t, J = 7.3 Hz3HCH₂-CH₃

Solvent: D₂O[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
194.8C=O
152.9Aromatic C-O
148.5Aromatic C-O
129.1Aromatic C
125.7Aromatic CH
108.8Aromatic CH
108.3Aromatic CH
102.3O-CH₂-O
64.1CH(N)-C=O
31.5N-CH₃
27.9CH₂-CH(N)
19.1CH₂-CH₃
13.7CH₂-CH₃

Note: Data compiled from various sources and may be subject to slight variations based on experimental conditions.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its ketone, amine, and aromatic functionalities.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadN-H stretch (from hydrochloride salt)
~2960MediumC-H stretch (aliphatic)
~2870MediumC-H stretch (aliphatic)
1735StrongC=O stretch (ketone)[1]
1605MediumC=C stretch (aromatic)
1505MediumC=C stretch (aromatic)
1250StrongC-O-C stretch (asymmetric, methylenedioxy)
1040StrongC-O-C stretch (symmetric, methylenedioxy)
930MediumO-CH₂-O bend

Sample preparation: KBr pellet

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques have been used for the analysis of pentylone.

Table 4: Mass Spectrometry Data for Pentylone

m/zIonization ModeAssignment
236ESI[M+H]⁺ (Protonated molecule)
235EIM⁺ (Molecular ion)
177EI[M - C₄H₈N]⁺
163EI, ESI[M - C₄H₁₀N]⁺ (Benzoyl cation)
135EI, ESI[C₈H₇O₂]⁺ (Methylenedioxybenzoyl cation)
86EI[C₅H₁₂N]⁺ (Iminium ion, base peak)

Note: Fragmentation patterns can vary depending on the specific instrument and conditions used.[3][4]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy
  • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterium oxide (D₂O). Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.0 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • Data Processing: The acquired Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) and Fourier transformed. Phase and baseline corrections are applied.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of this compound is finely ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press at approximately 8-10 tons of pressure.[2]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation: A solution of this compound in methanol (e.g., 1 mg/mL) is prepared. This solution is further diluted to an appropriate concentration (e.g., 1-10 µg/mL) for analysis.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10-20 °C/min, and hold for 5-10 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of this compound.

Spectroscopic_Workflow_for_Pentylone_HCl cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Characterization Sample Pentylone HCl Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (GC-MS / LC-MS) Sample->MS NMR_Data Structural Elucidation (Connectivity, Functional Groups) NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Confirmation Compound Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the spectroscopic identification of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Pentylone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical, chemical, and pharmacological properties of pentylone hydrochloride (HCl). The information is compiled from peer-reviewed scientific literature and forensic chemistry resources, with a focus on presenting quantitative data and detailed experimental methodologies.

General and Physicochemical Properties

This compound is the salt form of pentylone, a synthetic cathinone developed in the 1960s.[1] Its systematic IUPAC name is 1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one hydrochloride.[2][3] At standard conditions, it presents as a white to off-white crystalline powder.[2] The hydrochloride salt formation enhances its stability and solubility in polar solvents compared to its free base form.[2]

Table 1: General and Physicochemical Properties of Pentylone HCl

Property Value Reference(s)
IUPAC Name 1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one hydrochloride [2][3]
Synonyms βk-MBDP, bk-Methyl-K, 2-(methylamino)-3',4'-(methylenedioxy)valerophenone HCl [2][3][4]
CAS Number 17763-01-8 [2][3][4]
Molecular Formula C₁₃H₁₈ClNO₃ [2][3]
Molecular Weight 271.74 g/mol [2][3]
Appearance White to off-white crystalline powder [2]
Melting Point 237-239°C [2]
230 ± 3°C [2]
215-242°C
242.0°C [4]
Solubility Soluble in Methanol [2]
Soluble in DMSO (≥10 mg/ml) [5]

| | Soluble in PBS (pH 7.2) (≥ 10 mg/ml) |[5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of pentylone HCl. Data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy confirm the molecular structure, including the alkyl side chain and the position of the methylenedioxy group on the aromatic ring.[6][7]

Table 2: ¹H NMR Spectral Data for Pentylone HCl in D₂O

Chemical Shift (δ ppm) Multiplicity Assignment Reference(s)
0.83 Triplet (t) Terminal methyl group (pentyl chain) [6]
1.21-1.29 Multiplet (m) Methylene group adjacent to terminal methyl [6]
1.96 Multiplet (m) Methylene group [6]
2.73 Singlet (s) Methylamino group protons [6]

| 5.02 | Triplet (t) | Methine proton |[6] |

Table 3: ¹³C NMR Spectral Data for Pentylone HCl

Chemical Shift (δ ppm) Assignment Reference(s)
12.9, 17.0, 31.7, 32.3 Carbons of the pentyl chain [6]
63.3 Methylamino group carbon [6]
102.6, 107.8, 108.5 Aromatic carbons (benzodioxole) [6]
126.5, 127.6 Aromatic carbons (benzodioxole) [6]
148.3, 153.5 Aromatic carbons (benzodioxole) [6]

| 194.8 | Carbonyl carbon |[2][6] |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for identifying pentylone. The Electron Ionization (EI) mass spectrum provides a characteristic fragmentation pattern.

Table 4: Key Mass Spectrometry (EI-MS) Fragments for Pentylone

Mass-to-Charge Ratio (m/z) Assignment Reference(s)
235 Molecular Ion [M]⁺ (Free Base) [4]
163 [M - C₄H₈N]⁺ [4]
135 Benzodioxole fragment [4]

| 86 | Immonium ion [CH₃CH=N⁺HCH₃] |[4][8] |

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in the molecule. Key absorption bands are observed for the carbonyl group, aromatic ring, and amine salt.

Pharmacology and Mechanism of Action

Pentylone is a psychomotor stimulant that acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] Research has revealed that it possesses a "hybrid" mechanism of action at monoamine transporters. It functions as an uptake blocker at the dopamine transporter (DAT) but acts as a substrate, or releasing agent, at the serotonin transporter (SERT).[9][10] This dual activity leads to an increase in extracellular concentrations of both dopamine and serotonin, though it has a stronger effect on dopamine, contributing to its stimulant and abuse potential.[9] At a cellular level, exposure to pentylone has been shown to induce apoptosis in dopaminergic cells through mitochondrial dysfunction and the activation of caspases 3 and 7.[11]

Pentylone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) DA_vesicle Dopamine DA_synapse Dopamine DA_vesicle->DA_synapse Normal Release S_vesicle Serotonin S_synapse Serotonin S_vesicle->S_synapse Normal Release Pentylone Pentylone HCl Pentylone->DAT Blocks Reuptake Pentylone->SERT Induces Release (Substrate Activity) DA_synapse->DAT Reuptake S_synapse->SERT Reuptake

Caption: Mechanism of action of Pentylone at DAT and SERT.

Experimental Protocols

The following sections detail the methodologies used for the characterization of pentylone HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Approximately 10 mg of pentylone HCl is diluted in deuterium oxide (D₂O). Tetramethylsilane (TSP) is added as a 0 ppm reference standard, and maleic acid can be included as a quantitative internal standard.[4]

  • Instrumentation: Analysis is performed on a 400 MHz NMR spectrometer.[4]

  • Parameters:

    • Spectral Width: Set to acquire data from at least -3 ppm to 13 ppm.

    • Pulse Angle: 90°.

    • Delay Between Pulses: 45 seconds to ensure full relaxation of nuclei.[4]

  • Analysis: One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are conducted to assign proton and carbon signals and confirm the compound's structure.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: An analyte solution is prepared by diluting pentylone HCl to approximately 5 mg/mL in methanol.[4]

  • Instrumentation: An Agilent (or equivalent) gas chromatograph equipped with a mass selective detector (MSD) is used.[4]

  • GC Parameters:

    • Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[4]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

    • Injector Temperature: 280°C.[4]

    • Injection Mode: Split ratio of 20:1, with a 1 µL injection volume.[4]

    • Oven Program: Initial temperature of 100°C held for 1.0 min, then ramped to 300°C at 12°C/min, and held at the final temperature for 9.0 min.[4]

  • MS Parameters:

    • MSD Transfer Line Temperature: 280°C.[4]

    • MS Source Temperature: 230°C.[4]

    • MS Quadrupole Temperature: 150°C.[4]

    • Mass Scan Range: 34-550 amu.[4]

    • Acquisition Mode: Scan.[4]

In Vitro Transporter Activity Assay Protocol

This protocol is adapted from studies examining the interaction of synthetic cathinones with monoamine transporters.[9] It is designed to determine if a compound acts as a transporter blocker (inhibiting uptake) or a substrate (inducing release).

Transporter_Activity_Workflow cluster_assays Parallel Assays cluster_uptake Uptake Inhibition Assay cluster_release Substrate Release Assay start Start: HEK293 cells expressing human DAT or SERT prep Cell Culture and Plating start->prep preincubation Pre-incubation with [³H]5-HT (for SERT) or [³H]MPP⁺ (for DAT) prep->preincubation wash Wash cells to remove excess radiotracer preincubation->wash uptake_add Add varying concentrations of Pentylone HCl wash->uptake_add release_add Add varying concentrations of Pentylone HCl wash->release_add uptake_incubate Incubate for a defined period uptake_add->uptake_incubate uptake_measure Measure remaining extracellular [³H] substrate uptake_incubate->uptake_measure uptake_calc Calculate IC₅₀ value uptake_measure->uptake_calc end End: Characterize compound as blocker, substrate, or hybrid uptake_calc->end release_incubate Incubate for a defined period release_add->release_incubate release_measure Measure released [³H] substrate into supernatant release_incubate->release_measure release_calc Calculate EC₅₀ and Emax release_measure->release_calc release_calc->end

Caption: Experimental workflow for in vitro transporter activity assays.
  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (DAT) or serotonin transporter (SERT) are cultured under standard conditions.

  • Uptake Inhibition Assay:

    • Cells are plated in multi-well plates.

    • Varying concentrations of pentylone HCl are added to the cells, followed immediately by a radiolabeled substrate (e.g., [³H]dopamine for DAT or [³H]5-HT for SERT).

    • After a short incubation period (e.g., 10 minutes), the uptake reaction is terminated by washing the cells with ice-cold buffer.

    • The cells are lysed, and intracellular radioactivity is measured using liquid scintillation counting.

    • The concentration of pentylone HCl that inhibits 50% of substrate uptake (IC₅₀) is calculated.[9]

  • Release Assay:

    • Cells are pre-loaded with a radiolabeled substrate (e.g., [³H]dopamine or [³H]5-HT).

    • After pre-loading, the cells are washed to remove excess extracellular radioactivity.

    • Varying concentrations of pentylone HCl are added to the cells.

    • After a set incubation period (e.g., 30 minutes), the amount of radioactivity released from the cells into the supernatant is measured.

    • The effective concentration that produces 50% of the maximal release effect (EC₅₀) and the maximum effect (Eₘₐₓ) are determined to assess if the compound acts as a substrate.[9]

References

Pentylone Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of pentylone hydrochloride, a synthetic cathinone. The document details its chemical properties, analytical data, and available experimental insights, structured to meet the needs of the scientific community.

Core Chemical Data

This compound is a synthetic cathinone that has been identified in products sold as "bath salts".[1][2] It is regulated as a Schedule I compound in the United States.[1][2] The following table summarizes its key chemical identifiers and properties.

IdentifierValueSource
CAS Number 17763-01-8[1][2][3]
Molecular Formula C₁₃H₁₇NO₃ • HCl[1][2]
C₁₃H₁₈ClNO₃[3]
Formula Weight 271.7 g/mol [1][2]
IUPAC Name 1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one;hydrochloride[3]
Synonyms 2-(Methylamino)-3',4'-(methylenedioxy)valerophenone Hydrochloride, Pentylone HCl[3]

Analytical and Experimental Data

Currently, publicly available, in-depth experimental studies detailing specific signaling pathways and comprehensive quantitative data from repeated experiments on this compound are limited. The information available is primarily for its identification and characterization as an analytical reference material.

Pentylone is a metabolite of N,N-dimethylpentylone.[1][2] Its primary metabolite is nor-pentylone.[4][5][6]

Experimental Workflow: General Analytical Characterization

The following diagram illustrates a generalized workflow for the analytical characterization of a reference standard like this compound. This process is fundamental for ensuring the identity and purity of the substance before its use in further experimental studies.

G General Analytical Workflow for this compound cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Analysis and Confirmation Reference_Material Pentylone HCl Reference Material Solution_Prep Preparation of Stock and Working Solutions Reference_Material->Solution_Prep LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS) Solution_Prep->LC_MS GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Solution_Prep->GC_MS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Solution_Prep->NMR FTIR Fourier-Transform Infrared (FTIR) Spectroscopy Solution_Prep->FTIR Structure_Elucidation Structural Elucidation LC_MS->Structure_Elucidation GC_MS->Structure_Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Analytical Report Purity_Assessment->Final_Report

A generalized workflow for the analytical characterization of this compound.

Putative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway based on the known pharmacology of similar synthetic cathinones.

G Putative Signaling Pathway of Pentylone cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Pentylone Pentylone DAT Dopamine Transporter (DAT) Pentylone->DAT Inhibition SERT Serotonin Transporter (SERT) Pentylone->SERT Inhibition NET Norepinephrine Transporter (NET) Pentylone->NET Inhibition Dopamine Dopamine DAT->Dopamine Reuptake Serotonin Serotonin SERT->Serotonin Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Dopamine_Vesicle Dopamine Vesicles Dopamine_Vesicle->Dopamine Release Serotonin_Vesicle Serotonin Vesicles Serotonin_Vesicle->Serotonin Release Norepinephrine_Vesicle Norepinephrine Vesicles Norepinephrine_Vesicle->Norepinephrine Release D_Receptor Dopamine Receptors Dopamine->D_Receptor 5HT_Receptor Serotonin Receptors Serotonin->5HT_Receptor NE_Receptor Norepinephrine Receptors Norepinephrine->NE_Receptor Postsynaptic_Signal Postsynaptic Signaling Cascade D_Receptor->Postsynaptic_Signal 5HT_Receptor->Postsynaptic_Signal NE_Receptor->Postsynaptic_Signal

A putative signaling pathway for pentylone based on its classification as a synthetic cathinone.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, a general methodology for the analysis of synthetic cathinones in biological matrices would typically involve the following steps:

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract and concentrate pentylone from a biological matrix (e.g., plasma, urine).

  • Materials: SPE cartridges (e.g., mixed-mode cation exchange), biological sample, internal standard, conditioning solvents (e.g., methanol), wash solvents (e.g., deionized water, acidic buffer), and elution solvent (e.g., ammoniated methanol).

  • Procedure:

    • Condition the SPE cartridge with methanol followed by deionized water.

    • Load the pre-treated biological sample (spiked with an internal standard) onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

2. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Objective: To separate, identify, and quantify pentylone.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate suitable for the column dimensions.

    • Injection Volume: A small volume of the reconstituted sample extract.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for pentylone and the internal standard.

This guide serves as a foundational resource for researchers. As more data on this compound becomes available, this document will be updated to reflect the latest scientific findings.

References

An In-depth Technical Guide to the Pharmacokinetics of Pentylone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Pentylone is a controlled substance in many jurisdictions. The information provided herein is for research and informational purposes only and does not endorse or encourage the use of this substance.

Introduction

Pentylone (hydrochloride), also known as β-Keto-Methylbenzodioxolylpentanamine or 1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one, is a substituted cathinone that emerged in the new psychoactive substances (NPS) market.[1] Understanding its pharmacokinetic profile is crucial for forensic toxicology, clinical treatment of intoxication, and the development of potential therapeutic interventions. This guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics of pentylone hydrochloride, including its metabolism, analytical quantification, and the limited available data on its in vivo behavior.

Metabolism of Pentylone

The metabolism of pentylone has been primarily investigated through in vitro studies utilizing human liver microsomes (HLM). These studies have identified several key phase I metabolic pathways.

The primary routes of pentylone metabolism are:

  • N-dealkylation: The removal of the methyl group from the amine.

  • Demethylenation: The opening of the methylenedioxy ring structure.

  • Hydroxylation: The addition of a hydroxyl group to the pentylone molecule.[2]

  • Ketone Reduction: While not definitively shown for pentylone itself, the reduction of the beta-ketone to the corresponding alcohol is a prominent metabolic pathway for the closely related compound N-ethyl pentylone and is a likely pathway for pentylone as well.[3]

These metabolic transformations produce a range of metabolites that can be used as biomarkers for pentylone ingestion.[2][3]

Metabolic Pathway Diagram

Pentylone_Metabolism Pentylone Pentylone N_dealkyl N-dealkyl-pentylone (nor-Pentylone) Pentylone->N_dealkyl N-dealkylation Demethylenation Demethylenated-pentylone Pentylone->Demethylenation Demethylenation Hydroxylation Hydroxylated-pentylone Pentylone->Hydroxylation Hydroxylation Ketone_Reduction Reduced-pentylone (Pentylone Alcohol) Pentylone->Ketone_Reduction Ketone Reduction Pharmacokinetic_Workflow cluster_animal_study In Vivo Study (Animal Model) cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_analysis Data Analysis Dosing Pentylone HCl Administration (e.g., IV, IP, PO) Sampling Serial Blood Sampling Dosing->Sampling SPE Solid-Phase Extraction (SPE) Sampling->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS PK_Model Pharmacokinetic Modeling LCMS->PK_Model Params Determine Cmax, t1/2, AUC, etc. PK_Model->Params Pentylone_MoA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Serotonin Serotonin SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Ext_Dopamine Increased Extracellular Dopamine Ext_Serotonin Increased Extracellular Serotonin Pentylone Pentylone Pentylone->DAT Blocks Pentylone->SERT Substrate for Release

References

Initial In-Vitro Screening of Pentylone Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentylone hydrochloride, a synthetic cathinone, has emerged as a significant psychoactive substance. Understanding its initial in-vitro pharmacological profile is crucial for predicting its physiological effects, abuse potential, and for the development of potential therapeutic interventions. This technical guide provides an in-depth overview of the core in-vitro screening methodologies for this compound, focusing on its interaction with monoamine transporters. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows are presented to facilitate research and drug development in this area.

Introduction

Pentylone, chemically known as 1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one, is a substituted cathinone that belongs to the phenethylamine class.[1] It was first synthesized in the 1960s and has been identified in recreational drug products, often marketed as "legal highs."[1][2] Its pharmacological effects are primarily attributed to its interaction with monoamine transporters, specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[2][3] This guide details the fundamental in-vitro assays used to characterize the initial pharmacological profile of this compound.

Mechanism of Action: A Hybrid Transporter Agent

In-vitro studies have revealed that pentylone exhibits a "hybrid" mechanism of action at monoamine transporters.[4][5] It primarily acts as a blocker of the dopamine transporter (DAT), inhibiting the reuptake of dopamine from the synaptic cleft.[4][5] In contrast, at the serotonin transporter (SERT), it functions as a substrate, meaning it is transported into the neuron and induces the release of serotonin.[4][5] This dual activity contributes to its complex psychoactive effects, combining stimulant properties with empathogenic characteristics.[1]

Signaling Pathway of Pentylone at the Synapse

Pentylone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT DAT Dopamine->DAT Reuptake Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release Serotonin Serotonin SERT SERT Serotonin->SERT Reuptake Serotonin_cleft Serotonin Serotonin->Serotonin_cleft Release SERT->Serotonin_cleft Release Pentylone_pre Pentylone Pentylone_cleft Pentylone DA_Receptor Dopamine Receptors Dopamine_cleft->DA_Receptor Binds HT_Receptor Serotonin Receptors Serotonin_cleft->HT_Receptor Binds Pentylone_cleft->DAT Blocks Pentylone_cleft->SERT Substrate for Release

Caption: Pentylone's dual action at the synapse.

Quantitative Data Summary

The following tables summarize the in-vitro potency of this compound at dopamine and serotonin transporters from key studies. These values are crucial for comparing its activity with other psychoactive compounds.

Table 1: Monoamine Transporter Uptake Inhibition (IC50)
TransporterCell Type/PreparationPentylone IC50 (µM)Reference
Dopamine Transporter (DAT)Rat Brain Synaptosomes0.12 ± 0.01[4]
Serotonin Transporter (SERT)Rat Brain Synaptosomes1.36 ± 0.10[4]
Dopamine Transporter (hDAT)HEK-293 Cells0.31 ± 0.07[4]
Serotonin Transporter (hSERT)HEK-293 Cells11.7 ± 0.5[4]
Norepinephrine Transporter (NET)HEK-293 Cells0.290[3]

IC50 (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Monoamine Transporter Release (EC50)
TransporterCell Type/PreparationPentylone EC50 (µM)Emax (%)Reference
Serotonin Transporter (SERT)Rat Brain Synaptosomes1.03 ± 0.1848[4]

EC50 (half maximal effective concentration) refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Emax is the maximum response achievable by the drug.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in-vitro findings. The following are generalized protocols based on published research for key experiments.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to block the uptake of radiolabeled neurotransmitters into cells expressing the target transporter.

Workflow for Uptake Inhibition Assay

Uptake_Inhibition_Workflow start Start cell_prep Prepare Transfected HEK-293 Cells or Synaptosomes start->cell_prep end End preincubation Pre-incubate with Pentylone HCl cell_prep->preincubation add_radioligand Add [3H]Dopamine or [3H]Serotonin preincubation->add_radioligand incubation Incubate add_radioligand->incubation terminate Terminate Uptake (e.g., rapid filtration) incubation->terminate measure Measure Radioactivity (Scintillation Counting) terminate->measure analyze Analyze Data (Calculate IC50) measure->analyze analyze->end Release_Assay_Workflow start Start cell_prep Prepare Transfected HEK-293 Cells or Synaptosomes start->cell_prep end End preload Preload with [3H]MPP+ (for DAT) or [3H]5-HT (for SERT) cell_prep->preload wash Wash to Remove Extracellular Radioligand preload->wash add_pentylone Add Pentylone HCl wash->add_pentylone incubation Incubate add_pentylone->incubation collect Collect Supernatant incubation->collect measure Measure Radioactivity in Supernatant collect->measure analyze Analyze Data (Calculate EC50 and Emax) measure->analyze analyze->end

References

Pentylone Hydrochloride: A Technical Whitepaper on its Relationship to Substituted Cathinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentylone hydrochloride, a synthetic cathinone, has emerged as a significant compound of interest within the scientific and medical communities. As a member of the substituted cathinone class, its pharmacological and toxicological profiles warrant in-depth investigation to understand its mechanism of action and potential for abuse. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, relationship to other substituted cathinones, and its interaction with monoamine transporters. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers in the fields of pharmacology, toxicology, and drug development.

Introduction

Pentylone (also known as β-keto-methylbenzodioxolylpentanamine, βk-MBDP, or methylenedioxypentedrone) is a stimulant drug that was first synthesized in the 1960s.[1] It belongs to the substituted cathinone class of drugs, which are synthetic derivatives of cathinone, the primary psychoactive alkaloid found in the khat plant (Catha edulis).[2] this compound is the salt form of the compound, which increases its stability and water solubility. Like other substituted cathinones, pentylone has been identified in recreational drug products, often marketed as "bath salts" or "legal highs."[1][3] Its abuse is associated with adverse effects such as paranoia, agitation, and insomnia.[3] From a pharmacological perspective, pentylone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a serotonin releasing agent.[1][3] This dual mechanism of action contributes to its complex psychoactive effects.

Chemical and Physical Properties

This compound is chemically known as (±)-1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one hydrochloride.[4] Its chemical structure features a phenethylamine core with a β-keto group, a defining characteristic of the cathinone class. The presence of a 3,4-methylenedioxy ring links it to other psychoactive compounds like MDMA.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name (±)-1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one hydrochloride[4]
Molecular Formula C₁₃H₁₇NO₃ • HCl[5]
Molecular Weight 271.74 g/mol [6]
CAS Number 17763-01-8[5]
Appearance White to off-white crystalline powder[7]
Melting Point 215-242 °C[7]
Solubility Soluble in methanol[4]

Relationship to Substituted Cathinones

Substituted cathinones are a broad class of compounds characterized by a β-keto phenethylamine skeleton. Modifications to this core structure at the aromatic ring, the α-carbon, or the amino group result in a wide array of pharmacological activities.[2] Pentylone's structure places it within this family, and its effects can be understood in the context of its chemical relatives.

The structure-activity relationship (SAR) of substituted cathinones reveals several key trends. For instance, the length of the α-alkyl chain can influence potency and selectivity for monoamine transporters.[8] Pentylone, with its propyl group at the α-position, exhibits a distinct pharmacological profile compared to cathinones with shorter or longer alkyl chains.

substituted_cathinones cluster_core Substituted Cathinone Core Structure cluster_derivatives Structural Derivatives Core β-keto-phenethylamine Pentylone Pentylone (α-propyl) Core->Pentylone α-alkylation Methylone Methylone (α-methyl) Core->Methylone α-alkylation MDPV MDPV (pyrrolidinyl) Core->MDPV N-alkylation (pyrrolidine ring) Mephedrone Mephedrone (4-methyl) Core->Mephedrone Ring substitution

Pharmacological Profile

Pentylone's primary mechanism of action involves the inhibition of monoamine transporters and the release of serotonin.[1][3] It interacts with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters.

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological data for this compound.

Table 2: In Vitro Pharmacological Data for this compound

TargetAssay TypeSpeciesValueReference(s)
DAT Uptake Inhibition (IC₅₀)Rat Brain Synaptosomes0.12 ± 0.01 µM[9]
SERT Uptake Inhibition (IC₅₀)Rat Brain Synaptosomes1.37 ± 0.12 µM[9]
DAT Binding Affinity (Kᵢ)Human (HEK293 cells)0.49 µM[8]
SERT Binding Affinity (Kᵢ)Human (HEK293 cells)0.08 µM[8]
NET Binding Affinity (Kᵢ)Human (HEK293 cells)1.09 µM[8]
SERT Release (EC₅₀)Rat Brain Synaptosomes1.03 ± 0.18 µM (partial)[9]
Pharmacokinetics

Limited data is available on the pharmacokinetics of pentylone in humans. In rats, pentylone has been shown to produce locomotor stimulant effects that can last for up to six hours.[10] One study reported convulsions and lethality in mice at a dose of 100 mg/kg.[10] The metabolism of pentylone is expected to proceed through common pathways for cathinones, including N-dealkylation, reduction of the β-keto group, and hydroxylation of the alkyl chain and aromatic ring.[11]

Signaling Pathways

The interaction of pentylone with monoamine transporters initiates a cascade of intracellular signaling events. The increased levels of dopamine, serotonin, and norepinephrine in the synaptic cleft lead to the activation of their respective postsynaptic receptors.

signaling_pathway Pentylone Pentylone DAT DAT Pentylone->DAT Inhibition SERT SERT Pentylone->SERT Inhibition & Release NET NET Pentylone->NET Inhibition Dopamine_ext ↑ Extracellular Dopamine DAT->Dopamine_ext Serotonin_ext ↑ Extracellular Serotonin SERT->Serotonin_ext Norepinephrine_ext ↑ Extracellular Norepinephrine NET->Norepinephrine_ext D2R D2 Receptor Dopamine_ext->D2R 5HTR 5-HT Receptor Serotonin_ext->5HTR ADR Adrenergic Receptor Norepinephrine_ext->ADR AC_inhibit ↓ Adenylyl Cyclase D2R->AC_inhibit PLC_activate ↑ PLC 5HTR->PLC_activate CREB_BDNF ↑ CREB/BDNF (long-term) 5HTR->CREB_BDNF ADR->AC_inhibit cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit PKA_inhibit ↓ PKA cAMP_inhibit->PKA_inhibit IP3_DAG ↑ IP3/DAG PLC_activate->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release

Experimental Protocols

This section provides an overview of the methodologies used to obtain the quantitative data presented in this guide.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured in appropriate media.

  • Assay Preparation: Cells are harvested and resuspended in a Krebs-HEPES buffer.

  • Incubation: The cell suspension is pre-incubated with varying concentrations of this compound or a reference compound for 10 minutes at 25°C.

  • Radioligand Addition: A radiolabeled substrate (e.g., [³H]dopamine for hDAT, [³H]serotonin for hSERT, or [³H]norepinephrine for hNET) is added to initiate the uptake reaction. The final concentration of the radioligand is typically around 20 nM.

  • Termination: After a short incubation period (e.g., 1-5 minutes), the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake (IC₅₀) is calculated by non-linear regression analysis of the concentration-response curves.

In Vitro Monoamine Transporter Release Assay

This assay determines if a compound acts as a substrate for the transporter, inducing the release of pre-loaded radiolabeled neurotransmitter.

Protocol:

  • Cell Preparation and Loading: HEK293 cells expressing the transporters are loaded with a radiolabeled substrate (e.g., [³H]MPP⁺ for hDAT or [³H]5-HT for hSERT) for a specific duration (e.g., 15-30 minutes).

  • Washing: The cells are washed to remove excess extracellular radiolabel.

  • Incubation with Test Compound: The cells are then incubated with various concentrations of this compound.

  • Sample Collection: At specified time points, the supernatant is collected to measure the amount of released radioactivity.

  • Quantification: The radioactivity in the supernatant is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that produces 50% of the maximal release (EC₅₀) is determined from the concentration-response curve.

experimental_workflow cluster_uptake Uptake Inhibition Assay cluster_release Release Assay U_Start HEK293 cells with hDAT, hSERT, or hNET U_Preincubation Pre-incubate with Pentylone HCl U_Start->U_Preincubation U_Radioligand Add [³H]neurotransmitter U_Preincubation->U_Radioligand U_Incubation Incubate (1-5 min) U_Radioligand->U_Incubation U_Filtration Rapid filtration and washing U_Incubation->U_Filtration U_Quantification Scintillation counting U_Filtration->U_Quantification U_End Calculate IC₅₀ U_Quantification->U_End R_Start HEK293 cells with hDAT or hSERT R_Loading Load with [³H]neurotransmitter R_Start->R_Loading R_Washing Wash cells R_Loading->R_Washing R_Incubation Incubate with Pentylone HCl R_Washing->R_Incubation R_Collection Collect supernatant R_Incubation->R_Collection R_Quantification Scintillation counting R_Collection->R_Quantification R_End Calculate EC₅₀ R_Quantification->R_End

Conclusion

This compound is a potent synthetic cathinone with a complex pharmacological profile characterized by its interaction with all three major monoamine transporters. Its ability to act as both a reuptake inhibitor and a serotonin releasing agent distinguishes it from other stimulants and contributes to its unique psychoactive effects and abuse potential. The data and protocols presented in this technical guide provide a foundation for further research into the pharmacology, toxicology, and potential therapeutic applications of compounds within this class. A thorough understanding of the structure-activity relationships and signaling pathways of substituted cathinones like pentylone is crucial for the development of effective prevention and treatment strategies for substance use disorders.

References

neurochemical effects of pentylone hydrochloride on dopamine and serotonin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Neurochemical Effects of Pentylone Hydrochloride on Dopamine and Serotonin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic cathinone that has emerged as a novel psychoactive substance. Its complex pharmacological profile, characterized by distinct interactions with dopamine and serotonin systems, necessitates a detailed understanding for both public health and drug development contexts. This technical guide provides a comprehensive overview of the neurochemical effects of pentylone, focusing on its dual mechanism of action as a dopamine transporter blocker and a serotonin transporter substrate. We present quantitative data on its potency and selectivity, detail the experimental protocols used to elucidate its function, and visualize its mechanism of action and relevant experimental workflows.

Introduction

Pentylone, chemically known as 1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one, is a substituted cathinone developed in the 1960s.[1][2] It has been identified in products marketed as "legal highs" or "bath salts" and is classified as a Schedule I controlled substance in the United States due to its high potential for abuse.[1] Pharmacologically, pentylone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a serotonin releasing agent.[1] Its stimulant and psychoactive effects are primarily driven by its interaction with monoamine transporters, leading to elevated extracellular concentrations of dopamine (DA) and serotonin (5-HT).[3][4] A key feature of pentylone's neurochemistry is its "hybrid" activity: it acts as a blocker at the dopamine transporter (DAT) but as a substrate at the serotonin transporter (SERT).[4][5] This dual mechanism distinguishes it from classic psychostimulants and underlies its unique behavioral effects.

Mechanism of Action: A Hybrid Transporter Ligand

Pentylone exhibits a complex, dual-action mechanism at presynaptic monoamine transporters. Unlike classic stimulants that may act uniformly as either reuptake inhibitors (like cocaine) or releasing agents (like amphetamine), pentylone's activity differs between the dopaminergic and serotonergic systems.

  • Dopamine Transporter (DAT): At the DAT, pentylone functions as a reuptake inhibitor, or blocker.[4][6] It binds to the transporter protein, preventing the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. This blockade leads to an accumulation of extracellular dopamine, which is associated with its locomotor stimulant effects.[4][7] Studies have consistently shown that while pentylone is an effective DAT inhibitor, it does not induce significant DAT-mediated dopamine release.[4][6][8]

  • Serotonin Transporter (SERT): In contrast to its action at the DAT, pentylone functions as a SERT substrate, thereby inducing transporter-mediated 5-HT release.[4][6][8] It is transported into the serotonergic neuron by SERT, leading to a reversal of the transporter's normal function and the subsequent efflux of 5-HT into the synaptic cleft.[4] This serotonin-releasing property may contribute to the empathogenic or entactogenic effects reported by users. However, it is noted that pentylone acts as a partial releasing agent at SERT, with lower efficacy compared to other potent serotonin releasers.[4]

This hybrid profile—acting as a DAT blocker and a SERT substrate—underpins the unique neurochemical signature of pentylone.

Pentylone_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA Dopamine DAT->DA Reuptake SERT Serotonin Transporter (SERT) HT Serotonin SERT->HT Induces Release DA_vesicle DA Vesicle HT_vesicle 5-HT Vesicle Pentylone Pentylone Pentylone->DAT Blocks Reuptake Pentylone->SERT DA_Receptor DA Receptor DA->DA_Receptor Binds HT_Receptor 5-HT Receptor HT->HT_Receptor Binds

Pentylone's hybrid action at presynaptic terminals.

Quantitative Neurochemical Data

The potency of this compound has been quantified through various in vitro assays. The following tables summarize its inhibitory concentration (IC₅₀) for transporter uptake and its effective concentration (EC₅₀) for inducing release.

Table 1: Monoamine Transporter Uptake Inhibition

This table presents the IC₅₀ values, which represent the concentration of pentylone required to inhibit 50% of the transporter's uptake activity. A lower IC₅₀ value indicates greater potency.

Assay SystemTransporterRadiolabelPentylone IC₅₀ (μM)Citation
Rat Brain SynaptosomesDAT[³H]DA0.12 ± 0.01[4]
SERT[³H]5-HT1.36 ± 0.10[4]
HEK-293 CellshDAT[³H]DA0.31 ± 0.07[4]
hSERT[³H]5-HT11.7 ± 0.5[4]

Data indicate that pentylone is a more potent inhibitor at the dopamine transporter than at the serotonin transporter. The DAT/SERT selectivity ratio is approximately 11.4 in rat brain synaptosomes and 6.2 in cells expressing human transporters.[4]

Table 2: Neurotransmitter Release

This table shows the EC₅₀ values for pentylone-induced neurotransmitter release. Pentylone failed to produce efficacious release at DAT but did induce release at SERT, albeit with low efficacy.[4]

Assay SystemTransporterRadiolabelPentylone EC₅₀ (μM)Efficacy (% Emax)Citation
Rat Brain SynaptosomesDAT[³H]MPP⁺IneffectiveN/A[4]
SERT[³H]5-HT1.03 ± 0.18~48%[4]
HEK-293 CellshDAT[³H]MPP⁺IneffectiveN/A[4]

Key Experimental Protocols

The characterization of pentylone's neurochemical profile relies on established in vitro and in vivo methodologies.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay measures a drug's ability to block the reuptake of neurotransmitters.

Objective: To determine the potency (IC₅₀) of this compound in inhibiting dopamine and serotonin uptake at their respective transporters.

Methodology:

  • Preparation of Synaptosomes or Cells:

    • Synaptosomes: Crude synaptosomes are prepared from fresh rat brain tissue (e.g., striatum for DAT, whole brain minus striatum for SERT) through homogenization and centrifugation.[4][9]

    • Cell Lines: Human Embryonic Kidney 293 (HEK-293) cells stably expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT) are cultured and prepared for the assay.[4][10]

  • Assay Procedure:

    • Synaptosomes or cells are pre-incubated in a buffer solution.

    • Various concentrations of this compound are added.

    • A specific concentration of a radiolabeled substrate (e.g., [³H]dopamine or [³H]serotonin) is added to initiate the uptake reaction.[4][9]

    • The reaction is allowed to proceed for a short period at a controlled temperature (e.g., 37°C).

  • Termination and Measurement:

    • Uptake is terminated by rapid filtration through glass fiber filters, washing away the excess radiolabeled substrate.

    • The radioactivity trapped within the synaptosomes or cells is quantified using liquid scintillation counting.[11]

  • Data Analysis:

    • The percent inhibition of uptake at each pentylone concentration is calculated relative to a vehicle control.

    • IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.

Uptake_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_tissue 1. Prepare Synaptosomes or Transfected Cells prep_buffer 2. Suspend in Assay Buffer prep_tissue->prep_buffer add_drug 3. Add Pentylone HCl (Varying Concentrations) prep_buffer->add_drug add_radiolabel 4. Add Radiolabeled Substrate ([³H]DA or [³H]5-HT) add_drug->add_radiolabel incubate 5. Incubate at 37°C add_radiolabel->incubate terminate 6. Terminate via Rapid Filtration incubate->terminate wash 7. Wash Filters to Remove Unbound Substrate terminate->wash measure 8. Quantify Radioactivity (Scintillation Counting) wash->measure calculate 9. Calculate IC₅₀ Value measure->calculate

Workflow for a monoamine uptake inhibition assay.
In Vitro Neurotransmitter Release Assay

This assay determines if a drug acts as a transporter substrate (releaser).

Objective: To measure the ability and potency (EC₅₀) of this compound to induce the release of dopamine and serotonin.

Methodology:

  • Preparation and Preloading:

    • Synaptosomes or transfected cells are prepared as described above.

    • The preparations are preloaded by incubating them with a radiolabeled transporter substrate ([³H]MPP⁺ for DAT or [³H]5-HT for SERT) until a steady state is reached.[4] All buffers contain reserpine (1 μM) to block vesicular uptake of the substrates.[4][9]

  • Assay Procedure:

    • The preloaded synaptosomes/cells are washed to remove excess external radioactivity.

    • Aliquots are then exposed to various concentrations of this compound.

  • Measurement of Release:

    • After a set incubation period, the reaction is stopped.

    • The amount of radioactivity released from the cells into the supernatant is measured by scintillation counting.

  • Data Analysis:

    • Release is expressed as a percentage of the total radioactivity incorporated.

    • EC₅₀ values and maximum effect (Emax) are determined from concentration-response curves.

Release_Assay_Workflow cluster_prep Preparation & Loading cluster_release Release Induction cluster_analysis Analysis prep_tissue 1. Prepare Synaptosomes or Transfected Cells preload 2. Preload with Radiolabeled Substrate ([³H]MPP⁺ or [³H]5-HT) prep_tissue->preload wash_initial 3. Wash to Remove Excess Substrate preload->wash_initial add_drug 4. Add Pentylone HCl (Varying Concentrations) wash_initial->add_drug incubate 5. Incubate to Induce Release add_drug->incubate separate 6. Separate Supernatant from Cells incubate->separate measure 7. Quantify Radioactivity in Supernatant separate->measure calculate 8. Calculate EC₅₀ and Emax measure->calculate

Workflow for a neurotransmitter release assay.
In Vivo Microdialysis

This in vivo technique measures real-time changes in extracellular neurotransmitter levels in the brains of conscious, freely moving animals.

Objective: To determine the effect of systemic pentylone administration on extracellular dopamine and serotonin concentrations in specific brain regions (e.g., nucleus accumbens).

Methodology:

  • Surgical Implantation: A microdialysis guide cannula is surgically implanted into the target brain region of a rat and affixed to the skull.[4][6] Animals are allowed to recover from surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

    • Neurotransmitters in the extracellular space diffuse across the probe's semipermeable membrane into the flowing aCSF.

  • Sample Collection and Drug Administration:

    • Baseline samples (dialysates) are collected at regular intervals to establish basal neurotransmitter levels.

    • This compound (e.g., 1 and 3 mg/kg, i.v.) is administered, and sample collection continues.[4][6]

  • Analysis:

    • The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine and serotonin.

    • Changes in neurotransmitter levels are expressed as a percentage of the pre-drug baseline.

Conclusion

This compound demonstrates a distinct neurochemical profile characterized by its hybrid interaction with monoamine transporters. It is a potent dopamine reuptake inhibitor but a less potent serotonin reuptake inhibitor.[4] Critically, it functions as a DAT blocker while simultaneously acting as a partial SERT substrate, inducing serotonin release.[4][6][8] This dual mechanism, leading to significant elevations in extracellular dopamine and smaller, release-driven increases in serotonin, likely underlies its potent psychomotor stimulant effects and potential for abuse.[4] The quantitative data and experimental protocols detailed in this guide provide a foundational framework for researchers and scientists working to understand the pharmacology of synthetic cathinones and to develop strategies for addressing their public health impact.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Pentylone Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentylone hydrochloride is a synthetic cathinone that acts as a central nervous system stimulant.[1] Understanding its pharmacological profile is crucial for forensic toxicology, clinical research, and drug development. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, focusing on its interaction with monoamine transporters and its cytotoxic effects.

Neurotransmitter Transporter Interaction

This compound's primary mechanism of action involves the inhibition of monoamine reuptake, particularly for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[1][2] It functions as a dopamine transporter blocker and a serotonin transporter substrate, leading to increased extracellular concentrations of these neurotransmitters.[3][4]

Neurotransmitter Uptake Inhibition Assay

This assay determines the potency of this compound to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the respective transporters. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.

Protocol:

1.1.1. Preparation of Synaptosomes (Rat Brain):

  • Homogenize rat brain tissue in ice-cold Krebs-phosphate buffer (126 mM NaCl, 2.4 mM KCl, 0.83 mM CaCl₂, 0.8 mM MgCl₂, 0.5 mM KH₂PO₄, 0.5 mM Na₂SO₄, 11.1 mM glucose, 0.05 mM pargyline, 1 mg/mL bovine serum albumin, and 1 mg/mL ascorbic acid, pH 7.4).[3]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet (synaptosomes) in fresh Krebs-phosphate buffer.

1.1.2. Cell Culture (HEK-293 cells):

  • Culture Human Embryonic Kidney (HEK-293) cells stably transfected with human dopamine transporter (hDAT) or human serotonin transporter (hSERT) in appropriate media.[3][4]

1.1.3. Uptake Inhibition Assay Procedure:

  • For synaptosome assays, use 5 nM of [³H]dopamine or [³H]5-HT to assess transport activity at DAT or SERT, respectively.[3]

  • Initiate the assay by adding 100 µL of the synaptosome preparation to 900 µL of Krebs-phosphate buffer containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) and the radiolabeled neurotransmitter.[3]

  • For cell-based assays, plate the transfected HEK-293 cells and incubate with varying concentrations of this compound.

  • Add the radiolabeled neurotransmitter ([³H]dopamine or [³H]5-HT) and incubate for a defined period (e.g., 10-30 minutes) at 37°C.[5]

  • Terminate the uptake by rapid vacuum filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Calculate the IC50 values by non-linear regression analysis of the concentration-response curves.

Data Presentation:

Table 1: this compound - Neurotransmitter Uptake Inhibition

Assay System Transporter IC50 (µM) Reference
Rat Brain Synaptosomes DAT 0.12 ± 0.01 [3]
Rat Brain Synaptosomes SERT 1.36 ± 0.10 [3]
HEK-293 Cells (human) DAT 0.31 ± 0.07 [3]

| HEK-293 Cells (human) | SERT | 11.7 ± 0.5 |[3] |

Neurotransmitter Release Assay

This assay determines whether this compound acts as a substrate for monoamine transporters, inducing neurotransmitter release (efflux).

Protocol:

1.2.1. Preparation of Synaptosomes or Cells:

  • Prepare synaptosomes or cultured cells as described in the uptake inhibition assay protocol.

1.2.2. Release Assay Procedure:

  • Preload the synaptosomes or cells with a radiolabeled substrate (e.g., [³H]MPP⁺ for DAT or [³H]5-HT for SERT) in Krebs-phosphate buffer containing 1 µM reserpine to block vesicular uptake.[3]

  • After preloading (e.g., 1 hour), wash the preparations to remove excess radiolabel.

  • Initiate the release assay by adding buffer containing various concentrations of this compound (e.g., 0.1 nM to 10 µM).[3]

  • Collect aliquots of the supernatant at specific time points.

  • Terminate the assay by vacuum filtration to separate the cells/synaptosomes from the supernatant.

  • Quantify the radioactivity in the collected supernatants and in the cell/synaptosome lysates.

  • Calculate the percentage of release relative to the total incorporated radioactivity.

Key Finding:

  • Studies have shown that pentylone induces efflux at SERT but not at DAT, indicating it acts as a SERT substrate but a DAT blocker.[3][6]

Cytotoxicity Assays

These assays evaluate the potential of this compound to cause cell death.

MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

2.1.1. Cell Culture:

  • Plate differentiated SH-SY5Y human neuroblastoma cells at a density of 1.5 x 10⁴ cells/well in 96-well plates and allow them to adhere for 24 hours.[7]

2.1.2. MTT Assay Procedure:

  • Treat the cells with various concentrations of this compound (e.g., 125 µM, 250 µM, up to 1000 µM) for 24 hours.[7]

  • After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Express cell viability as a percentage of the untreated control.

LDH Assay

This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Protocol:

2.2.1. Cell Culture:

  • Plate differentiated SH-SY5Y cells as described for the MTT assay.[7]

2.2.2. LDH Assay Procedure:

  • Treat cells with various concentrations of this compound for 24 hours.[7]

  • After incubation, collect the cell culture supernatant.

  • Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.[7]

  • Express the results as a percentage of LDH released by control cells.

Visualizations

G cluster_workflow In Vitro Assay Workflow for this compound prep Sample Preparation (Synaptosomes or Transfected Cells) uptake Neurotransmitter Uptake Inhibition Assay prep->uptake release Neurotransmitter Release Assay prep->release cytotox Cytotoxicity Assays (MTT, LDH) prep->cytotox data Data Analysis (IC50, % Release, % Viability) uptake->data release->data cytotox->data

Caption: Experimental workflow for in vitro characterization.

G cluster_pathway Mechanism of Action of Pentylone at Monoamine Transporters pentylone Pentylone HCl dat Dopamine Transporter (DAT) pentylone->dat Blocks sert Serotonin Transporter (SERT) pentylone->sert Acts as Substrate da_uptake Dopamine Reuptake dat->da_uptake sert_mediated Serotonin Efflux sert->sert_mediated extracellular_da Increased Extracellular Dopamine extracellular_5ht Increased Extracellular Serotonin sert_mediated->extracellular_5ht Leads to

Caption: Pentylone's interaction with DAT and SERT.

References

Application Notes and Protocols for the Forensic Analysis of Pentylone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In response to the growing need for standardized methods in the forensic analysis of novel psychoactive substances (NPS), this document provides detailed application notes and protocols for the identification and quantification of pentylone hydrochloride in seized samples. These guidelines are intended for researchers, scientists, and drug development professionals working in forensic laboratories and related fields.

Pentylone is a synthetic cathinone, a class of NPS that has seen a significant rise in illicit use. Accurate and reliable analytical methods are crucial for law enforcement and public health. This document outlines validated procedures for sample preparation, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Introduction

Pentylone (hydrochloride) is a substituted cathinone that is regulated as a Schedule I compound in the United States.[1] It has been detected in products sold as "bath salts" and is a metabolite of N,N-dimethylpentylone.[1] The forensic analysis of this compound requires sensitive and specific methods to distinguish it from other structurally similar compounds. This application note provides detailed protocols for the qualitative and quantitative analysis of pentylone in seized materials.

Data Presentation

Quantitative data from GC-MS and LC-MS/MS analyses are summarized below. These tables provide key analytical parameters for the identification and quantification of pentylone.

Table 1: GC-MS Quantitative Data for this compound

ParameterValueReference
Retention Time11.219 min[2]
Quantifier Ion (m/z)86[2]
Qualifier Ion 1 (m/z)135[2]
Qualifier Ion 2 (m/z)235[2]

Table 2: LC-MS/MS Quantitative Data for this compound

ParameterValueReference
Precursor Ion (m/z)236.1[3]
Product Ion 1 (Quantifier) (m/z)218.1[3]
Product Ion 2 (Qualifier) (m/z)175.1[3]
Cone Voltage (V)20[3]
Collision Energy (eV)15 (for m/z 218.1), 25 (for m/z 175.1)[3]
Limit of Detection (LOD)1 ng/mL (in postmortem blood)[2][4][5]
Limit of Quantification (LOQ)1 ng/mL (in postmortem blood)[2][4][5]

Experimental Protocols

Sample Preparation for Seized Powders

A standardized and validated sample preparation protocol is essential for accurate analysis.[6]

  • Homogenization: Ensure the seized powder sample is homogenous. If necessary, grind the sample to a fine powder.

  • Weighing: Accurately weigh a representative portion of the sample.

  • Dissolution: Prepare a stock solution by dissolving approximately 1 mg of the homogenized powder in 1 mL of methanol.[7]

  • Working Solution: For GC-MS analysis, a typical concentration is around 5 mg/mL in methanol.[2] For LC-MS/MS, further dilution may be necessary depending on the instrument's sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like synthetic cathinones.[8]

  • Instrument: Agilent gas chromatograph with a mass selective detector (or equivalent).[2]

  • Column: DB-1 MS (or equivalent); 30 m x 0.25 mm x 0.25 µm.[2]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

  • Injector Temperature: 280°C.[2]

  • Injection Volume: 1 µL.[2]

  • Split Ratio: 20:1.[2]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1.0 min.[2]

    • Ramp to 300°C at 12°C/min.[2]

    • Hold at 300°C for 9.0 min.[2]

  • MSD Transfer Line Temperature: 280°C.[2]

  • MS Source Temperature: 230°C.[2]

  • MS Quadrupole Temperature: 150°C.[2]

  • Mass Scan Range: 34-550 amu.[2]

  • Acquisition Mode: Scan.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for the analysis of complex matrices and for quantification at low concentrations.

  • Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to a liquid chromatography system.[5]

  • Column: A suitable reversed-phase column, such as a Kinetex Biphenyl (100 mm × 2.1 mm, 2.6 μm) or equivalent.[3]

  • Mobile Phase:

    • A: 0.1% formic acid in water.[3]

    • B: 0.1% formic acid in methanol.[3]

  • Gradient: A suitable gradient to separate pentylone from other compounds. A typical run time is around 16 minutes.[2][5]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 1-10 µL.

  • MS/MS Parameters (Multiple Reaction Monitoring - MRM):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

    • Precursor Ion: 236.1 m/z.[3]

    • Product Ions: 218.1 m/z (quantifier) and 175.1 m/z (qualifier).[3]

    • Cone Voltage: 20 V.[3]

    • Collision Energy: 15 eV for the transition to 218.1 m/z and 25 eV for the transition to 175.1 m/z.[3]

Visualizations

The following diagrams illustrate the general workflow for the forensic analysis of this compound samples.

Forensic_Analysis_Workflow cluster_0 Sample Receipt and Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting SampleReceipt Seized Sample Receipt Homogenization Homogenization SampleReceipt->Homogenization Weighing Weighing & Documentation Homogenization->Weighing Dissolution Dissolution in Methanol Weighing->Dissolution GCMS GC-MS Analysis Dissolution->GCMS Inject LCMSMS LC-MS/MS Analysis Dissolution->LCMSMS Inject DataProcessing Data Processing & Interpretation GCMS->DataProcessing LCMSMS->DataProcessing Quantification Quantification DataProcessing->Quantification Reporting Final Report Generation Quantification->Reporting GCMS_Workflow Sample Prepared Sample in Methanol Injection GC Injection Port (280°C) Sample->Injection Separation GC Column Separation (DB-1 MS) Injection->Separation Ionization Electron Ionization (EI) MS Source (230°C) Separation->Ionization Detection Mass Analyzer (Quadrupole) Scan Range: 34-550 amu Ionization->Detection Data Data Acquisition (Retention Time & Mass Spectrum) Detection->Data LCMSMS_Workflow Sample Prepared Sample in Mobile Phase Injection LC Autosampler Sample->Injection Separation LC Column Separation (Reversed-Phase) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization PrecursorSelection Q1: Precursor Ion Selection (m/z 236.1) Ionization->PrecursorSelection Fragmentation Q2: Collision Cell (CID) PrecursorSelection->Fragmentation ProductSelection Q3: Product Ion Selection (m/z 218.1, 175.1) Fragmentation->ProductSelection Detection Detector ProductSelection->Detection Data Data Acquisition (MRM) Detection->Data

References

Application Note: Quantification of Pentylone Hydrochloride in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of pentylone hydrochloride in biological matrices such as urine and blood. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method is validated for linearity, accuracy, precision, and sensitivity, making it suitable for forensic toxicology, clinical research, and drug development applications.

Introduction

Pentylone is a synthetic cathinone, a class of psychoactive substances that have seen a rise in recreational use. Accurate and reliable quantification of pentylone in biological specimens is crucial for clinical diagnosis, forensic investigations, and understanding its pharmacokinetic profile. LC-MS/MS offers high selectivity and sensitivity, making it the preferred analytical technique for this purpose.[1][2] This document provides a detailed protocol for the quantification of this compound using a triple quadrupole mass spectrometer.

Experimental

  • This compound certified reference material

  • Internal Standard (e.g., Pentylone-d5)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Ammonium formate

  • Human urine/blood plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges or 96-well plates

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended. Specific models mentioned in similar studies include Waters Xevo TQ-S Micro and Agilent 6460 series.[3][4]

A critical step for accurate quantification is the effective extraction of pentylone from the biological matrix. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been successfully employed.

Protocol: Solid-Phase Extraction (SPE) of Urine/Plasma

  • Sample Pre-treatment: To 1 mL of urine or plasma, add the internal standard solution.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol or a mixture of dichloromethane and isopropanol with a small percentage of ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Chromatographic Conditions

  • Column: A C18 column is commonly used, for instance, an Agilent Poroshell EC C-18 (3.0 mm x 100 mm, 2.7 µm).[3]

  • Mobile Phase A: 0.1% formic acid in water or 5 mM ammonium formate in water, pH 3.[3][5]

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[3][5]

  • Flow Rate: 0.3 - 0.4 mL/min.[3][5]

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, which is decreased over several minutes to elute the analyte. For example, starting at 90% A, decreasing to 35% A over 5.5 minutes.[3]

  • Column Temperature: 40 - 60°C.[3]

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters: Optimized for the specific instrument, but typical values include a gas temperature of 350°C, a gas flow of 13 L/min, and a capillary voltage of 2500 V.[1]

  • MRM Transitions: The precursor ion for pentylone is m/z 236.2. Common product ions for quantification and qualification are m/z 86.1 and 162.1. The collision energy will need to be optimized for the specific instrument but generally falls between 10-30 eV.

Results and Data Presentation

The method should be validated according to established guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and matrix effects.

Table 1: Method Validation Parameters for Pentylone Quantification

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.1 - 0.5 ng/mL
Limit of Quantification (LOQ)0.5 - 1.0 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% Bias)± 15%

Table 2: MRM Transitions for Pentylone and a Potential Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Pentylone (Quantifier)236.286.110015
Pentylone (Qualifier)236.2162.110025
Pentylone-d5 (IS)241.291.110015

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound from biological samples.

Pentylone_Quantification_Workflow LC-MS/MS Workflow for Pentylone Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Urine/Plasma) Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) Add_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (Separation) Recon->LC MS Tandem Mass Spectrometry (Detection - MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Pentylone Calibration->Quantification

Caption: Experimental workflow for pentylone quantification.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The detailed protocol for sample preparation and instrument parameters can be adapted for various laboratory settings. This method is a valuable tool for researchers and professionals in forensic science, clinical toxicology, and pharmacology.

References

Application Notes and Protocols for the GC-MS Identification of Pentylone Hydrochloride Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentylone (hydrochloride) is a synthetic cathinone, a class of psychoactive substances that has seen a rise in recreational use. Understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and in the development of potential therapeutic interventions. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of drug metabolites. This document provides a detailed protocol for the identification of pentylone hydrochloride metabolites using GC-MS, including sample preparation, instrument parameters, and expected metabolic pathways.

Metabolic Pathway of Pentylone

The metabolism of pentylone primarily occurs in the liver through a series of Phase I and Phase II reactions. The major metabolic pathways include N-dealkylation, β-ketone reduction, aliphatic hydroxylation, and demethylenation of the methylenedioxy group, followed by glucuronide conjugation.[1][2][3] These transformations result in a variety of metabolites that can be targeted for identification in biological samples.

Pentylone_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Pentylone Pentylone Metabolite1 N-dealkyl Pentylone (nor-Pentylone) Pentylone->Metabolite1 N-dealkylation Metabolite2 β-keto reduced Pentylone Pentylone->Metabolite2 β-ketone reduction Metabolite3 Hydroxylated Pentylone Pentylone->Metabolite3 Aliphatic Hydroxylation Metabolite4 Demethylenated Pentylone Pentylone->Metabolite4 Demethylenation Glucuronide Glucuronide Conjugates Metabolite1->Glucuronide Conjugation Metabolite2->Glucuronide Metabolite3->Glucuronide Metabolite4->Glucuronide

Caption: Phase I and II metabolic pathways of pentylone.

Experimental Workflow

The general workflow for the analysis of pentylone metabolites involves sample preparation to extract the analytes from the biological matrix, derivatization to improve their volatility and thermal stability for GC-MS analysis, followed by instrumental analysis.

GCMS_Workflow Sample Biological Sample (Urine/Blood) Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (e.g., with MBTFA, HFBA) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis and Metabolite Identification GCMS->Data

Caption: General workflow for GC-MS analysis of pentylone metabolites.

Experimental Protocols

Sample Preparation (Urine)

Solid-Phase Extraction (SPE) is a commonly used method for the extraction of synthetic cathinones and their metabolites from urine.[4][5]

Materials:

  • Urine sample

  • Internal standard (e.g., pentylone-d3)

  • Phosphate buffer (pH 6)

  • Mixed-mode SPE cartridges (e.g., C8/SCX)

  • Methanol

  • Dichloromethane

  • Isopropanol

  • Ammonium hydroxide

  • Ethyl acetate

  • Derivatizing agent (e.g., N-methyl-bis(trifluoroacetamide) - MBTFA)

Procedure:

  • Spike 1 mL of urine with the internal standard.

  • Add 1 mL of phosphate buffer and mix.

  • Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and 2 mL of phosphate buffer.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.

  • Dry the cartridge thoroughly under vacuum.

  • Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of ethyl acetate and 50 µL of the derivatizing agent (e.g., MBTFA).

  • Heat the mixture at 70°C for 30 minutes.[6]

  • Cool to room temperature and inject 1-2 µL into the GC-MS system.

GC-MS Instrumentation and Parameters

The following parameters are based on a validated method for the analysis of pentylone and can be adapted for metabolite identification.[7]

ParameterSetting
Gas Chromatograph Agilent GC system or equivalent
Column DB-1 MS (or equivalent); 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium at 1 mL/min
Injector Temperature 280°C
Injection Mode Split (20:1) or Splitless for higher sensitivity
Injection Volume 1 µL
Oven Program Initial temperature 100°C for 1.0 min, then ramp to 300°C at 12°C/min, hold for 9.0 min.
Mass Spectrometer Agilent MS detector or equivalent
MSD Transfer Line Temp 280°C
MS Source Temperature 230°C
MS Quad Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (mass range: 34-550 amu) and/or Selected Ion Monitoring (SIM) for targeted analysis

Data Presentation

Quantitative Data Summary

The following table summarizes the quantitative parameters for pentylone analysis in biological fluids obtained by GC-MS.[5][6][8]

AnalyteMatrixLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
PentyloneUrine50 - 2,000520
Expected Mass Spectra

The identification of metabolites is based on their retention times and mass spectra. The mass spectrum of the parent compound, pentylone, shows characteristic fragment ions.[7] Metabolite spectra will exhibit shifts in the molecular ion and the presence of fragment ions indicative of the metabolic transformations.

Pentylone (Underivatized) Characteristic Ions (m/z):

  • 86 (Base Peak): Resulting from alpha-cleavage, characteristic of N-methyl-alpha-propyl-phenethylamines.

  • 135: Corresponding to the methylenedioxybenzoylium cation.

  • 236: Molecular ion [M]+.

Expected Fragmentation of Metabolites (as derivatives):

  • N-dealkyl Pentylone (nor-Pentylone): The base peak will likely shift due to the loss of the methyl group. The molecular ion of the derivatized metabolite will be different from that of derivatized pentylone.

  • β-keto reduced Pentylone: The reduction of the ketone to a hydroxyl group will significantly alter the fragmentation pattern. The derivatized hydroxyl group will produce characteristic ions.

  • Hydroxylated Pentylone: The addition of a hydroxyl group to the alkyl chain will result in a higher molecular weight and characteristic fragmentation patterns of the derivatized hydroxyl group.

  • Demethylenated Pentylone: The opening of the methylenedioxy ring leads to two hydroxyl groups on the aromatic ring, which will be derivatized and produce a distinct mass spectrum with a significantly different molecular ion.

Conclusion

This application note provides a comprehensive protocol for the identification of this compound metabolites using GC-MS. The detailed experimental procedures for sample preparation and instrumental analysis, along with an understanding of the metabolic pathways and expected mass spectral data, will aid researchers in accurately identifying these compounds in biological samples. It is important to note that method validation is crucial for ensuring the accuracy and reliability of the results in any laboratory setting. Due to the thermal instability of some cathinones, alternative techniques such as LC-MS/MS may also be considered.[9]

References

Application Notes and Protocols for the Safe Handling of Pentylone Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the safe handling, storage, and disposal of pentylone hydrochloride in a laboratory environment. Adherence to these protocols is crucial to minimize risks and ensure the safety of all personnel. Pentylone is regulated as a Schedule I compound in the United States, and all acquisition, storage, and use must comply with federal regulations.[1]

Hazard Identification and Physical Properties

This compound is a synthetic cathinone.[1] Like other compounds in this class, it should be handled with care due to its potential physiological effects and hazardous properties.

1.1 GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Respiratory Sensitization1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled
Specific Target Organ Toxicity3H335: May cause respiratory irritation

Source: Information compiled from Safety Data Sheets.[2]

1.2 Physical and Chemical Properties

PropertyValue
Chemical Formula C₁₃H₁₇NO₃ • HCl
Molecular Weight 271.7 g/mol
Appearance A neat solid[1] or white to off-white crystalline powder.
Melting Point 215-242 °C (hydrochloride)
Boiling Point 374.7 ± 42.0 °C
Solubility Soluble in methanol (1 mg/ml solution).[3]
Stability As a neat solid, stable for ≥ 73 months when stored at -20°C.[1] As a 1 mg/ml solution in methanol, stable for ≥ 2 years.[3] Synthetic cathinones are generally more stable in acidic conditions and at lower temperatures.[4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating both engineering controls and appropriate PPE, is mandatory when handling this compound.

2.1 Engineering Controls

  • Ventilation: All work with this compound, especially the handling of the solid powder, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Containment: For procedures with a higher risk of aerosol generation, a glove box may be necessary.

2.2 Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and airborne particles.
Hand Protection Double gloving is required: an inner layer of nitrile gloves and an outer layer of thicker, chemical-resistant gloves (e.g., neoprene or butyl rubber).Provides a dual barrier against chemical permeation. While specific glove compatibility data for this compound is not available, nitrile gloves are recommended for handling hydrochloric acid.[5][6] Regular glove changes are essential.
Body Protection A flame-resistant lab coat worn over clothing made of natural fibers (e.g., cotton).Protects against spills and splashes.
Respiratory Protection For tasks with a high risk of aerosol generation, a NIOSH-certified N95 or higher-level respirator is recommended.Protects against inhalation of the powdered substance.

Experimental Protocols

The following protocols outline the procedures for the safe handling, preparation of solutions, and disposal of this compound.

3.1 Protocol for Handling Solid this compound

  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Don all required PPE as outlined in Section 2.2.

  • Weighing:

    • Perform all weighing operations within the chemical fume hood.

    • Use a dedicated set of weighing tools (spatula, weighing paper).

    • Carefully transfer the desired amount of this compound to a tared container.

    • Avoid creating dust. If any powder is spilled, follow the spill cleanup protocol (Section 4.1).

  • Post-Handling:

    • Securely close the primary container of this compound.

    • Decontaminate the weighing tools and the work surface of the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

    • Dispose of all contaminated materials (weighing paper, gloves) as hazardous waste.

3.2 Protocol for Preparation of this compound Solutions

  • Preparation: Work within a chemical fume hood and wear all required PPE.

  • Solvent Addition:

    • Add the desired solvent (e.g., methanol) to a suitable volumetric flask.

    • Carefully add the pre-weighed this compound to the flask.

    • Cap the flask and mix by inversion until the solid is completely dissolved.

  • Storage:

    • Label the solution clearly with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

    • Store the solution in a securely sealed container at -20°C for long-term stability.[3]

3.3 Protocol for Disposal of this compound Waste

All waste containing this compound must be treated as hazardous waste.

  • Segregation:

    • Segregate this compound waste from other laboratory waste streams.

    • Use separate, clearly labeled waste containers for solid waste (contaminated gloves, weighing paper) and liquid waste (unused solutions).

  • Containerization:

    • Use leak-proof, compatible containers for waste collection.

    • Do not overfill waste containers; fill to no more than 90% capacity.[7]

  • Disposal:

    • Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.

    • Do not dispose of this compound down the drain or in regular trash.[8]

Emergency Procedures

4.1 Spill Cleanup

  • Evacuate: Immediately evacuate the area of the spill.

  • Alert: Notify your supervisor and the institutional safety office.

  • Secure: Restrict access to the spill area.

  • Cleanup (if trained):

    • Only personnel trained in hazardous spill cleanup should perform this task.

    • Wear appropriate PPE, including respiratory protection.

    • For solid spills, gently cover with an absorbent material to avoid raising dust, then carefully scoop into a labeled hazardous waste container.

    • For liquid spills, absorb with a chemical spill absorbent and place in a labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent and cleaning agent.

4.2 First Aid Measures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Source: Information compiled from Safety Data Sheets.[2]

Visualizations

Hazard_Controls_Workflow cluster_0 Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Glove Box) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of Hazard Controls.

Safe_Handling_Workflow Start Receiving Pentylone Hydrochloride Storage Secure and Logged Storage (-20°C) Start->Storage Preparation Don Appropriate PPE Storage->Preparation Handling Work in a Chemical Fume Hood Preparation->Handling Weighing Weighing Solid Handling->Weighing SolutionPrep Solution Preparation Handling->SolutionPrep WasteCollection Segregate and Collect Hazardous Waste Weighing->WasteCollection SolutionPrep->WasteCollection Decontamination Decontaminate Work Area and Equipment WasteCollection->Decontamination Disposal Dispose of Waste via EHS Office Decontamination->Disposal

Caption: Safe Handling Workflow for this compound.

References

Application Notes and Protocols for Pentylone Hydrochloride Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of a Pentylone Hydrochloride reference standard in analytical and research applications. The information is intended to guide users in the proper handling, characterization, and application of this certified reference material (CRM) for qualitative and quantitative analyses.

This compound is a synthetic cathinone and is classified as a Schedule I compound in the United States.[1][2] It acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a serotonin-releasing agent.[3][4] This reference standard is intended for research and forensic applications.[2][5][6][7]

Certificate of Analysis Summary

A typical Certificate of Analysis for a this compound reference standard would contain the following information. The data presented below is a representative example and users should always refer to the specific certificate provided with their reference standard.

Table 1: Representative Certificate of Analysis Data for this compound

ParameterSpecification
Chemical Name 1-(1,3-benzodioxol-5-yl)-2-(methylamino)-1-pentanone, monohydrochloride[2][6]
CAS Number 17763-01-8[2][6]
Molecular Formula C₁₃H₁₇NO₃ • HCl[2][6]
Formula Weight 271.7 g/mol [2][6]
Purity (as is) ≥98% (by HPLC)[6]
Appearance A neat solid[6] or a solution in a specified solvent (e.g., 1 mg/ml in methanol)[2]
Solubility Soluble in DMSO (≥10 mg/ml) and PBS (pH 7.2) (≥ 10 mg/ml); Sparingly soluble in Ethanol (1-10 mg/ml)[5]
Storage Store at the recommended temperature (e.g., -20°C)
Stability ≥ 4 years (when stored as recommended)[5]

Experimental Protocols

The following protocols describe common analytical methods for the identification, quantification, and stability assessment of this compound using a reference standard.

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the qualitative identification of pentylone in seized materials or research samples. GC-MS provides high sensitivity and structural information for confirmation.[8]

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis sample Weigh Sample dissolve Dissolve in Methanol sample->dissolve vortex Vortex to Mix dissolve->vortex filter Filter (0.22 µm) vortex->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect compare_rt Compare Retention Time detect->compare_rt compare_ms Compare Mass Spectrum detect->compare_ms identify Confirm Identity compare_rt->identify compare_ms->identify G cluster_stress Stress Conditions cluster_analysis Analysis start Pentylone HCl Stock Solution acid Acid Hydrolysis (0.1 N HCl, 60°C) start->acid base Base Hydrolysis (0.1 N NaOH, 60°C) start->base oxidative Oxidative Degradation (3% H₂O₂, RT) start->oxidative thermal Thermal Degradation (80°C, solid state) start->thermal photo Photolytic Degradation (UV/Vis light) start->photo neutralize Neutralize (for acid/base) acid->neutralize base->neutralize dilute Dilute to Working Concentration oxidative->dilute thermal->dilute photo->dilute neutralize->dilute hplc Inject into HPLC-UV dilute->hplc analyze Analyze Chromatogram hplc->analyze cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron pentylone Pentylone dat DAT pentylone->dat Blocks Reuptake sert SERT pentylone->sert Promotes Release net NET pentylone->net Blocks Reuptake vesicle Vesicle (DA, 5-HT, NE) da DA vesicle->da ht 5-HT vesicle->ht ne NE vesicle->ne receptors Postsynaptic Receptors da->receptors ht->receptors ne->receptors effect Stimulant Effects receptors->effect

References

Application of Pentylone Hydrochloride in Neuropharmacology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentylone hydrochloride is a synthetic cathinone that has gained significant attention in neuropharmacology research due to its potent psychostimulant effects. As a substituted cathinone, it shares structural similarities with other compounds known to interact with monoamine transporters. Understanding its mechanism of action and pharmacological profile is crucial for elucidating its neurobiological effects and abuse potential. These application notes provide a comprehensive overview of the use of this compound in neuropharmacology research, including detailed experimental protocols and quantitative data.

Pentylone acts as a "hybrid" monoamine transporter ligand, exhibiting distinct activities at the dopamine and serotonin transporters.[1][2] Specifically, it functions as a potent blocker of the dopamine transporter (DAT), leading to increased extracellular dopamine concentrations, while simultaneously acting as a substrate for the serotonin transporter (SERT), inducing serotonin release.[1][2] This dual action contributes to its complex behavioral effects, including pronounced psychomotor stimulation.[3][4]

Data Presentation

The following tables summarize the quantitative data from key in vitro and in vivo studies investigating the neuropharmacological effects of this compound.

Table 1: In Vitro Transporter Affinity and Function of this compound

ParameterTransporterCell/Tissue TypeValueReference
IC₅₀ (Uptake Inhibition) DATRat Brain Synaptosomes0.12 ± 0.01 µM[1]
SERTRat Brain Synaptosomes1.36 ± 0.10 µM[1]
DATHEK-293 cells0.31 ± 0.07 µM[1]
SERTHEK-293 cells11.7 ± 0.5 µM[1]
EC₅₀ (Release) DATRat Brain SynaptosomesInactive[1]
SERTRat Brain Synaptosomes> 10 µM[1]
DATHEK-293 cellsInactive[1]
SERTHEK-293 cells0.476 ± 0.098 µM[1]
DAT/SERT Selectivity Ratio (IC₅₀) -Rat Brain Synaptosomes11.4[1]
-HEK-293 cells37.7[1]

Table 2: In Vivo Effects of this compound on Extracellular Monoamines and Locomotor Activity

SpeciesBrain RegionDose (mg/kg, i.v.)Peak Increase in Extracellular Dopamine (% Baseline)Peak Increase in Extracellular Serotonin (% Baseline)Locomotor ActivityReference
RatNucleus Accumbens1~200%~150%Increased[1][2]
RatNucleus Accumbens3~350%~200%Significantly Increased[1][2]
Rat-0.5 - 10 (i.p.)--Dose-dependent increase[3][4]

Experimental Protocols

In Vitro Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol details the methodology to determine the potency of this compound to inhibit dopamine uptake in rat brain synaptosomes.

Materials:

  • This compound

  • Rat brain tissue (striatum)

  • [³H]Dopamine

  • Krebs-Ringer-HEPES (KRH) buffer (in mM: 130 NaCl, 1.3 KCl, 2.2 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 10 HEPES, pH 7.4)

  • Scintillation fluid

  • Poly-D-lysine-coated 24-well plates

  • Homogenizer

  • Centrifuge

  • Scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Dissect the striatum from rat brains on ice.

    • Homogenize the tissue in ice-cold KRH buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in fresh KRH buffer.

  • Uptake Inhibition Assay:

    • Plate the synaptosomes in poly-D-lysine-coated 24-well plates.

    • Pre-incubate the synaptosomes with varying concentrations of this compound or vehicle for 10-20 minutes at 37°C.

    • Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine (e.g., 10 nM).

    • Incubate for 5-10 minutes at 37°C.

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

    • Lyse the synaptosomes with 1% SDS.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting non-specific uptake (in the presence of a high concentration of a known DAT inhibitor like GBR 12909) from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the this compound concentration.

    • Calculate the IC₅₀ value using non-linear regression analysis.

In Vitro Serotonin Transporter (SERT) Substrate-Induced Release Assay

This protocol describes a method to assess the ability of this compound to induce the release of serotonin from HEK-293 cells stably expressing the human serotonin transporter (hSERT).

Materials:

  • This compound

  • HEK-293 cells stably expressing hSERT

  • [³H]Serotonin ([³H]5-HT)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Scintillation fluid

  • 24-well tissue culture plates

  • Cell culture reagents

Procedure:

  • Cell Culture and Plating:

    • Culture hSERT-HEK-293 cells in appropriate growth medium.

    • Plate the cells in 24-well plates and grow to confluence.

  • [³H]5-HT Loading:

    • Wash the cells with KRH buffer.

    • Load the cells with [³H]5-HT (e.g., 10 nM) in KRH buffer for 30-60 minutes at 37°C.

    • Wash the cells three times with KRH buffer to remove extracellular [³H]5-HT.

  • Release Assay:

    • Add KRH buffer containing varying concentrations of this compound or vehicle to the cells.

    • Incubate for 10-30 minutes at 37°C.

    • Collect the supernatant (extracellular buffer).

    • Lyse the cells with 1% SDS to determine the remaining intracellular radioactivity.

    • Transfer both the supernatant and the cell lysate to separate scintillation vials, add scintillation fluid, and quantify radioactivity.

  • Data Analysis:

    • Calculate the percentage of [³H]5-HT released into the supernatant relative to the total radioactivity (supernatant + cell lysate).

    • Plot the percentage of release against the logarithm of the this compound concentration.

    • Determine the EC₅₀ value using non-linear regression analysis.

In Vivo Microdialysis for Simultaneous Measurement of Dopamine and Serotonin

This protocol outlines the procedure for in vivo microdialysis in the nucleus accumbens of freely moving rats to measure changes in extracellular dopamine and serotonin levels following this compound administration.[1][2]

Materials:

  • This compound

  • Male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Guide cannulae

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with electrochemical detection

  • Anesthetics and analgesics

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in a stereotaxic apparatus.

    • Implant a guide cannula targeting the nucleus accumbens.

    • Allow the animal to recover for at least 5-7 days.

  • Microdialysis:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[5]

    • Allow for a stabilization period of at least 1-2 hours.

    • Collect baseline dialysate samples every 15-20 minutes.

    • Administer this compound (e.g., 1 or 3 mg/kg, i.v.) and continue collecting dialysate samples.

  • Neurochemical Analysis:

    • Analyze the dialysate samples for dopamine and serotonin content using HPLC with electrochemical detection.

  • Data Analysis:

    • Express the post-injection neurotransmitter concentrations as a percentage of the average baseline concentration.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures).

Rodent Locomotor Activity Assessment

This protocol details the assessment of spontaneous locomotor activity in rodents following the administration of this compound.[3][4]

Materials:

  • This compound

  • Male Swiss-Webster mice or Sprague-Dawley rats

  • Open-field activity chambers equipped with photobeam sensors

  • Saline (vehicle)

Procedure:

  • Habituation:

    • Place the animals individually into the open-field chambers and allow them to habituate for at least 30-60 minutes.

  • Drug Administration:

    • Administer this compound (e.g., 0.5 - 10 mg/kg, i.p.) or vehicle.

  • Data Collection:

    • Immediately after injection, return the animals to the activity chambers.

    • Record locomotor activity (e.g., distance traveled, beam breaks) for a period of 60-120 minutes. Data is typically collected in 5-10 minute bins to allow for time-course analysis.

  • Data Analysis:

    • Analyze the locomotor activity data using a two-way ANOVA with dose and time as factors.

    • Perform post-hoc tests to compare individual doses to the vehicle control at each time point.

Visualizations

Signaling Pathways and Experimental Workflows

Pentylone_Mechanism cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Neuron Pentylone Pentylone HCl DAT Dopamine Transporter (DAT) Pentylone->DAT Blocks Reuptake SERT Serotonin Transporter (SERT) Pentylone->SERT Induces Release (Substrate) Dopamine Dopamine Serotonin Serotonin Serotonin->SERT Uptake DAT->Dopamine Reuptake SERT->Serotonin Reuptake SERT->Serotonin Efflux Vesicle_DA Dopamine Vesicle Vesicle_DA->Dopamine Release Vesicle_5HT Serotonin Vesicle

Caption: Mechanism of action of this compound at the synapse.

Microdialysis_Workflow start Start surgery Stereotaxic Surgery: Implant Guide Cannula start->surgery recovery Recovery Period (5-7 days) surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion stabilization Stabilization Period (1-2 hours) probe_insertion->stabilization baseline Collect Baseline Dialysate Samples stabilization->baseline drug_admin Administer Pentylone HCl baseline->drug_admin post_drug_collection Collect Post-Drug Dialysate Samples drug_admin->post_drug_collection hplc HPLC-ECD Analysis of Dopamine & Serotonin post_drug_collection->hplc data_analysis Data Analysis hplc->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo microdialysis.

Locomotor_Workflow start Start habituation Habituation in Open-Field Chamber start->habituation injection Administer Pentylone HCl or Vehicle (i.p.) habituation->injection recording Record Locomotor Activity (60-120 min) injection->recording data_processing Data Processing and Analysis recording->data_processing end End data_processing->end

Caption: Workflow for rodent locomotor activity assessment.

References

Application Notes and Protocols for the Sample Preparation of Pentylone in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentylone is a synthetic cathinone that has emerged as a widely abused psychoactive substance. Accurate and reliable quantification of pentylone in biological matrices is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development. Effective sample preparation is a critical prerequisite for achieving sensitive and accurate analytical results, as it serves to remove interfering endogenous components and concentrate the analyte of interest. This document provides detailed application notes and protocols for the most common sample preparation techniques for pentylone analysis in various biological matrices, including blood, plasma, urine, and hair. The methodologies described are based on established scientific literature and are intended to provide robust and reproducible procedures.

Sample Preparation Techniques

The choice of sample preparation technique depends on the specific biological matrix, the required limit of detection, and the available analytical instrumentation. The three primary techniques employed for the extraction of pentylone are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). For hair analysis, a multi-step process involving decontamination, homogenization, and extraction is typically required.

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient technique that utilizes a solid sorbent to isolate analytes from a liquid sample. It offers advantages such as high recovery, clean extracts, and the potential for automation. Mixed-mode cation exchange SPE is particularly effective for extracting basic compounds like pentylone.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique based on the differential solubility of an analyte between two immiscible liquid phases. It is a versatile and cost-effective method, though it can be more labor-intensive and may result in the formation of emulsions.

Protein Precipitation (PPT)

PPT is a rapid and simple method for removing proteins from biological samples, such as plasma and whole blood, which can interfere with downstream analysis.[1] This technique involves the addition of a precipitating agent, typically an organic solvent or an acid, to denature and precipitate the proteins.[2]

Hair Analysis

Hair analysis offers a long window of detection for drug use.[3] Sample preparation for hair is more complex and involves decontamination to remove external contaminants, followed by extraction of the drug from the keratin matrix.[4][5]

Detailed Experimental Protocols

Solid-Phase Extraction (SPE) of Pentylone from Urine

This protocol is adapted from a method for the analysis of synthetic cathinones in urine.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Urine sample

  • Internal standard (e.g., pentylone-d5)

  • Methanol

  • Deionized water

  • 2% Formic acid in water

  • Acetonitrile

  • 5% Ammonium hydroxide in 60:40 (v/v) acetonitrile:methanol

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Pre-treatment: To 0.5 mL of urine, add the internal standard and 0.5 mL of 2% formic acid. Vortex to mix.

  • Column Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of acetonitrile.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in 60:40 (v/v) acetonitrile:methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

SPE_Workflow cluster_pre Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction urine 0.5 mL Urine is Add Internal Standard urine->is acid Add 0.5 mL 2% Formic Acid is->acid vortex1 Vortex acid->vortex1 condition Condition SPE (Methanol, Water) vortex1->condition load Load Sample condition->load wash Wash (2% Formic Acid, Acetonitrile) load->wash elute Elute (NH4OH in ACN:MeOH) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Figure 1: Workflow for Solid-Phase Extraction of Pentylone from Urine.

Liquid-Liquid Extraction (LLE) of Pentylone from Whole Blood

This protocol is a general procedure for the extraction of basic drugs from whole blood.

Materials:

  • Whole blood sample

  • Internal standard (e.g., pentylone-d5)

  • Saturated sodium borate buffer (pH 9)

  • Ethyl acetate

  • Vortex mixer

  • Centrifuge

  • Evaporation system

Procedure:

  • Sample Preparation: To 1 mL of whole blood in a glass tube, add the internal standard.

  • pH Adjustment: Add 1 mL of saturated sodium borate buffer (pH 9) and vortex for 30 seconds.

  • Extraction: Add 5 mL of ethyl acetate and vortex for 5 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase for analysis.

LLE_Workflow cluster_prep Sample Preparation cluster_ext Extraction cluster_final Final Steps blood 1 mL Whole Blood is Add Internal Standard blood->is buffer Add pH 9 Buffer is->buffer vortex1 Vortex buffer->vortex1 solvent Add Ethyl Acetate vortex1->solvent vortex2 Vortex solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis PPT_Workflow cluster_prep Sample Preparation cluster_ppt Protein Precipitation cluster_final Final Steps plasma 100 µL Plasma is Add Internal Standard plasma->is acn Add Acetonitrile is->acn vortex Vortex acn->vortex centrifuge Centrifuge vortex->centrifuge filter Filter Supernatant centrifuge->filter analysis LC-MS/MS Analysis filter->analysis Hair_Workflow cluster_prep Sample Preparation cluster_ext Extraction cluster_clean Clean-up cluster_final Final Steps hair Hair Sample decon Decontaminate (MeOH, H2O) hair->decon homo Homogenize (Cut/Pulverize) decon->homo acid Add 0.1 M HCl & Internal Standard homo->acid sonic Sonicate acid->sonic cent Centrifuge sonic->cent spe Solid-Phase Extraction cent->spe evap Evaporate spe->evap recon Reconstitute evap->recon analysis LC-MS/MS Analysis recon->analysis

References

Application Note: Quantitative Analysis of Pentylone in Seized Street Drug Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentylone (also known as βk-methyl-K or βk-MBDP) is a synthetic cathinone, a class of new psychoactive substances (NPS) that has become prevalent in the illicit drug market.[1][2] Often sold as "bath salts" or misrepresented as other stimulants like MDMA, pentylone poses a significant public health risk due to its potent and unpredictable effects.[2] Accurate and reliable quantitative analysis of pentylone in seized materials is crucial for forensic laboratories, law enforcement, and public health officials to understand the composition and dosage of street-level drugs, assess potential toxicity, and track trafficking trends.

This application note provides detailed protocols for the quantitative analysis of pentylone in seized street drug samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are intended for researchers, forensic scientists, and drug development professionals.

Analytical Methods Overview

Both GC-MS and LC-MS/MS are powerful analytical techniques for the quantification of synthetic cathinones.[3][4][5][6][7] The choice of method may depend on instrument availability, sample matrix, and desired sensitivity. LC-MS/MS is often preferred for its high sensitivity and specificity, particularly for complex mixtures and thermolabile compounds, while GC-MS remains a robust and widely used technique in forensic laboratories.[5]

Experimental Protocols

Sampling and Sample Preparation

Proper sampling is critical to ensure that the analyzed portion is representative of the entire seized material.[8][9] For heterogeneous samples, it is recommended to homogenize the entire material before taking a subsample for analysis.[8]

3.1.1. Materials and Reagents

  • Pentylone certified reference material (CRM)

  • Internal standard (e.g., pentylone-d5, mephedrone-d3)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

3.1.2. Sample Preparation Protocol for Powders, Tablets, and Capsules

  • Homogenization: If the sample is in tablet or crystalline form, grind it into a fine, homogenous powder.[10] For capsules, the contents should be emptied and combined.

  • Weighing: Accurately weigh approximately 10 mg of the homogenized sample into a 10 mL volumetric flask.

  • Dissolution: Dissolve the sample in methanol and bring it to volume.

  • Dilution: Perform serial dilutions with the appropriate solvent (methanol for GC-MS, or mobile phase for LC-MS/MS) to bring the concentration of pentylone within the calibrated linear range of the instrument.

  • Internal Standard: Add the internal standard to all calibrators, quality controls, and samples at a fixed concentration.

  • Filtration/Centrifugation: If the solution contains insoluble particles, centrifuge at high speed (e.g., 10,000 rpm for 5 minutes) and use the supernatant for analysis, or filter through a 0.22 µm syringe filter.

G Figure 1: Sample Preparation Workflow cluster_0 Initial Sample Handling cluster_1 Solution Preparation cluster_2 Final Preparation for Analysis seized_sample Seized Sample (Powder, Tablet, Capsule) homogenize Homogenize (if necessary) seized_sample->homogenize weigh Accurately Weigh ~10 mg homogenize->weigh dissolve Dissolve in Methanol (10 mL) weigh->dissolve dilute Serial Dilution to Working Concentration dissolve->dilute add_is Add Internal Standard dilute->add_is filter_centrifuge Filter or Centrifuge add_is->filter_centrifuge analysis Inject into GC-MS or LC-MS/MS filter_centrifuge->analysis

Caption: A generalized workflow for the preparation of seized drug samples for quantitative analysis.

GC-MS Analysis Protocol

GC-MS is a reliable method for the quantification of many synthetic cathinones.[3][11][12] Derivatization may be necessary for some compounds to improve thermal stability and chromatographic peak shape, but it is not always required for pentylone.[5]

3.2.1. Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[3][11][12]

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min

    • Ramp: 20°C/min to 300°C

    • Hold: 5 min

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

3.2.2. SIM Ions for Pentylone

  • Quantifier Ion: To be determined from the mass spectrum of the pentylone reference standard (typically a high m/z fragment).

  • Qualifier Ions: At least two other characteristic ions.

LC-MS/MS Analysis Protocol

LC-MS/MS offers high sensitivity and specificity and is particularly well-suited for the analysis of complex mixtures without the need for derivatization.[4][6][7][13][14]

3.3.1. Instrumentation and Conditions

  • Liquid Chromatograph: Waters Acquity UPLC or equivalent[14]

  • Mass Spectrometer: Waters Xevo TQ-S Micro tandem mass spectrometer or equivalent[14]

  • Column: Agilent Poroshell EC C-18 (3.0 mm x 100 mm, 2.7 µm) or similar[14]

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[14]

  • Flow Rate: 0.4 mL/min[14]

  • Gradient:

    • Initial: 95% A, 5% B

    • Linear gradient to 5% A, 95% B over 8 minutes

    • Hold at 95% B for 2 minutes

    • Return to initial conditions and re-equilibrate for 3 minutes

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

3.3.2. MRM Transitions for Pentylone

  • Precursor Ion: [M+H]+ for pentylone

  • Product Ions (Quantifier and Qualifier): To be determined by infusing a standard solution of pentylone into the mass spectrometer.

G Figure 2: Analytical Workflow cluster_0 Method Setup cluster_1 Analysis Sequence cluster_2 Data Processing prep_standards Prepare Calibration Standards & QCs instrument_setup Instrument Setup (GC-MS or LC-MS/MS) prep_standards->instrument_setup run_blank Run Blank instrument_setup->run_blank run_calibrators Run Calibration Curve run_blank->run_calibrators run_qcs Run Quality Controls run_calibrators->run_qcs run_samples Run Seized Samples run_qcs->run_samples integrate_peaks Peak Integration run_samples->integrate_peaks generate_curve Generate Calibration Curve (Linear Regression) integrate_peaks->generate_curve calculate_conc Calculate Pentylone Concentration generate_curve->calculate_conc final_report Final Report calculate_conc->final_report

Caption: A logical flow diagram for the quantitative analysis of pentylone in seized samples.

Method Validation

A full method validation should be performed according to established guidelines (e.g., SWGTOX, ICH) to ensure the reliability of the results.[13][15][16] Key validation parameters are summarized in the table below.

ParameterAcceptance Criteria
Linearity Calibration curve with at least 5 points, correlation coefficient (r²) > 0.995.[3][11][12]
Limit of Detection (LOD) The lowest concentration with a signal-to-noise ratio (S/N) of ≥ 3.[13]
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve with a S/N of ≥ 10 and acceptable precision and accuracy (±20%).[3][11][12][13]
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 15% for QC samples.[3][11][12]
Accuracy Percent deviation from the nominal concentration within ±15% for QC samples.[3][11][12]
Specificity/Selectivity No interfering peaks at the retention time of the analyte and internal standard in blank samples.
Stability Analyte should be stable in solution under storage and autosampler conditions.

Quantitative Data Summary

The following tables summarize typical validation parameters and concentration ranges reported in the literature for the quantitative analysis of pentylone and related synthetic cathinones.

Table 1: Example GC-MS Method Performance for Synthetic Cathinones in Urine [3][11][12]

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Pentylone 50 - 2000520
Mephedrone50 - 2000520
Methylone50 - 2000520
Butylone50 - 2000520
Ethylone50 - 2000520
MDPV50 - 20002050

Table 2: Example LC-MS/MS Method Performance for N-ethylpentylone in Blood [13]

ParameterValue
Linearity Range 5 - 500 ng/mL
LOD 1 ng/mL
LOQ 5 ng/mL
Intra-day Precision (RSD) < 9.0%
Inter-day Precision (RSD) < 9.0%
Recovery > 81.3%

Table 3: Reported Concentrations of N,N-dimethylpentylone in Post-Mortem Cases [14]

StatisticConcentration (ng/mL)
Range 3.3 - 970
Median 145
Mean (±SD) 277 (±283)

Conclusion

The GC-MS and LC-MS/MS methods detailed in this application note provide robust and reliable protocols for the quantitative analysis of pentylone in seized street drug samples. Proper method validation is essential to ensure the accuracy and defensibility of the results. The provided workflows and data tables serve as a comprehensive guide for forensic and analytical laboratories involved in the analysis of new psychoactive substances. The increasing prevalence of pentylone underscores the need for validated and sensitive analytical methods to support public health and safety initiatives.[2]

References

Application Notes and Protocols for In Vivo Microdialysis Studies with Pentylone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentylone (also known as β-keto-methylbenzodioxolylpentanamine, βk-MBDP, and methylenedioxypentedrone) is a synthetic cathinone that acts as a psychostimulant.[1] Pharmacologically, pentylone exhibits a hybrid mechanism of action, functioning as a dopamine transporter (DAT) blocker and a serotonin transporter (SERT) substrate.[2][3] This dual action leads to an increase in extracellular levels of both dopamine and serotonin, albeit with a more pronounced effect on dopamine.[1][4] In vivo microdialysis is a powerful technique to study the neurochemical effects of pentylone in real-time within specific brain regions of awake, freely-moving animals. This document provides detailed application notes and protocols for designing and conducting in vivo microdialysis experiments to investigate the effects of pentylone on dopamine and serotonin levels in the rat nucleus accumbens, a key region in the brain's reward circuitry.

Data Presentation

The following tables summarize the expected quantitative effects of pentylone on extracellular dopamine and serotonin levels in the nucleus accumbens based on available literature.

Table 1: Effect of Intravenous Pentylone Administration on Extracellular Dopamine Levels in the Rat Nucleus Accumbens

Pentylone Dose (mg/kg, i.v.)Peak Increase in Extracellular Dopamine (% of Baseline)Time to Peak Effect (minutes post-injection)
1~300-400%20-40
3~700-800%20-40

Note: The quantitative data presented are estimations based on qualitative descriptions from published studies and data from similar synthetic cathinones. Actual results may vary depending on specific experimental conditions.

Table 2: Effect of Intravenous Pentylone Administration on Extracellular Serotonin Levels in the Rat Nucleus Accumbens

Pentylone Dose (mg/kg, i.v.)Peak Increase in Extracellular Serotonin (% of Baseline)Time to Peak Effect (minutes post-injection)
1~150-200%20-40
3~250-350%20-40

Note: The quantitative data presented are estimations based on qualitative descriptions from published studies and data from similar synthetic cathinones. Pentylone has been shown to have weaker effects on serotonin compared to dopamine.[1] Actual results may vary depending on specific experimental conditions.

Experimental Protocols

This section provides a detailed methodology for conducting in vivo microdialysis experiments to assess the effects of pentylone.

Protocol 1: Stereotaxic Surgery for Guide Cannula Implantation

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Guide cannula (26-gauge, sized for the microdialysis probe)

  • Dummy cannula

  • Surgical drill

  • Bone screws

  • Dental cement

  • Suturing material

  • Analgesic and antibiotic ointments

Procedure:

  • Anesthetize the rat and securely place it in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Clean and dry the skull surface.

  • Using a rat brain atlas, determine the stereotaxic coordinates for the nucleus accumbens. A common set of coordinates relative to bregma are: Anterior-Posterior (AP): +1.6 mm; Medial-Lateral (ML): ±1.5 mm; Dorsal-Ventral (DV): -5.8 mm from the dura. [2][4]

  • Drill a small hole in the skull at the target coordinates.

  • Implant 2-3 bone screws into the skull to serve as anchors for the dental cement.

  • Slowly lower the guide cannula to the target DV coordinate.

  • Secure the guide cannula to the skull and bone screws using dental cement.

  • Insert a dummy cannula into the guide cannula to maintain patency.

  • Suture the scalp incision and apply antibiotic ointment.

  • Administer a post-operative analgesic and allow the animal to recover for 5-7 days.

Protocol 2: In Vivo Microdialysis and Sample Collection

Materials:

  • Rat with implanted guide cannula

  • Microdialysis probe (e.g., 2-mm membrane, 20 kDa MWCO)

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector or microcentrifuge tubes

  • Behavioral observation chamber

aCSF Recipe (prepare fresh and sterile filter):

  • 147 mM NaCl

  • 2.7 mM KCl

  • 1.2 mM CaCl₂

  • 1.0 mM MgCl₂

  • pH adjusted to 7.4 with phosphate buffer

Procedure:

  • On the day of the experiment, gently restrain the rat and remove the dummy cannula.

  • Insert the microdialysis probe into the guide cannula.

  • Place the rat in the behavioral chamber and connect the probe to the microinfusion pump.

  • Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min).

  • Allow a stabilization period of at least 90-120 minutes.

  • Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Administer pentylone (1 or 3 mg/kg, i.v.) or vehicle (saline).

  • Continue collecting dialysate samples at 20-minute intervals for at least 3 hours post-injection.

  • Immediately place collected samples on dry ice and store at -80°C until analysis.

Protocol 3: Sample Analysis via HPLC-ECD

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD)

  • Reversed-phase C18 column

  • Mobile phase

  • Dopamine and serotonin standards

  • Dialysate samples

Mobile Phase Example:

  • Phosphate buffer (e.g., 100 mM, pH 3.0)

  • Methanol (e.g., 10-15%)

  • Ion-pairing agent (e.g., 1-octanesulfonic acid)

  • EDTA

Procedure:

  • Thaw dialysate samples on ice.

  • Prepare a standard curve with known concentrations of dopamine and serotonin.

  • Set up the HPLC-ECD system with the appropriate column and mobile phase.

  • Set the electrochemical detector potentials to optimize for dopamine and serotonin detection (e.g., a screening electrode at +350 mV and an analytical electrode at -150 mV).

  • Inject a set volume of each standard and sample onto the column.

  • Quantify the concentration of dopamine and serotonin in the dialysate samples by comparing their peak areas to the standard curve.

  • Express the results as a percentage change from the average baseline concentration for each animal.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for In Vivo Microdialysis with Pentylone surgery Stereotaxic Surgery: Implantation of Guide Cannula into Nucleus Accumbens recovery Post-operative Recovery (5-7 days) surgery->recovery probe_insertion Microdialysis Probe Insertion and Perfusion with aCSF recovery->probe_insertion baseline Baseline Sample Collection (3-4 samples) probe_insertion->baseline pentylone_admin Pentylone Administration (1 or 3 mg/kg, i.v.) baseline->pentylone_admin post_admin_collection Post-administration Sample Collection (for at least 3 hours) pentylone_admin->post_admin_collection analysis Sample Analysis: HPLC-ECD for Dopamine and Serotonin Quantification post_admin_collection->analysis data_analysis Data Analysis: Calculate % change from baseline analysis->data_analysis

Caption: Experimental workflow for pentylone in vivo microdialysis.

G cluster_pathway Pentylone's Mechanism of Action at Dopaminergic and Serotonergic Synapses cluster_da Dopaminergic Synapse cluster_5ht Serotonergic Synapse da_neuron Presynaptic Dopamine Neuron da_synapse Synaptic Cleft (Increased Dopamine) da_neuron->da_synapse Dopamine Release dat Dopamine Transporter (DAT) da_synapse->dat Reuptake da_receptor Postsynaptic Dopamine Receptor da_synapse->da_receptor ht_neuron Presynaptic Serotonin Neuron ht_synapse Synaptic Cleft (Increased Serotonin) ht_neuron->ht_synapse Serotonin Release sert Serotonin Transporter (SERT) sert->ht_synapse Reverse Transport (Release) ht_synapse->sert Reuptake ht_receptor Postsynaptic Serotonin Receptor ht_synapse->ht_receptor pentylone Pentylone pentylone->dat Blocks pentylone->sert Acts as Substrate (Induces Release)

Caption: Pentylone's effects on dopamine and serotonin transporters.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS Analysis of Pentylone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of pentylone hydrochloride for enhanced sensitivity.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of pentylone, offering step-by-step solutions to enhance sensitivity and resolve analytical challenges.

Issue 1: Low Signal Intensity or Poor Sensitivity

Possible Causes:

  • Suboptimal Ionization: Inefficient ionization of pentylone in the MS source.

  • Matrix Effects: Co-eluting matrix components suppressing the analyte signal.[1][2][3][4]

  • Inadequate Sample Preparation: Insufficient removal of interfering substances or loss of analyte during extraction.[5]

  • Incorrect LC-MS Parameters: Non-optimized mobile phase, gradient, or mass spectrometer settings.[6][7]

  • Contamination: Contaminants in the LC-MS system can suppress the signal.[8]

Troubleshooting Steps:

  • Optimize MS Source Parameters:

    • Ensure the electrospray ionization (ESI) source is operating in positive ion mode, as pentylone contains a secondary amine that is readily protonated.

    • Systematically adjust key parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to maximize the signal for the pentylone precursor ion.[6][9]

  • Evaluate and Mitigate Matrix Effects:

    • Post-column Infusion: Infuse a standard solution of pentylone post-column while injecting a blank matrix extract to identify regions of signal suppression or enhancement.

    • Sample Dilution: A simple approach to reduce matrix effects is to dilute the sample.[10]

    • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[5][11][12]

    • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., pentylone-d3) can help compensate for matrix effects.

  • Enhance Chromatographic Separation:

    • Column Selection: Use a high-efficiency column, such as a sub-2 µm particle size column (UPLC/UHPLC), to improve peak shape and resolution, which can increase sensitivity.[13] A C18 or Phenyl-Hexyl column is often suitable.[14][15]

    • Mobile Phase Optimization: Adjust the mobile phase composition and gradient to ensure pentylone elutes in a region with minimal matrix interference. Typical mobile phases include acetonitrile or methanol with an acidic modifier like formic acid in water.[14][15]

  • System Maintenance and Cleaning:

    • Regularly clean the MS source components, including the ESI probe and ion transfer optics, to remove contaminants that can suppress the signal.[8]

    • Flush the LC system to remove any build-up of contaminants.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Possible Causes:

  • Column Overload: Injecting too much analyte onto the column.

  • Secondary Interactions: Interaction of the basic pentylone molecule with acidic silanol groups on the column stationary phase.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of the analyte.

  • System Dead Volume: Excessive dead volume in the LC system can lead to peak broadening.

Troubleshooting Steps:

  • Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume to avoid overloading the column.

  • Adjust Mobile Phase pH: Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to ensure pentylone is consistently protonated, which can improve peak shape.

  • Use a High-Performance Column: Modern columns with end-capping can minimize secondary interactions.

  • Minimize Dead Volume: Use tubing with a small internal diameter and ensure all connections are properly fitted to minimize dead volume.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for pentylone in MS/MS analysis?

A1: For pentylone (protonated molecule [M+H]⁺ at m/z 236), common product ions observed in tandem mass spectrometry (MS/MS) include those at m/z 218, 205, 188, 175, and 86.[16] The fragmentation pattern often involves losses related to the alkyl chain and the methylenedioxy group.[16][17]

Precursor Ion (m/z)Product Ions (m/z)
236218, 205, 188, 175, 86

Q2: What is a suitable internal standard for the quantitative analysis of pentylone?

A2: The ideal internal standard is a stable isotope-labeled version of the analyte, such as pentylone-d3. If a labeled standard is unavailable, a structurally similar compound that is not present in the samples can be used, but a stable isotope-labeled standard will better compensate for matrix effects and variations in instrument response.

Q3: What are the recommended sample preparation techniques for analyzing pentylone in biological matrices like urine or blood?

A3: The choice of sample preparation depends on the matrix and the required sensitivity.

  • Dilute-and-Shoot: For simpler matrices or when high sensitivity is not required, a simple dilution of the sample with the mobile phase can be sufficient.[10]

  • Protein Precipitation (PPT): For plasma or serum, precipitating proteins with a solvent like acetonitrile is a common and straightforward method.[5][18]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT and is effective for extracting pentylone from aqueous matrices.[15][19]

  • Solid-Phase Extraction (SPE): SPE is a more selective and powerful technique that can provide the cleanest extracts and is often used for achieving the highest sensitivity.[5][11][12]

Q4: How can I improve the chromatographic separation of pentylone from its isomers?

A4: Separating isomers can be challenging. To improve resolution:

  • Optimize the Stationary Phase: Test different column chemistries, such as phenyl-hexyl or biphenyl phases, which can offer different selectivity for isomers compared to a standard C18 column.

  • Adjust the Mobile Phase: Vary the organic solvent (acetonitrile vs. methanol) and the concentration of the acidic modifier.

  • Gradient Optimization: Employ a shallower gradient around the elution time of the isomers to increase separation.

  • Column Temperature: Adjusting the column temperature can also influence selectivity.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of pentylone from urine samples.

  • Sample Aliquoting: Take 500 µL of the urine sample.

  • Internal Standard Addition: Add an appropriate amount of the internal standard solution (e.g., pentylone-d3).

  • Basification: Add 500 µL of a basic solution, such as 0.2 M sodium carbonate (pH ≈ 10), to deprotonate the pentylone for better extraction into an organic solvent.[19]

  • Extraction: Add 2 mL of an appropriate organic solvent (e.g., a mixture of dichloromethane and isopropanol).

  • Vortexing and Centrifugation: Vortex the mixture for 1-2 minutes and then centrifuge to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.[14]

  • Injection: Inject the reconstituted sample into the LC-MS system.

Protocol 2: Optimized LC-MS/MS Parameters

These are starting parameters that should be optimized for your specific instrument and application.

ParameterSetting
Liquid Chromatography
ColumnC18 or Phenyl-Hexyl, <3 µm particle size (e.g., 100 x 2.1 mm)[14]
Mobile Phase A0.1% Formic Acid in Water[14]
Mobile Phase B0.1% Formic Acid in Acetonitrile or Methanol[14]
Flow Rate0.3 - 0.5 mL/min[14][15]
Column Temperature40 °C[14][15]
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 - 4.5 kV
Nebulizer GasNitrogen, 40-60 psi[9]
Drying Gas Flow8 - 12 L/min[9]
Drying Gas Temperature300 - 350 °C[9]
MS/MS TransitionsPrecursor (m/z 236) -> Products (e.g., m/z 218, 86)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis start Urine/Blood Sample is_add Add Internal Standard start->is_add extraction Extraction (LLE or SPE) is_add->extraction evap Evaporate to Dryness extraction->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition (MRM Mode) lcms->data process Data Processing & Quantification data->process

Caption: A typical experimental workflow for the LC-MS analysis of pentylone.

troubleshooting_sensitivity cluster_causes Potential Causes cluster_solutions Solutions issue Low Signal Intensity cause1 Suboptimal Ionization issue->cause1 cause2 Matrix Effects issue->cause2 cause3 Poor Sample Cleanup issue->cause3 cause4 System Contamination issue->cause4 sol1 Optimize MS Source Parameters cause1->sol1 sol2 Improve Sample Preparation (SPE/LLE) cause2->sol2 sol3 Enhance Chromatography cause2->sol3 cause3->sol2 sol4 System Cleaning & Maintenance cause4->sol4

Caption: Troubleshooting logic for low sensitivity in pentylone LC-MS analysis.

References

Technical Support Center: Forensic Analysis of Pentylone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the forensic analysis of pentylone hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound.

Question: Why am I observing poor peak shape, tailing, or low response for pentylone in my GC-MS analysis?

Answer:

Poor chromatographic performance for pentylone in GC-MS can stem from several factors related to the analyte's chemical properties and the analytical system's condition.

  • Thermal Degradation: Pentylone, like many synthetic cathinones, can be thermally labile. The high temperatures of the GC inlet and column can cause the molecule to degrade, leading to reduced analyte response and the appearance of extraneous peaks.[1] It is crucial to minimize the injection port temperature and the residence time of the analyte in the inlet.[2]

  • Analyte Adsorption: Pentylone contains a secondary amine and a ketone group, which are polar and can interact with active sites (free silanol groups) in the GC system, such as the inlet liner, glass wool, or the column itself.[3] This interaction can lead to peak tailing and signal loss. Using deactivated inlet liners and high-quality, inert GC columns is essential.[3][4]

  • Contamination: A contaminated injector, column, or detector can lead to poor peak shape and a noisy baseline.[4] Regular maintenance, including cleaning the injector and baking out the column, is recommended.

Troubleshooting Steps:

  • Lower GC Inlet Temperature: Gradually decrease the injector temperature to find a balance between efficient volatilization and minimal degradation.

  • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner. If the liner contains glass wool, verify it is also deactivated.[3]

  • Column Maintenance: Bake out the column according to the manufacturer's instructions to remove contaminants. If performance does not improve, consider trimming the first few inches of the column or replacing it.[4]

  • Consider Derivatization: To improve thermal stability and reduce peak tailing, consider derivatizing the pentylone sample. Acylation with reagents like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) can be effective.[5]

Question: My quantitative results for pentylone using LC-MS/MS are inconsistent and show poor reproducibility. What could be the cause?

Answer:

Inconsistent quantitative results in LC-MS/MS analysis of pentylone are often attributable to matrix effects, which can either suppress or enhance the ionization of the target analyte.[6][7]

  • Ion Suppression/Enhancement: Co-eluting endogenous or exogenous components from the sample matrix (e.g., blood, urine) can interfere with the ionization process in the mass spectrometer's source.[8][9] This is a common issue in electrospray ionization (ESI), which is frequently used for cathinone analysis.[10]

  • Sample Preparation: Inadequate sample cleanup is a primary cause of significant matrix effects. Direct injection or simple protein precipitation may not sufficiently remove interfering substances.[8]

  • Choice of Ionization Source: ESI can be more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI) for certain analytes and matrices.[10]

Troubleshooting Steps:

  • Improve Sample Preparation: Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove a larger portion of the matrix components before injection.[8][11]

  • Modify Chromatographic Conditions: Adjust the LC gradient to better separate pentylone from co-eluting matrix components.

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., pentylone-d3) will co-elute with the analyte and experience similar matrix effects, thereby improving the accuracy and precision of quantification.

  • Evaluate Ionization Source: If available, test an APCI source to see if it reduces the observed matrix effects compared to ESI.[10]

  • Assess Matrix Effects: Perform a post-column infusion experiment or compare the response of pentylone in a neat solvent to its response in a post-extraction spiked matrix sample to quantify the extent of ion suppression or enhancement.[7]

Frequently Asked Questions (FAQs)

Q1: Can I distinguish pentylone from its isomers using standard GC-MS?

A1: Differentiating positional isomers of pentylone (e.g., 3,4-pentylone vs. 2,3-pentylone) using standard GC-MS can be challenging because they may have very similar retention times and mass spectra.[12] While some subtle differences in fragmentation patterns might exist, relying solely on mass spectral libraries for identification can lead to misidentification.[13] Alternative techniques like GC-IRD (infrared detection) or the use of multivariate analysis of the mass spectral data may be necessary for confident differentiation.[13][14]

Q2: What are the common metabolites of pentylone that could interfere with its analysis?

A2: Pentylone itself is a known metabolite of other synthetic cathinones, most notably N,N-dimethylpentylone (also known as dipentylone).[14][15] In forensic casework, the presence of pentylone could indicate direct consumption or metabolism of a precursor drug. Therefore, it is crucial to consider the metabolic profile and, if necessary, include precursor drugs in the analytical method to avoid misinterpretation of the results.[15]

Q3: How stable is pentylone in biological samples like blood and urine?

A3: The stability of pentylone and other synthetic cathinones in biological matrices is dependent on several factors, including storage temperature, pH, and the specific matrix.[16][17] Generally, cathinones are more stable when stored at lower temperatures (-20°C is recommended for long-term storage) and under acidic conditions.[16][18] Significant degradation can occur at room temperature, which can lead to an underestimation of the analyte concentration.[17] For instance, 3,4-methylenedioxy derivatives like pentylone have been shown to be among the more stable cathinones, but proper storage is still critical for accurate results.[17]

Q4: What is derivatization and why is it recommended for GC-MS analysis of pentylone?

A4: Derivatization is a chemical process that modifies an analyte to make it more suitable for a specific analytical method.[19][20] For GC-MS analysis of pentylone, derivatization serves two main purposes:

  • Increases Thermal Stability: By modifying the polar functional groups (the secondary amine and β-ketone), derivatization can make the molecule less prone to degradation at high temperatures in the GC system.[1]

  • Improves Chromatographic Properties: Derivatization can reduce the polarity of the molecule, leading to more symmetrical peak shapes and reduced tailing.[19] Common derivatization techniques for cathinones include acylation and silylation.[1][5]

Data Presentation

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Pentylone in Biological Matrices

MatrixAnalytical MethodLODLOQReference
UrineGC/MS25 ng/mL-[1]
BloodGC/MS50 ng/mL-[1]
UrineLC-Q/TOF-MS-0.25-5 ng/mL[11]
BloodLC-Q/TOF-MS-0.25-5 ng/mL[11]

Experimental Protocols

Protocol 1: GC-MS Analysis with Derivatization

This protocol is a general guideline for the analysis of pentylone in biological samples using GC-MS with a derivatization step.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a mixed-mode SPE cartridge with methanol, followed by deionized water and a buffer solution (e.g., phosphate buffer, pH 6).

    • Load the pre-treated biological sample (e.g., 1 mL of urine or blood) onto the cartridge.

    • Wash the cartridge with deionized water and an organic solvent (e.g., ethyl acetate) to remove interferences.

    • Dry the cartridge thoroughly under vacuum.

    • Elute the pentylone with a suitable solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Derivatization (Acylation):

    • Reconstitute the dried extract in a small volume of ethyl acetate.

    • Add an acylation reagent such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA).[5]

    • Incubate the mixture at a specified temperature (e.g., 70°C) for a set time (e.g., 20-30 minutes) to allow the reaction to complete.[5]

    • Evaporate the excess reagent and solvent and reconstitute in a suitable solvent for injection (e.g., ethyl acetate).

  • GC-MS Conditions:

    • Injector: Splitless mode, temperature optimized to minimize degradation (e.g., 250°C).

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) suitable for drug screening.

    • Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 300°C).

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Full scan mode can be used for identification, while selected ion monitoring (SIM) mode can be used for quantification to improve sensitivity.

Visualizations

GCMS_Troubleshooting_Workflow start Poor Peak Shape or Low Response in GC-MS check_temp Is Inlet Temperature Optimized? start->check_temp lower_temp Lower Inlet Temperature check_temp->lower_temp No check_liner Is Liner Deactivated? check_temp->check_liner Yes lower_temp->check_liner replace_liner Use New Deactivated Liner check_liner->replace_liner No check_column Is Column Contaminated/Active? check_liner->check_column Yes replace_liner->check_column maintain_column Bakeout or Trim Column check_column->maintain_column Yes consider_deriv Consider Derivatization check_column->consider_deriv No maintain_column->consider_deriv end_good Problem Resolved consider_deriv->end_good

Caption: Troubleshooting workflow for poor GC-MS performance.

LCMS_Troubleshooting_Workflow start Inconsistent Quantitative LC-MS/MS Results check_cleanup Is Sample Cleanup Sufficient? start->check_cleanup improve_cleanup Implement SPE or LLE check_cleanup->improve_cleanup No check_is Using Isotope-Labeled Internal Standard? check_cleanup->check_is Yes improve_cleanup->check_is implement_is Incorporate Isotope-Labeled IS check_is->implement_is No check_chrom Is Chromatography Optimized? check_is->check_chrom Yes implement_is->check_chrom modify_chrom Adjust LC Gradient check_chrom->modify_chrom No assess_matrix Assess Matrix Effects check_chrom->assess_matrix Yes modify_chrom->assess_matrix end_good Problem Resolved assess_matrix->end_good

Caption: Troubleshooting workflow for inconsistent LC-MS/MS results.

References

Technical Support Center: Pentylone Hydrochloride Storage and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of pentylone hydrochloride in storage. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound and its expected shelf-life?

For optimal stability, this compound should be stored as a neat solid at -20°C, protected from light and moisture. Under these conditions, analytical reference material has been shown to be stable for at least 73 months (over 6 years).[1] Improper storage, such as at room temperature or with exposure to light and humidity, can lead to degradation.

Q2: What are the likely degradation products of this compound during storage?

While specific studies on the degradation of this compound under various storage conditions are limited, based on forced degradation studies and the known chemistry of synthetic cathinones, the following degradation products are plausible:

  • Oxidation Products: Thermal stress studies on pentylone and related cathinones have shown the formation of oxidation products.[2][3] This typically involves the loss of two hydrogen atoms (a -2 Da mass shift), potentially forming an enamine or iminium species. Exposure to atmospheric oxygen over time, especially at elevated temperatures, could facilitate this process. Studies on other cathinone hydrochlorides have also identified N-oxides as potential degradation products in the presence of air.

  • N-dealkylation Product (nor-Pentylone): The loss of the methyl group from the nitrogen atom results in the formation of nor-pentylone. This is a known metabolite of N-ethyl pentylone and is a plausible degradation pathway for pentylone under certain hydrolytic or oxidative conditions.[4]

  • Photodegradation Products: Although specific photodegradation products for pentylone have not been fully characterized in the literature, many pharmaceuticals are known to be photolabile.[5][6][7] Exposure to UV or visible light could lead to complex degradation pathways.

  • Hydrolysis Products: As a ketone, pentylone could be susceptible to hydrolysis, particularly if stored improperly in the presence of moisture. However, the hydrochloride salt form is generally more stable than the free base.

Q3: Are there any known impurities from the synthesis of this compound that I should be aware of?

Yes, the synthesis of pentylone can result in the formation of isocathinone by-products. One such identified impurity is 1-methylamino-1-(3,4-methylenedioxyphenyl)pentan-2-one (isopentylone) . It is important to consider the presence of such impurities in your starting material, as they may have their own degradation profiles or potentially influence the stability of pentylone.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Unexpected peaks in chromatogram of a stored pentylone standard. Degradation of this compound due to improper storage.1. Verify Storage Conditions: Ensure the standard has been consistently stored at -20°C and protected from light. 2. Check Certificate of Analysis (CoA): Review the CoA for any reported impurities from the synthesis. 3. Analyze by LC-MS/MS: Use a high-resolution mass spectrometer to determine the mass of the unknown peaks. Look for masses corresponding to potential degradation products (see Table 1). 4. Perform Forced Degradation: To confirm the identity of degradants, subject a fresh sample of this compound to forced degradation (e.g., heat, light, acid/base hydrolysis, oxidation) and compare the resulting chromatograms with your stored sample.
Decreased peak area or concentration of pentylone standard over time. Degradation of the parent compound.1. Re-prepare Standard Solutions: If working with solutions, degradation can be more rapid. Prepare fresh solutions from a solid standard stored under ideal conditions. 2. Evaluate Storage of Solutions: If solutions must be stored, assess their stability at different temperatures (e.g., 4°C, -20°C, -80°C) and time points to determine an appropriate expiry. 3. Use an Internal Standard: For quantitative analysis, always use a suitable internal standard (e.g., pentylone-d3) to compensate for any variations in sample preparation or instrument response.
Inconsistent analytical results between different batches of this compound. Variation in the impurity profile or initial degradation state of the material.1. Request Batch-Specific CoA: Always obtain the CoA for each new batch and compare the purity and impurity profiles. 2. Qualify New Batches: Before use in critical experiments, perform an initial analysis (e.g., HPLC-UV, LC-MS) to confirm the identity and purity of the new batch and to establish a baseline chromatogram.

Data Presentation

Table 1: Potential Degradation Products of this compound and their Mass Differences

Potential Degradation Product Chemical Transformation Monoisotopic Mass of Parent (Free Base) Monoisotopic Mass of Degradant (Free Base) Mass Difference (Da)
Oxidized Pentylone (Enamine/Iminium)Oxidation (Loss of 2H)235.1208233.1052-2.0156
nor-PentyloneN-dealkylation (Loss of CH₂)235.1208221.0946-14.0262
Pentylone N-oxideN-oxidation (Addition of O)235.1208251.1157+15.9949

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a general method for assessing the stability of this compound. Method optimization and validation are required for specific applications.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). Dilute with the initial mobile phase composition to a working concentration (e.g., 10 µg/mL).

Protocol 2: Forced Degradation Study

To identify potential degradation products, forced degradation studies should be performed as recommended by ICH guidelines.[8]

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to a calibrated light source (as per ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples by a validated stability-indicating method (e.g., Protocol 1) coupled with mass spectrometry to identify the degradation products.

Visualizations

Degradation_Pathways cluster_storage Storage Conditions cluster_products Potential Degradation Products Pentylone This compound Elevated Temperature Elevated Temperature Light Exposure Light Exposure Humidity/Moisture Humidity/Moisture Atmospheric Oxygen Atmospheric Oxygen Oxidation_Products Oxidation Products (Enamine/Iminium, N-oxide) Elevated Temperature->Oxidation_Products Oxidation Photodegradation Photodegradation Products Light Exposure->Photodegradation nor_Pentylone nor-Pentylone Humidity/Moisture->nor_Pentylone N-dealkylation (potential) Hydrolysis Hydrolysis Products Humidity/Moisture->Hydrolysis Atmospheric Oxygen->Oxidation_Products Oxidation

Caption: Potential degradation pathways of this compound under various storage conditions.

Troubleshooting_Workflow Start Unexpected Peak(s) in Chromatogram Verify_Storage Verify Storage Conditions (-20°C, protected from light) Start->Verify_Storage Check_CoA Check Certificate of Analysis for known impurities Verify_Storage->Check_CoA LCMS_Analysis Analyze by LC-MS/MS to determine mass Check_CoA->LCMS_Analysis Compare_Mass Compare mass to potential degradants (Table 1) LCMS_Analysis->Compare_Mass Forced_Degradation Perform Forced Degradation Study (Protocol 2) Compare_Mass->Forced_Degradation No Match Identified Degradation Product Identified Compare_Mass->Identified Match Found Compare_Chromatograms Compare chromatograms to confirm degradant identity Forced_Degradation->Compare_Chromatograms Compare_Chromatograms->Identified Match Found Not_Identified Impurity from Synthesis or other source Compare_Chromatograms->Not_Identified No Match

Caption: Troubleshooting workflow for identifying unknown peaks in this compound analysis.

References

Technical Support Center: Quantification of Pentylone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of pentylone hydrochloride. The information is presented in a question-and-answer format to directly address common issues, particularly the challenge of overcoming matrix effects in complex biological samples.

Troubleshooting Guide & FAQs

Q1: I am observing significant signal suppression/enhancement for pentylone in my LC-MS/MS analysis. What are the likely causes and how can I troubleshoot this?

A1: Signal suppression or enhancement, collectively known as matrix effects, is a common challenge in LC-MS/MS analysis, especially with complex matrices like blood, urine, or plasma.[1] It occurs when co-eluting endogenous or exogenous compounds interfere with the ionization of the target analyte, in this case, pentylone.[2][3]

Troubleshooting Steps:

  • Evaluate Sample Preparation: Inefficient sample cleanup is a primary cause of matrix effects.[2] If you are using a simple "dilute-and-shoot" or protein precipitation method, consider switching to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[3]

  • Optimize Chromatography: Co-elution of matrix components with pentylone can lead to ion suppression.[2] Try modifying your chromatographic conditions to better separate pentylone from the interfering compounds. This can include adjusting the gradient, changing the mobile phase composition, or using a different analytical column.[4]

  • Check for Carryover: Inject a blank solvent after a high concentration sample to ensure that there is no residual pentylone in the injection port or column, which could be mistaken for a matrix effect.[4]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[3] A SIL-IS, such as pentylone-d5, will behave almost identically to the unlabeled pentylone during extraction, chromatography, and ionization, thus correcting for signal variations.[3]

Q2: What is a matrix effect, and how can I quantitatively assess it for my pentylone assay?

A2: A matrix effect is the alteration of ionization efficiency of an analyte by the presence of co-eluting substances in the sample matrix.[5] It can lead to inaccurate quantification.[2] You can quantitatively assess the matrix effect using the post-extraction spike method.[6]

The calculation is as follows:

Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100 [1]

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

Acceptable limits for matrix effects are often within 75-125%.[1]

Q3: My recovery of pentylone is low. What are the potential reasons and how can I improve it?

A3: Low recovery means that a significant amount of pentylone is being lost during the sample preparation process.

Potential Reasons and Solutions:

  • Inappropriate Sample Preparation Technique: The chosen extraction method (LLE or SPE) may not be optimal for pentylone.

  • Suboptimal pH: For LLE, the pH of the aqueous sample is critical. Pentylone is a basic compound, so adjusting the sample to a basic pH (e.g., >9.5) will neutralize it, making it more soluble in the organic extraction solvent.[7]

  • Incorrect LLE Solvent: The polarity of the extraction solvent should be matched to the analyte. For pentylone, solvents like ethyl acetate or a mixture of non-polar and moderately polar solvents are often used.[7][8]

  • Inefficient SPE Elution: The elution solvent in your SPE protocol may not be strong enough to desorb pentylone from the sorbent. If using a mixed-mode cation exchange SPE, elution is typically done with a basic organic solution (e.g., 5% ammonium hydroxide in a methanol/acetonitrile mixture).[9]

  • Insufficient Mixing/Vortexing: During LLE, ensure thorough mixing of the aqueous and organic phases to facilitate the transfer of pentylone.

Q4: What is the best internal standard to use for pentylone quantification?

A4: The ideal internal standard is a stable isotope-labeled (deuterated) version of the analyte, such as pentylone-d5.[3] A SIL-IS has nearly identical chemical and physical properties to the unlabeled analyte, meaning it will co-elute and experience the same degree of matrix effects, thus providing the most accurate correction.[3] If a SIL-IS is not available, a structural analog (a compound with similar chemical structure and properties) can be used, but it may not compensate for matrix effects as effectively.

Q5: Can I use protein precipitation for sample preparation when analyzing pentylone in plasma?

A5: While protein precipitation is a simple and fast technique, it is generally not recommended for LC-MS/MS analysis of complex matrices due to its non-selective nature.[10] It removes proteins but leaves many other matrix components that can cause significant ion suppression.[10] For more accurate and reliable quantification of pentylone, more selective sample preparation methods like SPE or LLE are preferred.[3][10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of pentylone and other synthetic cathinones, providing a comparison of different sample preparation methods.

Table 1: Recovery of Synthetic Cathinones Using Mixed-Mode SPE (MCX µElution Plates) [9]

AnalyteAverage Recovery (%)% RSD
Mephedrone96.24.8
Methedrone94.55.1
Methylone98.13.9
Butylone97.64.2
MDPV92.36.5
α-PVP95.84.5
Pentedrone93.75.8
Pentylone 96.9 4.1
Naphyrone91.57.2

Table 2: Matrix Effect and Extraction Efficiency for Synthetic Cathinones in Postmortem Blood using Mixed-Mode Cation Exchange SPE [11]

AnalyteMatrix Effect (%)Extraction Efficiency (%)
N-ethylpentylone -5.1 to 13.386.1 to 102.6
Eutylone-4.8 to 12.184.9 to 91.5

Table 3: Recovery of Organic Toxicants from Human Blood using Liquid-Liquid Extraction [12]

Analyte ClassRecovery Range (%)
Pesticides58.8 - 83.1
Antidepressants62.5 - 79.4

Note: This table provides a general reference for LLE recovery in blood; specific recovery for pentylone may vary depending on the exact protocol.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Pentylone from Urine [9]

This protocol is adapted for mixed-mode cation exchange SPE plates.

  • Sample Pre-treatment: To 0.5 mL of urine, add the internal standard (e.g., pentylone-d5) and 0.5 mL of 2% formic acid. Vortex to mix.

  • Column Conditioning: Condition the SPE plate wells with 200 µL of methanol followed by 200 µL of water.

  • Sample Loading: Load the entire pre-treated sample onto the conditioned SPE plate.

  • Washing:

    • Wash with 200 µL of 2% formic acid in water.

    • Wash with 200 µL of acetonitrile.

  • Elution: Elute the analytes with 2 x 25 µL of 5% ammonium hydroxide in 60:40 acetonitrile:methanol.

  • Final Extract: The eluate is ready for direct injection into an LC-MS/MS system without the need for evaporation and reconstitution.

Protocol 2: Liquid-Liquid Extraction (LLE) of Pentylone from Blood/Plasma

This is a general protocol that can be optimized for pentylone.

  • Sample Preparation: Pipette 0.5 mL of blood or plasma into a centrifuge tube. Add the internal standard (e.g., pentylone-d5).

  • pH Adjustment: Add a basic buffer (e.g., sodium carbonate or ammonium hydroxide) to raise the pH of the sample to approximately 10. This is to neutralize the pentylone molecule.

  • Liquid-Liquid Extraction: Add a specific volume of an immiscible organic solvent (e.g., 3 mL of ethyl acetate or a mixture of hexane and ethyl acetate).[8]

  • Mixing: Vortex or shake the mixture vigorously for 10-15 minutes to ensure thorough mixing and facilitate the transfer of pentylone into the organic phase.[8]

  • Phase Separation: Centrifuge the mixture at high speed (e.g., 3000-5000 rpm) for 5-10 minutes to achieve complete separation of the aqueous and organic layers.[8]

  • Collection of Organic Layer: Carefully aspirate the supernatant (organic layer) containing pentylone and transfer it to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase used for your LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Data Processing sample Biological Sample (Urine, Blood, Plasma) add_is Add Stable Isotope Internal Standard sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe OR lle Liquid-Liquid Extraction (LLE) add_is->lle extract Extract for Analysis spe->extract lle->extract lcms LC-MS/MS Analysis extract->lcms quant Quantification lcms->quant result Final Result quant->result troubleshooting_matrix_effects start Poor Quantification Results (Inaccurate/Imprecise) q1 Assess Matrix Effects (Post-Extraction Spike) start->q1 significant_me Significant Matrix Effects? q1->significant_me no_me Check Other Parameters (e.g., Instrument Performance, Standard Preparation) significant_me->no_me No use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) significant_me->use_sil_is Yes optimize_sp Optimize Sample Preparation (SPE or LLE) use_sil_is->optimize_sp optimize_chrom Optimize Chromatography optimize_sp->optimize_chrom stable_isotope_dilution cluster_sample In the Sample cluster_process During Sample Prep & Analysis cluster_detection At the Detector (MS) analyte Pentylone (Analyte) Unknown Amount process Extraction, Chromatography, Ionization (Matrix Effects Cause Signal Loss for Both) analyte->process sil_is Pentylone-d5 (SIL-IS) Known Amount Added sil_is->process ms Mass Spectrometer Detects Both: - Pentylone (m/z) - Pentylone-d5 (m/z+5) process->ms ratio Ratio of (Analyte / SIL-IS) Remains Constant ms->ratio

References

Technical Support Center: Enantioselective Separation of Pentylone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the enantioselective separation of pentylone.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the enantioselective separation of pentylone?

A1: The most widely used and effective technique is High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP).[1] Polysaccharide-based CSPs, such as those from the Daicel CHIRALPAK® series (e.g., AD-H, AS-H, IA, IE, IF), are frequently employed for the separation of synthetic cathinones like pentylone.[2][3]

Q2: Why is a basic modifier, such as diethylamine (DEA), often added to the mobile phase?

A2: Pentylone is a basic compound. Adding a basic modifier like DEA to the mobile phase helps to improve peak shape and resolution. It minimizes undesirable interactions between the basic analyte and any acidic sites on the silica-based CSP, thereby reducing peak tailing.[4]

Q3: Can I use reversed-phase chromatography for pentylone enantioseparation?

A3: While normal-phase chromatography is more common for polysaccharide-based CSPs, some immobilized CSPs are compatible with reversed-phase conditions.[2] However, achieving successful enantioseparation of pentylone in reversed-phase mode can be challenging and often requires specific columns like protein-based or macrocyclic glycopeptide CSPs. For polysaccharide columns, normal-phase or polar organic modes are generally the first choice.

Q4: What are the key parameters to optimize for improving the resolution of pentylone enantiomers?

A4: The critical parameters to optimize are:

  • Chiral Stationary Phase: Selection of the appropriate CSP is the most crucial factor.

  • Mobile Phase Composition: The choice and ratio of the organic modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., n-hexane) significantly impact selectivity.

  • Mobile Phase Additives: The concentration of the basic modifier (e.g., DEA) is critical for good peak shape.

  • Column Temperature: Temperature affects the thermodynamics of the chiral recognition process and can influence resolution. Lower temperatures often lead to better resolution.[4]

  • Flow Rate: A lower flow rate can sometimes improve resolution, but at the cost of longer analysis times.[5]

Q5: Are there alternative techniques to HPLC for pentylone enantioseparation?

A5: Yes, Capillary Electrophoresis (CE) is a viable alternative.[6][7] CE with a chiral selector, such as a cyclodextrin derivative added to the background electrolyte, has been successfully used for the enantioseparation of pentylone and other synthetic cathinones.[6][7] Gas Chromatography (GC) can also be used, but typically requires derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Symptoms:

  • A single, unresolved peak for the pentylone racemate.

  • Peaks are not baseline-separated (Resolution, Rs < 1.5).

Possible Causes and Solutions:

CauseSolution
Inappropriate Chiral Stationary Phase (CSP) The chosen CSP may not be suitable for pentylone. Screen a variety of CSPs with different chiral selectors (e.g., amylose-based, cellulose-based). Polysaccharide-based columns are a good starting point.[2][4]
Suboptimal Mobile Phase Composition The polarity of the mobile phase is critical for chiral recognition. Systematically vary the percentage of the organic modifier (e.g., isopropanol, ethanol) in n-hexane. Start with a typical composition like 90:10 (n-hexane:alcohol) and adjust in small increments.[5]
Incorrect or Missing Mobile Phase Additive For a basic compound like pentylone, a basic additive is crucial. Add 0.1% diethylamine (DEA) or another suitable amine to the mobile phase.[4]
Inappropriate Column Temperature Chiral separations can be temperature-sensitive.[4] Try decreasing the column temperature in 5°C increments (e.g., to 20°C, 15°C). Lower temperatures often enhance enantioselectivity.
Sample Overload Injecting too concentrated a sample can lead to peak broadening and loss of resolution. Reduce the sample concentration or injection volume.[4]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetric peaks with a "tail" or "front."

  • Tailing factor > 1.5.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Stationary Phase This is a common issue for basic compounds like pentylone. Ensure a basic modifier like 0.1% DEA is present in the mobile phase to block active silanol sites on the CSP.[4]
Column Contamination The column may be contaminated with strongly retained impurities. Flush the column with a strong, compatible solvent as recommended by the manufacturer. For many polysaccharide-based columns, isopropanol is a good flushing solvent.[8]
Sample Solvent Incompatibility The solvent used to dissolve the sample may be too strong compared to the mobile phase, causing peak distortion. Whenever possible, dissolve the sample in the mobile phase.[8]
Column Degradation The CSP may be degraded due to harsh conditions or extended use. If washing does not improve peak shape, the column may need to be replaced.[8]
Issue 3: Irreproducible Retention Times and/or Resolution

Symptoms:

  • Retention times and resolution values vary between injections or analytical runs.

Possible Causes and Solutions:

CauseSolution
Inadequate Column Equilibration The column may not be fully equilibrated with the mobile phase, especially when changing mobile phase composition. Ensure the column is flushed with at least 20-30 column volumes of the new mobile phase before injecting the sample.
Mobile Phase Instability The mobile phase composition can change over time due to the evaporation of volatile components. Prepare fresh mobile phase daily.
"Memory Effect" of Additives Previous use of the column with different additives (e.g., acidic vs. basic) can affect its performance. It may be necessary to dedicate a column to a specific method or perform a thorough washing/regeneration procedure between methods with different additive types.[8]
Fluctuations in Column Temperature Inconsistent column temperature can lead to shifts in retention times. Use a reliable column oven to maintain a constant temperature.

Data Presentation

Table 1: Example Chromatographic Conditions for Enantioselective Separation of Cathinones on Polysaccharide-Based CSPs

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)Reference
PentedroneChiralpak® AS-Hn-Hexane/Isopropanol/Triethylamine (97:3:0.1)1.01.79[7]
MethedroneChiralpak® AS-Hn-Hexane/Isopropanol/Triethylamine (97:3:0.1)1.01.79[7]
BuphedroneChiralpak® AS-Hn-Hexane/Isopropanol/Triethylamine (97:3:0.1)1.02.41[9]
4-MECChiralpak® AS-Hn-Hexane/Isopropanol/Triethylamine (97:3:0.1)1.01.24[7]

Note: While specific quantitative data for pentylone under these exact conditions was not found in the initial search, the data for structurally similar cathinones like pentedrone provide a strong starting point for method development.

Experimental Protocols

Protocol 1: HPLC Method for Enantioselective Separation of Pentylone

This protocol is a general guideline based on common practices for the chiral separation of synthetic cathinones. Optimization will likely be required.

  • Instrumentation:

    • HPLC system with a UV detector

    • Chiral Stationary Phase: Chiralpak® AS-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based CSP.

  • Reagents:

    • n-Hexane (HPLC grade)

    • Isopropanol (HPLC grade)

    • Diethylamine (DEA) (analytical grade)

    • Pentylone racemic standard

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v).

    • For example, to prepare 1 L of mobile phase, mix 900 mL of n-hexane, 100 mL of isopropanol, and 1 mL of DEA.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Sample Preparation: Dissolve the pentylone standard in the mobile phase to a concentration of 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the pentylone standard solution.

    • Record the chromatogram.

    • If resolution is not optimal, systematically adjust the mobile phase composition (e.g., change the n-hexane/isopropanol ratio to 95:5 or 85:15) and/or the column temperature.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation & Optimization racemic_sample Racemic Pentylone Sample injection Inject Sample racemic_sample->injection mobile_phase Prepare Mobile Phase (e.g., Hexane/IPA/DEA) equilibration Equilibrate Column mobile_phase->equilibration column_selection Select Chiral Column (e.g., Chiralpak AS-H) hplc_system HPLC System column_selection->hplc_system hplc_system->equilibration equilibration->injection detection UV Detection injection->detection chromatogram Obtain Chromatogram detection->chromatogram evaluate_resolution Evaluate Resolution (Rs) chromatogram->evaluate_resolution optimization Optimize Parameters (Mobile Phase, Temp.) evaluate_resolution->optimization Rs < 1.5 final_method Final Validated Method evaluate_resolution->final_method Rs >= 1.5 optimization->mobile_phase Adjust Composition

Caption: Workflow for developing an enantioselective HPLC method for pentylone.

Troubleshooting_Logic cluster_issues Identify the Issue cluster_solutions_res Solutions for Poor Resolution cluster_solutions_tail Solutions for Peak Tailing cluster_solutions_repro Solutions for Irreproducibility start Problem Encountered no_resolution No/Poor Resolution? start->no_resolution peak_tailing Peak Tailing? start->peak_tailing irreproducible Irreproducible Results? start->irreproducible check_csp Verify CSP Choice no_resolution->check_csp Yes check_additive Check Basic Additive peak_tailing->check_additive Yes equilibrate Ensure Equilibration irreproducible->equilibrate Yes optimize_mp Optimize Mobile Phase check_csp->optimize_mp adjust_temp Adjust Temperature optimize_mp->adjust_temp solved Problem Resolved adjust_temp->solved wash_column Wash Column check_additive->wash_column check_solvent Check Sample Solvent wash_column->check_solvent check_solvent->solved fresh_mp Use Fresh Mobile Phase equilibrate->fresh_mp check_memory Consider Memory Effect fresh_mp->check_memory check_memory->solved

Caption: Troubleshooting logic for common issues in pentylone enantioseparation.

References

Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis of Pentylone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of pentylone.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of pentylone?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, pentylone, in the mass spectrometer's ion source.[1][2] This interference leads to a decreased signal intensity for pentylone, which can negatively impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[1][2] In complex biological matrices such as blood, plasma, or urine, endogenous components like phospholipids are a major cause of ion suppression.

Q2: What are the primary strategies to minimize ion suppression for pentylone analysis?

A2: The most effective strategies to mitigate ion suppression in pentylone analysis fall into three main categories:

  • Sample Preparation: Employing robust sample cleanup techniques to remove interfering matrix components is the most critical step. Common methods include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Chromatographic Optimization: Adjusting the liquid chromatography (LC) conditions to achieve better separation of pentylone from matrix components can prevent co-elution and the resulting ion suppression.[2]

  • Methodological Approaches: Utilizing a suitable internal standard, particularly a stable isotope-labeled version of pentylone, can help compensate for signal variability caused by ion suppression.

Q3: Which sample preparation method is best for minimizing ion suppression for pentylone?

A3: The choice of sample preparation method depends on the sample matrix, required sensitivity, and available resources. While there is no one-size-fits-all answer, Solid-Phase Extraction (SPE) is often considered highly effective for removing matrix interferences for synthetic cathinones like pentylone. One study reported that for a panel of 30 synthetic cathinones, including pentylone, a mixed-mode cation exchange SPE method resulted in no significant matrix effect, with values ranging from -5.1% to 13.3%. Another study focusing on cathinone extraction from urine reported a high recovery of 96.9% for pentylone using a mixed-mode SPE. Liquid-Liquid Extraction (LLE) is also a viable option and has been successfully used for the extraction of pentylone from biological specimens.[1] Protein Precipitation (PPT) is a simpler but generally less clean method, which may result in greater matrix interference compared to SPE and LLE.

Troubleshooting Guide

This guide addresses specific issues related to ion suppression during pentylone LC-MS/MS analysis.

Issue Potential Cause Recommended Solution(s)
Low pentylone signal intensity or poor sensitivity Significant ion suppression from co-eluting matrix components.1. Improve Sample Cleanup: Switch to a more rigorous sample preparation method. If using PPT, consider moving to LLE or SPE. If already using SPE, optimize the wash and elution steps. 2. Optimize Chromatography: Modify the LC gradient to better separate pentylone from the ion-suppressing region of the chromatogram. Experiment with different mobile phase compositions or a different analytical column. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Poor reproducibility of results (high %RSD) Variable ion suppression between samples due to matrix heterogeneity.1. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for pentylone will co-elute and experience similar ion suppression, allowing for reliable normalization of the signal. 2. Enhance Sample Preparation Consistency: Ensure the chosen sample preparation protocol is followed precisely for all samples to minimize variability in matrix effects.
Signal intensity varies with different biological lots Lot-to-lot differences in the biological matrix are causing variable ion suppression.1. Evaluate Matrix Effect Across Multiple Lots: During method validation, test at least six different lots of the biological matrix to assess the variability of ion suppression.[2] 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in minimizing matrix effects for pentylone and related synthetic cathinones.

Sample Preparation Method Analyte(s) Matrix Matrix Effect (%) Recovery (%) Reference
Solid-Phase Extraction (Mixed-Mode Cation Exchange)30 Synthetic Cathinones (including Pentylone)Postmortem Blood-5.1 to 13.3Not Specified
Solid-Phase Extraction (Mixed-Mode)PentyloneUrineNot Specified96.9
Liquid-Liquid ExtractionN,N-Dimethylpentylone and PentyloneBiological SpecimensNot SpecifiedNot Specified[1]

Note: Matrix Effect is often calculated as (Peak area in matrix / Peak area in neat solution) x 100%. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Pentylone from Urine (Mixed-Mode Cation Exchange)

This protocol is adapted from methodologies effective for synthetic cathinones.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • Urine sample

  • Internal standard solution (e.g., pentylone-d5)

  • Methanol

  • Deionized water

  • 2% Formic acid in water

  • 5% Ammonium hydroxide in a 60:40 mixture of acetonitrile and methanol

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add the internal standard.

  • Column Conditioning: Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of 2% formic acid in water.

    • Wash the cartridge with 2 mL of methanol.

  • Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in 60:40 acetonitrile:methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Pentylone from Blood/Plasma

This protocol is based on a method for the extraction of pentylone and its analogs.[1]

Materials:

  • Blood or plasma sample (0.5 mL)

  • Internal standard solution

  • Basic buffer (e.g., pH 10.4 carbonate-bicarbonate buffer)

  • Extraction solvent (e.g., a mixture of hexane, ethyl acetate, and isopropanol)

  • 0.1 M Hydrochloric acid

  • Centrifuge

  • Evaporation system

Procedure:

  • Sample Preparation: To 0.5 mL of the biological specimen in a centrifuge tube, add the internal standard and 1 mL of basic buffer. Vortex briefly.

  • Extraction: Add 3 mL of the extraction solvent. Cap and vortex for 10 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Back Extraction: Transfer the upper organic layer to a clean tube. Add 100 µL of 0.1 M HCl and vortex for 5 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Analysis: Transfer the lower aqueous layer to an autosampler vial for LC-MS/MS injection.

Protocol 3: Protein Precipitation (PPT) for Pentylone from Serum/Plasma

This is a general protocol for the removal of proteins from serum or plasma.

Materials:

  • Serum or plasma sample

  • Internal standard solution

  • Ice-cold acetonitrile

  • Centrifuge

Procedure:

  • Sample Preparation: To a microcentrifuge tube, add 100 µL of the serum or plasma sample and the internal standard.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.

Visualizations

IonSuppressionWorkflow cluster_sample Sample Journey cluster_troubleshooting Troubleshooting Ion Suppression Biological_Sample Biological Sample (e.g., Blood, Urine) Sample_Preparation Sample Preparation (PPT, LLE, or SPE) Biological_Sample->Sample_Preparation Matrix Removal LC_Separation LC Separation Sample_Preparation->LC_Separation Clean Extract MS_Analysis MS/MS Analysis LC_Separation->MS_Analysis Analyte Elution Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing Signal Detection Problem Problem: Low Signal or Poor Reproducibility Optimize_SP Optimize Sample Preparation Problem->Optimize_SP Is sample cleanup adequate? Optimize_LC Optimize LC Method Optimize_SP->Optimize_LC If suppression persists Solution Solution: Improved Data Quality Optimize_SP->Solution Use_IS Use Stable Isotope Internal Standard Optimize_LC->Use_IS For variability Optimize_LC->Solution Use_IS->Solution

Figure 1: A workflow diagram illustrating the sample analysis process and a troubleshooting decision tree for addressing ion suppression in LC-MS/MS analysis.

SamplePrepComparison cluster_methods Sample Preparation Methods Start Start: Pentylone Sample in Biological Matrix PPT Protein Precipitation (PPT) - Simple, fast - Less clean extract Start->PPT Choose Method LLE Liquid-Liquid Extraction (LLE) - Good for certain matrices - Can be labor-intensive Start->LLE Choose Method SPE Solid-Phase Extraction (SPE) - High selectivity & recovery - Effective matrix removal Start->SPE Choose Method Result Result: Minimized Ion Suppression & Accurate Quantification PPT->Result Higher potential for ion suppression LLE->Result Moderate ion suppression SPE->Result Lowest potential for ion suppression

Figure 2: A logical diagram comparing the three primary sample preparation techniques for pentylone analysis with respect to their effectiveness in minimizing ion suppression.

References

troubleshooting poor fragmentation in GC-MS analysis of pentylone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of poor fragmentation during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of pentylone.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor or inconsistent fragmentation for pentylone in my GC-MS analysis?

Poor fragmentation of pentylone, a synthetic cathinone, is a common issue in GC-MS analysis using standard Electron Ionization (EI).[1] This can be attributed to several factors:

  • Thermal Instability: Cathinones can be thermally labile, meaning they may degrade in the high temperatures of the GC inlet.[1] This degradation can lead to a weak molecular ion and a fragmentation pattern that doesn't accurately represent the parent molecule.[1]

  • Extensive Fragmentation: The high energy of standard EI (70 eV) can cause extensive fragmentation of the pentylone molecule, leaving a low abundance of the molecular ion and other characteristic high-mass ions.[1][2] The resulting mass spectrum is often dominated by low mass-to-charge (m/z) iminium ions.[1]

  • Active Sites: Active sites within the GC inlet liner or the column can interact with the analyte, causing peak tailing and inconsistent fragmentation.[3][4]

Q2: What are the expected fragment ions for pentylone?

Under Electron Impact (EI) ionization, the fragmentation of pentylone is characterized by alpha-cleavages, resulting in specific iminium and acylium ions. The protonated molecule ([M+H]⁺) has an m/z of 236. Key product ions observed in tandem mass spectrometry include m/z 218, 205, 188, 175, and 86.[5]

Q3: Should I consider derivatization for pentylone analysis?

Yes, derivatization is a highly recommended strategy to improve the GC-MS analysis of many synthetic cathinones, including pentylone.[3][6][7] Derivatization can:

  • Increase thermal stability, reducing degradation in the injector port.[1]

  • Improve chromatographic peak shape (e.g., reduce tailing).[3][7]

  • Produce a more stable molecular ion and more characteristic fragment ions, leading to improved sensitivity and easier identification.[3] Reagents like Pentafluoropropionic Anhydride (PFPA) and Heptafluorobutyric Anhydride (HFBA) are often effective choices.[3]

Q4: How do GC-MS instrument parameters affect pentylone fragmentation?

Several instrument parameters can significantly influence the fragmentation pattern:

  • Injector Temperature: High injector temperatures can cause thermal degradation.[1] It is crucial to find a balance that allows for efficient volatilization without causing the analyte to break down. Minimizing residence time in the inlet can also reduce degradation.[1]

  • Ion Source Temperature: Similar to the injector, a high ion source temperature (typically 200-250 °C) can contribute to in-source fragmentation or degradation.[8][9] Optimizing this temperature is key to preserving the molecular ion.[8]

  • Ionization Energy: While standard EI uses 70 eV, reducing this energy (if the instrument allows) can be a "softer" ionization method that reduces excessive fragmentation and preserves the molecular ion.[2][10] Alternatively, using Chemical Ionization (CI) is a soft ionization technique that can yield a prominent protonated molecule.[8][11]

Troubleshooting Guide for Poor Fragmentation

This guide addresses specific problems you may encounter during the GC-MS analysis of pentylone.

ProblemPossible Cause(s)Suggested Solution(s)
Absence or Low Abundance of Molecular Ion 1. Excessive fragmentation due to high ionization energy (70 eV EI).[1][2] 2. Thermal degradation in the GC inlet or MS ion source.[1][2] 3. In-source fragmentation.[12]1. If available, use a "soft" ionization technique like Chemical Ionization (CI).[8] 2. Lower the electron energy if your instrument settings permit.[2][10] 3. Lower the injector and/or ion source temperature.[1][9] 4. Use derivatization to increase the stability of the molecular ion.[3]
Excessive Fragmentation / "Noisy" Spectrum 1. Ion source is dirty, leading to random background signals. 2. High ion source temperature causing thermal breakdown.[8] 3. Column bleed at high temperatures.[10]1. Clean the MS ion source according to the manufacturer's protocol.[4] 2. Optimize (lower) the ion source temperature.[9] 3. Use a low-bleed "MS-grade" column and ensure it is properly conditioned.[10] 4. Check for leaks in the system.[13]
Poor Peak Shape (Tailing) 1. Active sites in the GC inlet liner or column interacting with the analyte.[3][14] 2. Incomplete derivatization, leaving polar functional groups exposed.[3] 3. Incorrect column installation.[14]1. Use a deactivated or silanized inlet liner.[3] 2. Trim the first few centimeters of the GC column to remove active sites.[4] 3. Re-optimize the derivatization procedure to ensure the reaction is complete.[3] 4. Reinstall the GC column according to the manufacturer's instructions.[14]
Low Sensitivity / Poor Detection 1. Analyte degradation in the injector.[1][15] 2. Inefficient ionization. 3. Incomplete or inefficient derivatization.[3] 4. Leaks in the GC-MS system.[13]1. Lower the injector temperature.[1] 2. Ensure the MS is properly tuned. Check the EM voltage and gain settings.[16] 3. Switch to a more effective derivatizing agent (e.g., PFPA or HFBA).[3] 4. Perform a leak check on the system.[13]

Data Presentation

Table 1: Common Adducts and Fragments of Pentylone

The following table summarizes key mass-to-charge ratios (m/z) for pentylone based on tandem mass spectrometry data.

Ion Typem/zDescriptionReference
Protonated Precursor236[M+H]⁺[5]
Product Ion218Consistent with methylenedioxy derivative fragmentation[5]
Product Ion205Consistent with methylenedioxy derivative fragmentation[5]
Product Ion188Secondary product ion from m/z 218[5]
Product Ion175Results from loss of formaldehyde from an intermediate[5]
Product Ion86Iminium ion[5]

Experimental Protocols

Protocol 1: Derivatization of Pentylone with PFPA

This protocol provides a general procedure for the derivatization of pentylone using Pentafluoropropionic Anhydride (PFPA) to improve its chromatographic and mass spectral properties.[3]

Materials:

  • Pentylone sample extract

  • Ethyl acetate (anhydrous)

  • Pentafluoropropionic Anhydride (PFPA)

  • Vortex mixer

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Evaporate the solvent from the sample extract containing pentylone to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 50 µL of ethyl acetate to the dried residue.

    • Add 50 µL of PFPA.

    • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing.

    • Incubate the vial at 70°C for 20 minutes.

  • Evaporation: After incubation, evaporate the mixture to dryness again under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable volume (e.g., 100 µL) of ethyl acetate.

  • Analysis: Inject 1 µL of the reconstituted solution into the GC-MS.

Protocol 2: General GC-MS Parameters for Pentylone Analysis

These are example starting parameters for the analysis of underivatized pentylone. Optimization will be required for your specific instrument and column.[17]

  • Instrument: Agilent GC-MS (or equivalent)

  • Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm

  • Carrier Gas: Helium at 1 mL/min

  • Injector Temperature: 250-280°C

  • Injection Mode: Split (e.g., 20:1) or Splitless, depending on concentration

  • Oven Program:

    • Initial Temperature: 100°C, hold for 1 min

    • Ramp: 12°C/min to 300°C

    • Final Hold: Hold at 300°C for 9 min

  • MS Parameters:

    • Transfer Line Temp: 280°C

    • Ion Source Temp: 230°C (Optimization may be required)

    • Quadrupole Temp: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: 34-550 amu

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Fragmentation cluster_legend Legend start Poor Fragmentation Observed for Pentylone check_instrument Step 1: Check Instrument Parameters start->check_instrument check_method Step 2: Review GC-MS Method start->check_method check_sample Step 3: Evaluate Sample & Preparation start->check_sample source_temp Ion Source Temp Too High? check_instrument->source_temp injector_temp Injector Temp Too High? check_instrument->injector_temp source_clean Is Ion Source Clean? check_instrument->source_clean leak_check System Leaks? check_instrument->leak_check ionization_mode Using Standard EI? check_method->ionization_mode oven_ramp Oven Ramp Rate Appropriate? check_method->oven_ramp column_bleed Using Low-Bleed Column? check_method->column_bleed derivatization Is Sample Derivatized? check_sample->derivatization concentration Concentration Too Low? check_sample->concentration solution_temp Action: Lower Injector/ Source Temperature source_temp->solution_temp injector_temp->solution_temp solution_clean Action: Clean Ion Source source_clean->solution_clean solution_leak Action: Perform Leak Check leak_check->solution_leak solution_ci Action: Consider Chemical Ionization (CI) ionization_mode->solution_ci solution_ramp Action: Optimize Temp Program oven_ramp->solution_ramp solution_column Action: Use MS-Grade Column column_bleed->solution_column solution_deriv Action: Perform Derivatization derivatization->solution_deriv No solution_conc Action: Increase Concentration or Inject More Volume concentration->solution_conc Problem Problem Check Check Question Question Action Action

Caption: A workflow diagram for systematically troubleshooting poor fragmentation in GC-MS.

Derivatization_Decision Decision Logic for Using Derivatization start Observing Poor Results for Pentylone? q_molecular_ion Is Molecular Ion Absent or Weak? start->q_molecular_ion q_peak_shape Is Peak Shape Poor (e.g., Tailing)? q_molecular_ion->q_peak_shape Yes action_no_deriv Continue with Method Optimization (e.g., Temp) q_molecular_ion->action_no_deriv No q_sensitivity Is Sensitivity Low? q_peak_shape->q_sensitivity Yes q_peak_shape->action_no_deriv No action_deriv High Priority: Perform Derivatization (e.g., with PFPA) q_sensitivity->action_deriv Yes q_sensitivity->action_no_deriv No

Caption: A decision-making diagram for when to employ derivatization for pentylone analysis.

References

addressing solubility challenges of pentylone hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and answers to frequently asked questions regarding the solubility of pentylone hydrochloride in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is the salt form of the synthetic cathinone pentylone. Its key properties are summarized in the table below.

Q2: What is the expected aqueous solubility of this compound?

A2: As a hydrochloride salt, pentylone is expected to have enhanced water solubility compared to its free base form.[1] However, specific quantitative solubility data in aqueous media is limited in published literature.[1] A structurally related metabolite, nor-pentylone hydrochloride, has a reported solubility of ≥10 mg/mL in PBS (pH 7.2), which can serve as a useful reference point.[2] Generally, crystallized synthetic cathinones are considered water-soluble.[3]

Q3: What primary factors influence the solubility of this compound in my experiments?

A3: The most significant factors are:

  • pH: As a salt of a weak base, its solubility is highly dependent on the pH of the aqueous medium.[4] Solubility will be higher at a lower pH where the molecule is fully ionized.

  • Temperature: Solubility of most solids in liquids increases with temperature, although this should be verified experimentally.

  • Ionic Strength & Buffer Composition: The presence of other ions in the solution can impact solubility. A "common-ion effect" may reduce the solubility of a hydrochloride salt in solutions already containing chloride ions.[5]

  • Purity and Physical Form: The compound exists as a white to off-white crystalline powder.[1] The presence of different polymorphs or hydrates can affect solubility and dissolution rates.[6]

Q4: Can I use co-solvents to increase the solubility of this compound?

A4: Yes, co-solvents are a common and effective technique.[7] For related compounds, solubility has been demonstrated in polar solvents like DMSO and ethanol.[2] The choice of co-solvent and its concentration will depend on your specific experimental requirements and downstream applications.

Troubleshooting Guide

This guide addresses common issues encountered when preparing aqueous solutions of this compound.

Problem: My this compound is not dissolving at the desired concentration.

  • Initial Check: Have you confirmed the pH of your solution? For hydrochloride salts of basic compounds, solubility is often lowest at neutral or alkaline pH and increases significantly in acidic conditions (pH < 7).

  • Solution 1 (pH Adjustment): Try lowering the pH of your aqueous buffer. Prepare a stock solution in a slightly acidic buffer (e.g., pH 4-5) and then dilute it into your final experimental medium, ensuring the final pH is compatible with your assay.

  • Solution 2 (Gentle Heating & Agitation): Gently warm the solution (e.g., to 37°C) while stirring or sonicating. Be cautious, as excessive heat may degrade the compound. Always check for stability after heating.

  • Solution 3 (Co-solvent Use): If pH adjustment is not possible, consider preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment (typically <1% and often <0.1%).

Problem: The compound precipitates out of solution after initial dissolution.

  • Initial Check: Was the initial dissolution achieved using heat or a drastic pH change? The solution may have been supersaturated. Also, check the temperature of the solution; precipitation can occur upon cooling.

  • Solution 1 (Re-evaluate Concentration): Your target concentration may be above the equilibrium solubility under the final buffer conditions. You may need to work at a lower concentration or use a solubilization technique.

  • Solution 2 (Check for Common-Ion Effect): If your buffer has a high concentration of chloride ions (e.g., high molarity HCl or NaCl), this may be suppressing the solubility of the hydrochloride salt.[5] Consider using a different buffer system if possible.

  • Solution 3 (Use Solubilizing Excipients): For persistent issues, advanced formulation techniques may be necessary. The use of cyclodextrins to form inclusion complexes can significantly increase the apparent solubility of poorly soluble compounds.[5][8]

Below is a workflow to guide your troubleshooting process.

G start Observation: Poor Solubility or Precipitation check_ph 1. Check & Measure Solution pH start->check_ph is_ph_optimal Is pH < 7? check_ph->is_ph_optimal adjust_ph Action: Lower pH with dilute HCl or use acidic buffer is_ph_optimal->adjust_ph No/Neutral use_cosolvent 2. Consider Co-solvents is_ph_optimal->use_cosolvent Yes success Problem Resolved adjust_ph->success prepare_stock Action: Prepare concentrated stock in DMSO or Ethanol use_cosolvent->prepare_stock advanced_methods 3. Advanced Methods use_cosolvent->advanced_methods If co-solvents are not viable dilute_stock Dilute stock into aqueous buffer (<1% final) prepare_stock->dilute_stock dilute_stock->success failure Re-evaluate Experiment: - Lower target concentration - Assess compound stability dilute_stock->failure Precipitation still occurs cyclodextrin Action: Use cyclodextrins for complexation advanced_methods->cyclodextrin cyclodextrin->success cyclodextrin->failure Still fails

Caption: Troubleshooting workflow for pentylone HCl solubility issues.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₈ClNO₃[1][9]
Molecular Weight271.74 g/mol [1][9]
AppearanceWhite to off-white crystalline powder[1]
CAS Number17763-01-8[1][9]

Table 2: Solubility Profile of Pentylone HCl and Related Compounds

Solvent SystemCompoundSolubilityReference
Aqueous MediaPentylone HClQualitative: Enhanced solubility vs. free base; specific data limited.[1]
PBS (pH 7.2)nor-Pentylone HCl≥ 10 mg/mL[2]
DMSOnor-Pentylone HCl≥ 10 mg/mL[2]
Ethanolnor-Pentylone HClSparingly soluble (1-10 mg/mL)[2]
MethanolPentylone HClSoluble (Commercial preps at 1 mg/mL)[1]
nor-Pentylone is a related metabolite; its solubility provides a useful proxy.

Table 3: Overview of Common Solubilization Strategies

TechniqueMechanism of ActionSuitability for Pentylone HCl
pH Adjustment Increases the fraction of the ionized, more soluble form of the drug.High: Very effective for hydrochloride salts of basic compounds.
Co-solvency Reduces the polarity of the aqueous solvent, decreasing the energy required to solvate a lipophilic drug.High: Effective, especially for creating concentrated stock solutions.
Complexation A host molecule (e.g., cyclodextrin) encapsulates the drug, shielding it from the aqueous environment and increasing apparent solubility.Moderate: Can be very effective but requires formulation development and may not be suitable for all assays.
Particle Size Reduction Increases the surface area-to-volume ratio of the solid, leading to a faster dissolution rate (does not change equilibrium solubility).Moderate: Useful for improving dissolution kinetics but less so for increasing intrinsic solubility.

Experimental Protocols

Protocol 1: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)

  • Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed glass vial. Ensure enough solid is present that some remains undissolved.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the pellet.

  • Dilution: Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of your analytical method.

  • Quantification: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility.

Protocol 2: pH-Dependent Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., from pH 2 to pH 10).

  • Solubility Determination: Perform the shake-flask method (Protocol 1) in parallel for each prepared buffer.

  • Data Analysis: Plot the determined equilibrium solubility (on a log scale) against the pH value to generate a pH-solubility profile. This will identify the optimal pH range for maximizing solubility.

Protocol 3: Co-solvent Screening for Solubility Enhancement

  • System Preparation: Prepare several binary solvent systems consisting of your primary aqueous buffer and a co-solvent (e.g., ethanol, propylene glycol, or PEG 400) at various concentrations (e.g., 5%, 10%, 20% v/v).

  • Solubility Determination: Perform the shake-flask method (Protocol 1) in each of the prepared co-solvent systems.

  • Data Analysis: Plot the equilibrium solubility against the percentage of the co-solvent to determine its effectiveness at increasing the solubility of this compound.

G cluster_0 Protocol: Shake-Flask Solubility prep 1. Add excess compound to buffer in vial equil 2. Agitate at constant temp (24-48 hours) prep->equil sep 3. Centrifuge to pellet excess solid equil->sep sample 4. Collect clear supernatant sep->sample quant 5. Dilute & Quantify (e.g., HPLC) sample->quant result Result: Equilibrium Solubility quant->result

Caption: Experimental workflow for the shake-flask solubility method.

References

Technical Support Center: Optimization of Pentylone Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of pentylone extraction from complex matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction of pentylone from complex biological matrices such as whole blood and urine.

Q1: Why am I observing low recovery of pentylone in my final extract?

A1: Low recovery of pentylone is a common challenge that can arise from several factors throughout the extraction process. Potential causes include:

  • Analyte Degradation: Synthetic cathinones can be unstable in biological matrices, and their stability is influenced by factors like storage temperature, pH, and the presence of preservatives.[1][2] Pentylone, being a methylenedioxy derivative, is generally more stable than some other cathinones.[2] However, improper storage conditions, such as prolonged exposure to room temperature, can lead to degradation.[1][2]

  • Inefficient Extraction Method: The choice of extraction technique and the optimization of its parameters are critical.[3][4] Factors like improper pH adjustment during Liquid-Liquid Extraction (LLE) or incorrect sorbent selection in Solid-Phase Extraction (SPE) can lead to significant analyte loss.[5]

  • Matrix Effects: Complex biological matrices contain numerous endogenous substances that can interfere with the extraction process and subsequent analysis, leading to ion suppression or enhancement in mass spectrometry.[4][6] This can result in inaccurately low quantification of pentylone.

Recommended Solutions:

  • Ensure Sample Stability: Store biological samples at low temperatures, preferably frozen at -20°C or -80°C, to minimize degradation.[1][2] Avoid repeated freeze-thaw cycles by preparing aliquots.[5]

  • Optimize Extraction Protocol:

    • For LLE: Ensure the pH of the aqueous sample is adjusted to a basic range (typically pH 9-11) to neutralize the basic pentylone molecule, thereby increasing its solubility in the organic extraction solvent.[5][7][8]

    • For SPE: Select a sorbent that provides good retention and elution characteristics for pentylone. Mixed-mode cation-exchange sorbents are often effective for basic compounds like cathinones.[5][9] Ensure proper conditioning of the SPE cartridge, appropriate sample pH for loading, effective washing to remove interferences without eluting the analyte, and a sufficiently strong elution solvent.[5]

  • Mitigate Matrix Effects: Employ a robust sample cleanup method. Techniques like SPE are designed to remove interfering substances.[3][9] Matrix-matched calibration standards or the use of a stable isotope-labeled internal standard can also help to compensate for matrix effects.[6]

Q2: My analytical results are inconsistent. What could be the cause?

A2: Inconsistent results can stem from variability in sample preparation and the analytical method itself. Key areas to investigate include:

  • Incomplete Method Validation: An analytical method that has not been properly validated for parameters like precision, accuracy, and linearity may yield unreliable results.[10][11][12]

  • Variability in Extraction Efficiency: Minor deviations in the extraction protocol, such as inconsistent vortexing times or variations in solvent volumes, can lead to variable recovery rates.

  • Instrumental Fluctuation: The performance of the analytical instrument (e.g., LC-MS/MS) can vary over time.

Recommended Solutions:

  • Thorough Method Validation: Validate your analytical method according to established guidelines to ensure it meets the required standards for accuracy, precision, linearity, and other performance characteristics.[10][11][12]

  • Standardize Protocols: Adhere strictly to the validated extraction protocol. Use calibrated equipment and ensure all steps are performed consistently across all samples.

  • Implement Quality Control: Regularly run quality control samples with known concentrations of pentylone to monitor the performance of both the extraction method and the analytical instrument.

Q3: How do I choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for pentylone?

A3: The choice between LLE and SPE depends on several factors, including the complexity of the matrix, the desired level of cleanup, sample throughput requirements, and available resources.

  • Liquid-Liquid Extraction (LLE): This is a classic extraction technique based on the differential solubility of the analyte in two immiscible liquids.[3][13] It is often simpler to set up initially but can be more labor-intensive, consume larger volumes of organic solvents, and may result in the formation of emulsions, which can complicate the separation of layers.[14]

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte while interferences are washed away.[3][9] SPE generally provides cleaner extracts, leading to reduced matrix effects, and can be automated for higher throughput.[9] However, it requires method development to select the appropriate sorbent and optimize the extraction conditions.[5]

Recommendation: For complex matrices where high purity of the final extract is crucial for sensitive and reliable analysis (e.g., by LC-MS/MS), SPE is often the preferred method due to its higher selectivity and efficiency in removing interferences.[9]

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data for different extraction methods for pentylone and other synthetic cathinones from various studies.

Table 1: Validation Parameters for Pentylone Extraction from Blood and Urine using LLE [7]

ParameterBlood (10 ng/mL)Blood (100 ng/mL)Urine (10 ng/mL)Urine (100 ng/mL)
Precision (%RSD) 4.874.471.932.43
Accuracy (%) 14.7-2.9519.12.10
Recovery (%) 91.5100.297.496.7
Matrix Effect (%) 127117124117

Table 2: Recovery of Synthetic Cathinones using Mixed-Mode SPE (MCX µElution Plates) from Urine [9]

AnalyteAverage Recovery (%)% RSD
Mephedrone96.24.8
Methylone98.13.9
Butylone97.64.2
MDPV92.36.5
Pentylone 96.9 4.1

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Pentylone from Blood and Urine (Adapted from[7])

  • Sample Preparation: To 0.2 mL of blood or urine sample, add an internal standard (e.g., MDMA-d5).

  • pH Adjustment: Add 0.2 mL of ammonium carbonate to achieve a pH of 9.

  • Extraction: Add 2 mL of ethyl acetate.

  • Mixing: Vortex for 10 minutes.

  • Centrifugation: Centrifuge for 10 minutes at 2540 x g.

  • Solvent Transfer: Transfer the supernatant (organic layer) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dry residue in 0.05 mL of methanol for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Pentylone from Urine using a Mixed-Mode Cation-Exchange Sorbent (General protocol based on[5][9])

  • Sample Pre-treatment: To 0.5 mL of urine, add the internal standard and 0.5 mL of 2% formic acid. Vortex to mix.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash with 1 mL of 2% formic acid in water.

    • Wash with 1 mL of acetonitrile.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in a 60:40 acetonitrile:methanol mixture.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable mobile phase for analysis.

Visualizations

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction start 0.2 mL Blood/Urine Sample add_is Add Internal Standard start->add_is add_base Add Ammonium Carbonate (pH 9) add_is->add_base add_solvent Add 2 mL Ethyl Acetate add_base->add_solvent vortex Vortex (10 min) add_solvent->vortex centrifuge Centrifuge (10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute end Analysis by LC-MS/MS reconstitute->end SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction start 0.5 mL Urine Sample add_is Add Internal Standard start->add_is add_acid Add Formic Acid add_is->add_acid load Load Sample add_acid->load condition Condition Cartridge (Methanol, Water) condition->load wash1 Wash 1 (Formic Acid in Water) load->wash1 wash2 Wash 2 (Acetonitrile) wash1->wash2 elute Elute (Ammoniated Organic Solvent) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis by LC-MS/MS reconstitute->end Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Low or Inconsistent Pentylone Recovery degradation Analyte Degradation issue->degradation extraction_inefficiency Inefficient Extraction issue->extraction_inefficiency matrix_effects Matrix Effects issue->matrix_effects method_variability Method Variability issue->method_variability storage Optimize Storage Conditions - Store at -20°C or -80°C - Aliquot samples degradation->storage Address protocol Optimize Extraction Protocol - Adjust pH for LLE - Select appropriate SPE sorbent - Validate wash/elution steps extraction_inefficiency->protocol Address cleanup Enhance Sample Cleanup - Use SPE for cleaner extracts - Use matrix-matched calibrants - Use internal standards matrix_effects->cleanup Address validation Standardize & Validate Method - Full method validation - Strict protocol adherence - Implement QC samples method_variability->validation Address

References

dealing with co-eluting isomers in pentylone analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentylone and its co-eluting isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic analysis of pentylone?

The primary challenge in analyzing pentylone is the presence of co-eluting isomers. These include positional isomers (where functional groups are at different positions on the aromatic ring or alkyl chain) and enantiomers (stereoisomers that are mirror images of each other). These isomers often have very similar physicochemical properties, leading to overlapping or complete co-elution in standard chromatographic systems, making their individual identification and quantification difficult.

Q2: Why is it crucial to separate pentylone isomers?

The separation of pentylone isomers is critical for several reasons. Different isomers can exhibit distinct pharmacological and toxicological profiles. For instance, the potency and specific effects of a drug can vary significantly between its enantiomers. Therefore, accurately identifying and quantifying each isomer is essential for forensic investigations, clinical toxicology, and in drug development to understand the overall effect of the substance.

Q3: What are the primary analytical techniques used to resolve co-eluting pentylone isomers?

The most common techniques for resolving pentylone isomers are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For the separation of enantiomers, specialized chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC), are necessary. These methods utilize chiral stationary phases (CSPs) that interact differently with each enantiomer, allowing for their separation.

Q4: Can I differentiate pentylone isomers by mass spectrometry alone?

In most cases, mass spectrometry alone is insufficient for differentiating isomers, as they have the same molecular weight and often produce very similar fragmentation patterns.[1] Chromatographic separation is essential to first resolve the isomers before they enter the mass spectrometer for detection and quantification. Advanced techniques like electron activated dissociation (EAD) mass spectrometry can sometimes provide more detailed fragmentation to help distinguish positional isomers.[2][3][4]

Troubleshooting Guide

Problem: A single, broad, or distorted peak is observed where multiple pentylone isomers are expected.

This is a classic indication of co-elution. Follow these steps to troubleshoot the issue:

  • Step 1: Confirm Co-elution.

    • Review the peak shape. Tailing or fronting can indicate an underlying separation issue.

    • If using a Diode Array Detector (DAD) with HPLC, check the peak purity across the entire peak. A non-homogenous spectrum suggests multiple components.

    • For MS detection, acquire mass spectra at different points across the peak. A change in the relative abundance of fragment ions can indicate the presence of more than one isomer.

  • Step 2: Optimize Chromatographic Conditions.

    • For GC-MS:

      • Temperature Program: Decrease the initial oven temperature and use a slower ramp rate to improve separation.

      • Column: Ensure you are using a column with appropriate selectivity for this class of compounds (e.g., DB-1 MS or equivalent). If co-elution persists, consider a column with a different stationary phase.

      • Carrier Gas Flow: Optimize the linear velocity of the carrier gas (Helium or Hydrogen) for best efficiency.

    • For LC-MS/MS:

      • Mobile Phase: Modify the mobile phase composition. For reversed-phase chromatography, altering the organic modifier (e.g., switching from acetonitrile to methanol) or changing the pH can significantly impact selectivity.

      • Column: Employ a column with a different stationary phase chemistry. Phenyl-hexyl or biphenyl phases often provide better selectivity for aromatic compounds like pentylone compared to standard C18 columns.[1]

      • Gradient: Adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks.

  • Step 3: Consider Chiral Separation for Enantiomers.

    • If enantiomeric co-elution is suspected, a chiral separation method is required. This typically involves using a chiral stationary phase (CSP) in either HPLC or GC. Polysaccharide-based CSPs are commonly used for this purpose.

Problem: Peak tailing is observed for pentylone isomers in GC-MS.

Peak tailing can be caused by several factors:

  • Active Sites: The polar nature of pentylone can lead to interactions with active sites in the GC system (e.g., inlet liner, column).

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Trimming a small portion (10-20 cm) from the front of the column can remove accumulated non-volatile residues and active sites.

  • Improper Column Installation: An incorrectly cut or installed column can create dead volume and disrupt the sample flow path.

    • Solution: Ensure the column is cut cleanly and squarely and installed at the correct depth in the inlet and detector according to the manufacturer's instructions.

  • Solvent Effects: Mismatch between the polarity of the sample solvent and the stationary phase can cause peak distortion.

    • Solution: If possible, dissolve the sample in a solvent that is compatible with the stationary phase.

Problem: Inconsistent retention times for pentylone isomers.

Fluctuating retention times can compromise peak identification and integration.

  • Check for Leaks: Leaks in the GC or LC system can lead to pressure and flow rate instability.

  • Temperature and Flow Rate Stability: Ensure the GC oven or LC column compartment temperature and the carrier gas or mobile phase flow rate are stable and reproducible.

  • Mobile Phase Preparation (LC): Inconsistencies in mobile phase preparation, especially pH, can cause retention time shifts. Prepare fresh mobile phase and ensure accurate pH adjustment.

  • Column Equilibration: Ensure the column is adequately equilibrated before each injection, especially when running a gradient.

Quantitative Data Summary

The following tables summarize typical chromatographic parameters for the separation of synthetic cathinone isomers, which can be adapted for pentylone analysis.

Table 1: LC-MS/MS Parameters for Positional Isomer Separation

ParameterValue
Column Raptor Biphenyl (50 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient Isocratic or shallow gradient (e.g., starting at 26% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 3 µL
Adapted from a method for α-PHP and α-PiHP separation.

Table 2: GC-MS Parameters for General Pentylone Analysis

ParameterValue
Column DB-1 MS (30m x 0.25 mm x 0.25µm) or equivalent
Carrier Gas Helium at 1 mL/min
Injector Temperature 280°C
Oven Program 100°C (1 min), then ramp to 300°C at 12°C/min, hold for 9 min
Injection Mode Split (e.g., 20:1)
Based on SWGDRUG monograph for pentylone.[5]

Experimental Protocols

Protocol 1: GC-MS Analysis of Pentylone

This protocol is a general method for the identification of pentylone and can serve as a starting point for optimizing the separation of positional isomers.

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • GC-MS System:

    • Instrument: Agilent gas chromatograph with a mass selective detector or equivalent.

    • Column: DB-1 MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium with a constant flow of 1 mL/min.

  • GC Conditions:

    • Inlet: Split injection at 280°C with a split ratio of 20:1.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 12°C/min to 300°C and hold for 9 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-550 amu.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Compare the retention time and mass spectrum of the analyte to a certified reference standard of pentylone.

Protocol 2: Chiral HPLC-MS/MS for Enantiomeric Separation of Synthetic Cathinones

This protocol provides a framework for developing a method to separate pentylone enantiomers.

  • Sample Preparation: Prepare a solution of the sample in the initial mobile phase.

  • LC-MS/MS System:

    • Instrument: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.

    • Column: A polysaccharide-based chiral stationary phase column (e.g., Lux Cellulose or Amylose-based CSP).

  • LC Conditions:

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape for basic compounds.

    • Elution Mode: Isocratic elution is often preferred for chiral separations.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Controlled, often near ambient temperature.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-product ion transitions for pentylone.

  • Method Development:

    • Screen different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers (Resolution > 1.5).

    • Optimize the mobile phase composition and flow rate to achieve a reasonable analysis time.

Visualizations

Experimental_Workflow_for_Isomer_Analysis cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Interpretation Sample Suspected Pentylone Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution GC_MS GC-MS for Positional Isomers Dissolution->GC_MS Inject Chiral_HPLC Chiral HPLC-MS/MS for Enantiomers Dissolution->Chiral_HPLC Inject Data_Analysis Analyze Retention Time and Mass Spectra GC_MS->Data_Analysis Chiral_HPLC->Data_Analysis Isomer_ID Isomer Identification and Quantification Data_Analysis->Isomer_ID Troubleshooting_CoElution Start Start: Single/Broad/Distorted Peak Check_Purity Confirm Co-elution? (Peak Purity, MS Slices) Start->Check_Purity Optimize_Chrom Optimize Chromatography Check_Purity->Optimize_Chrom Yes Resolved Peaks Resolved Check_Purity->Resolved No (Other Issue) Chiral_Method Consider Chiral Method? Optimize_Chrom->Chiral_Method Not_Resolved Still Not Resolved Optimize_Chrom->Not_Resolved Chiral_Method->Resolved Yes Use_Chiral Implement Chiral Separation Chiral_Method->Use_Chiral No (Enantiomers Suspected) Use_Chiral->Resolved

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Pentylone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the quantification of pentylone hydrochloride, a synthetic cathinone of significant interest in forensic and clinical settings. The focus is on the two most prevalent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information herein is supported by experimental data from peer-reviewed studies to aid researchers in selecting the most suitable methodology for their applications.

Data Presentation: Comparison of Analytical Method Performance

The selection of an appropriate analytical technique is paramount for achieving the desired sensitivity, selectivity, and throughput. Below is a summary of performance data for GC-MS and LC-MS/MS methods reported in the literature for the quantification of pentylone and other synthetic cathinones in biological matrices.

Analytical MethodAnalyte(s)MatrixLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference(s)
GC-MS Pentylone, Mephedrone, Methylone, Butylone, Ethylone, MDPVUrine50 - 2000520[1][2]
GC-MS 18 Synthetic Cathinones (including pentylone analogues)Urine100 - 100010 - 3030 - 100[3]
GC-MS Pentylone and other cathinonesBloodN/A50N/A[4]
LC-MS/MS Pentylone, Methylone, Ethylone, Butylone, Dibutylone, α-PVP, N-EthylpentylonePostmortem Blood, Serum, Liver, Brain10 - 500 (0.01 - 0.5 mg/L)N/A10 (0.01 mg/L)[5][6]
LC-MS/MS 30 Synthetic Cathinones (including pentylone)Postmortem Blood1 - 50011[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are generalized protocols for sample preparation and analysis using GC-MS and LC-MS/MS for the detection of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Pentylone in Urine

This protocol is based on established methods for the analysis of synthetic cathinones in urine.[1][2]

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 1 mL of a urine sample, add an internal standard.

  • Perform enzymatic hydrolysis to release conjugated drugs.

  • Condition a mixed-mode SPE cartridge with methanol followed by deionized water and a buffer solution.

  • Load the prepared urine sample onto the SPE cartridge.

  • Wash the cartridge with deionized water, an acidic buffer, and an organic solvent to remove interferences.

  • Elute the analytes with a basic organic solvent mixture.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

b. Derivatization

  • Reconstitute the dried extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

  • Heat the mixture to facilitate the reaction and create more volatile and thermally stable derivatives suitable for GC analysis.

c. GC-MS Analysis

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.

  • Chromatographic Separation: Use a capillary column (e.g., HP-5MS) with a temperature program to separate the analytes.

  • Mass Spectrometry Detection: Operate the mass spectrometer in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Pentylone in Blood

This protocol is a generalized procedure based on common practices for the analysis of synthetic cathinones in blood samples.[7]

a. Sample Preparation: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)

  • To 0.25-1 mL of a blood sample, add an internal standard.

  • Precipitate proteins by adding a solvent like acetonitrile, then centrifuge to separate the supernatant.

  • For SPE: Follow a similar procedure as described for the GC-MS sample preparation, using a conditioned SPE cartridge to extract and concentrate the analytes.

  • For LLE: Add a water-immiscible organic solvent (e.g., ethyl acetate) to the supernatant, vortex, and centrifuge. The analytes will partition into the organic layer.

  • Transfer the organic layer and evaporate to dryness.

b. LC-MS/MS Analysis

  • Reconstitution: Dissolve the dried extract in the initial mobile phase.

  • Injection: Inject a small volume of the reconstituted sample into the LC system.

  • Chromatographic Separation: Employ a reverse-phase C18 column with a gradient elution using a mobile phase typically consisting of an aqueous component with a modifier (e.g., formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for pentylone and its internal standard.

Mandatory Visualizations

Experimental Workflow

Analytical Method Validation Workflow Analytical Method Validation Workflow cluster_planning 1. Method Development & Planning cluster_validation 2. Method Validation cluster_application 3. Routine Application define_scope Define Scope & Purpose select_method Select Analytical Technique (GC-MS/LC-MS/MS) define_scope->select_method initial_optimization Initial Parameter Optimization select_method->initial_optimization linearity Linearity & Range initial_optimization->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq specificity Specificity & Selectivity lod_loq->specificity robustness Robustness specificity->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis quality_control Ongoing Quality Control routine_analysis->quality_control

Caption: A generalized workflow for the validation of analytical methods for this compound.

Signaling Pathway

Pentylone Mechanism of Action Pentylone's Effect on Monoamine Transporters cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft pentylone Pentylone dat Dopamine Transporter (DAT) pentylone->dat Blocks Reuptake sert Serotonin Transporter (SERT) pentylone->sert Induces Release (Substrate) dopamine_vesicle Dopamine Vesicles dopamine Dopamine dopamine_vesicle->dopamine Release serotonin_vesicle Serotonin Vesicles serotonin Serotonin serotonin_vesicle->serotonin Release dopamine->dat Reuptake serotonin->sert Reuptake

Caption: Pentylone's dual action on dopamine and serotonin transporters in the synaptic cleft.[8][9][10][11]

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound in biological samples. The choice between the two often depends on the specific requirements of the analysis.

  • GC-MS is a robust and widely available technique that provides excellent separation and identification capabilities, particularly when coupled with derivatization to improve the volatility and stability of the analyte.[1][2]

  • LC-MS/MS generally offers higher sensitivity and specificity, particularly for complex matrices, and often requires less sample preparation as derivatization is typically not necessary.[7] This can be advantageous for high-throughput screening.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the validation data, laboratory resources, and the specific goals of the research or analysis. It is imperative that any chosen method is fully validated in-house to ensure the reliability and accuracy of the results.

References

Comparative Guide to Pentylone Hydrochloride Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of pentylone hydrochloride in common immunoassays used for drugs of abuse screening. The following sections detail the performance of pentylone and its alternatives, supported by experimental data, to aid in the interpretation of immunoassay results and the development of more specific detection methods.

Introduction

Pentylone is a synthetic cathinone, a class of novel psychoactive substances (NPS) that are structurally related to amphetamine.[1] Due to this structural similarity, there is a potential for pentylone and other synthetic cathinones to cross-react with immunoassays designed to detect amphetamines and methamphetamines, leading to false-positive results.[2] Understanding the extent of this cross-reactivity is crucial for forensic and clinical toxicology to avoid misinterpretation of screening results. This guide compares the cross-reactivity of pentylone with other relevant synthetic cathinones, such as mephedrone, methylone, and 3,4-methylenedioxypyrovalerone (MDPV), in widely used immunoassay platforms.

Data Presentation: Cross-Reactivity of Pentylone and Alternatives

The following table summarizes the quantitative data on the cross-reactivity of this compound and other synthetic cathinones in various immunoassay formats. The data is compiled from multiple studies and presented as the concentration of the compound required to produce a positive result or the percentage of cross-reactivity relative to the target analyte.

CompoundImmunoassay PlatformTarget Analyte(s)Cutoff Concentration (ng/mL)Concentration for Positive Result (ng/mL)Cross-Reactivity (%)
Pentylone Randox DOA-V Biochip (BSI)Mephedrone/Methcathinone5< LODNot Detected
Pentylone Randox DOA-V Biochip (BSII)MDPV/MDPBP30< LODNot Detected
Mephedrone Siemens EMIT II PlusAmphetamines500>100,000<0.5
Mephedrone Thermo Fisher CEDIAAmphetamine/Ecstasy500>20,000<2.5
Methylone Siemens EMIT II PlusAmphetamines500>100,000<0.5
Methylone Thermo Fisher CEDIAAmphetamine/Ecstasy500>50,000<1
MDPV Siemens EMIT II PlusAmphetamines500Not Cross-ReactiveNot Detected
MDPV Thermo Fisher CEDIAAmphetamine/Ecstasy500Not Cross-ReactiveNot Detected
Mephedrone Randox Mephedrone/Methcathinone ELISAMephedrone/MethcathinoneN/A150100
Methylone Randox Mephedrone/Methcathinone ELISAMephedrone/MethcathinoneN/A>10,000<1.5
Pentylone Randox MDPV ELISAMDPVN/A>10,000<1

LOD: Limit of Detection. Data compiled from multiple sources. It is important to note that cross-reactivity can vary between different manufacturers and even different lots of the same assay.

Experimental Protocols

The data presented in this guide is based on common immunoassay techniques. Below are generalized experimental protocols for competitive ELISA and Enzyme Multiplied Immunoassay Technique (EMIT).

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
  • Coating: A 96-well microplate is coated with antibodies specific to the target drug class (e.g., anti-amphetamine).

  • Incubation: The sample (e.g., urine) is added to the wells along with a known amount of enzyme-labeled drug (conjugate). The drug in the sample and the enzyme-labeled drug compete for binding to the limited number of antibody sites.

  • Washing: After incubation, the unbound reagents are washed away.

  • Substrate Addition: A substrate is added, which is converted by the bound enzyme into a colored product.

  • Detection: The intensity of the color is measured using a spectrophotometer. The color intensity is inversely proportional to the concentration of the drug in the sample.

Enzyme Multiplied Immunoassay Technique (EMIT®)
  • Reagent Mixing: The sample is mixed with a reagent containing antibodies to the target drug and a known concentration of the drug labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH).

  • Competitive Binding: The drug in the sample and the enzyme-labeled drug compete for the antibody binding sites. When the antibody binds to the enzyme-labeled drug, the enzyme's activity is blocked.

  • Enzyme Activity Measurement: The enzyme's activity is measured by monitoring the rate of conversion of NAD+ to NADH, which results in an increase in absorbance at 340 nm. The change in absorbance is directly proportional to the concentration of the free drug from the sample.[3]

Visualizations

Immunoassay Workflow and Cross-Reactivity Principle

The following diagrams illustrate the general workflow of a competitive immunoassay and the principle of cross-reactivity.

Immunoassay_Workflow cluster_0 Sample Preparation cluster_1 Immunoassay Reaction cluster_2 Detection & Analysis Sample Urine/Serum Sample Mix Mix Sample with Antibody & Enzyme-Labeled Drug Sample->Mix Add to Plate Compete Competitive Binding Mix->Compete Wash Wash Step (ELISA only) Compete->Wash Substrate Add Substrate Wash->Substrate Signal Measure Signal (Colorimetric/Enzymatic) Substrate->Signal Result Calculate Concentration & Compare to Cutoff Signal->Result

A typical competitive immunoassay workflow.

Cross_Reactivity_Principle cluster_0 High Specificity cluster_1 Cross-Reactivity Antibody1 Antibody Target Target Drug Antibody1->Target Binds NonTarget Non-Target Drug Antibody1->NonTarget No Binding Antibody2 Antibody Target2 Target Drug Antibody2->Target2 Binds CrossReactant Cross-Reactant (e.g., Pentylone) Antibody2->CrossReactant Binds (False Positive)

Principle of antibody specificity and cross-reactivity.

Conclusion

The data indicates that this compound exhibits low to negligible cross-reactivity in standard amphetamine and methamphetamine immunoassays, such as the Siemens EMIT II Plus and Thermo Fisher CEDIA platforms.[2] In specialized synthetic cathinone assays, such as the Randox DOA-V biochip array, pentylone was not detected by the antibodies targeting mephedrone/methcathinone or MDPV/MDPBP.[1] This suggests that pentylone is unlikely to be a significant cause of false-positive results in these commonly used screening tests.

In contrast, other synthetic cathinones like mephedrone and methylone can show some level of cross-reactivity, although typically at high concentrations that may not be of clinical significance in all cases. The structural differences between pentylone and the target analytes of these immunoassays likely contribute to its low cross-reactivity.

For researchers and drug development professionals, these findings are important for the accurate interpretation of immunoassay screening data and for the development of new, more specific assays for the detection of emerging NPS. It is crucial to rely on more specific confirmatory methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for definitive identification, especially when the use of synthetic cathinones is suspected.[4]

References

Distinguishing Pentylone from its Isomers using GC-MS: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of novel psychoactive substances (NPS) presents a significant challenge to forensic and clinical laboratories. Among these, synthetic cathinones, such as pentylone, are a prominent class. Pentylone (1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one) shares its chemical formula with several positional isomers, most notably 2,3-pentylone (1-(1,3-benzodioxol-4-yl)-2-(methylamino)pentan-1-one). Due to their structural similarity, distinguishing these isomers using standard gas chromatography-mass spectrometry (GC-MS) is a complex analytical task. This guide provides a detailed comparison of pentylone and its 2,3-isomer, offering experimental data and protocols to aid in their differentiation.

The Challenge of Isomer Differentiation

Conventional GC-MS analysis often falls short in unequivocally identifying pentylone isomers. This is primarily due to their nearly identical chromatographic behavior and mass spectra under standard electron ionization (EI) conditions.[1][2] The subtle differences in their chemical structures result in minimal variations in their physicochemical properties, leading to co-elution or closely eluting peaks and mass spectra that are difficult to distinguish by visual comparison alone.[2][3]

Comparative Analysis of Pentylone and 2,3-Pentylone

While challenging, differentiation is possible through careful examination of chromatographic and mass spectral data. The following tables summarize the key distinguishing features based on experimental data.

Table 1: GC-MS Retention Times for Pentylone and 2,3-Pentylone

CompoundRetention Time (min)
Pentylone11.219[4]
2,3-Pentylone10.548[5]

Retention times were obtained under the same experimental conditions as detailed in the Experimental Protocol section.

Table 2: Key Mass Spectral Fragments for Pentylone and 2,3-Pentylone (70 eV EI)

m/zPentylone (Relative Abundance)2,3-Pentylone (Relative Abundance)Putative Fragment Ion
235Molecular Ion (M+)Molecular Ion (M+)C13H17NO3+
163ProminentProminent[M - C4H9N]+
135ProminentProminentBenzodioxole-C(O)+
86Base PeakBase Peak[CH3CH2CH2CH(NHCH3)]+
58SignificantSignificant[CH2=NHCH3]+

Note: While the major fragments are the same, subtle differences in the relative abundances of these and other minor fragments can be exploited for differentiation, often requiring statistical analysis.

Experimental Protocol

The following GC-MS method was utilized to generate the retention time and mass spectral data presented above.

Instrumentation:

  • Gas Chromatograph: Agilent Gas Chromatograph (or equivalent)

  • Mass Spectrometer: Agilent Mass Selective Detector (or equivalent)

GC Conditions:

  • Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm[4][5]

  • Carrier Gas: Helium at a constant flow of 1 mL/min[4][5]

  • Inlet Temperature: 280°C[4][5]

  • Injection Volume: 1 µL

  • Split Ratio: 20:1[4][5]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1.0 min[4][5]

    • Ramp: 12°C/min to 300°C[4][5]

    • Final hold: 9.0 min at 300°C[4][5]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C[4][5]

  • Quadrupole Temperature: 150°C[4][5]

  • Transfer Line Temperature: 280°C[4][5]

  • Mass Scan Range: 34-550 amu[4][5]

Fragmentation Pathways and Distinguishing Features

The mass spectra of both pentylone and its 2,3-isomer are dominated by alpha-cleavage, a characteristic fragmentation pathway for cathinones. This process results in the formation of a stable iminium ion (m/z 86 for pentylone) and a substituted benzoyl cation.

fragmentation_pathway pentylone Pentylone Molecular Ion (m/z 235) alpha_cleavage Alpha-Cleavage pentylone->alpha_cleavage EI iminium_ion Iminium Ion (m/z 86) [CH3CH2CH2CH(NHCH3)]+ alpha_cleavage->iminium_ion benzoyl_cation Benzoyl Cation (m/z 163) [C8H7O3]+ alpha_cleavage->benzoyl_cation

Caption: Alpha-cleavage of the pentylone molecular ion.

The position of the methylenedioxy group on the aromatic ring influences the stability and subsequent fragmentation of the benzoyl cation, leading to subtle differences in the mass spectra of the isomers. While visual inspection may be insufficient, multivariate analysis techniques such as Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) can be applied to the full mass spectral data to achieve reliable differentiation.[1]

Advanced Analytical Approaches

Given the limitations of standard GC-MS, several advanced techniques can be employed for more robust isomer differentiation:

  • Low-Energy Electron Ionization: Using a lower ionization energy (e.g., 15 eV) can reduce fragmentation, leading to more prominent molecular ions and more distinct mass spectra between isomers.[1]

  • Chemical Derivatization: Derivatizing the amine group can improve chromatographic separation and alter fragmentation patterns, making the isomers more distinguishable.

  • Tandem Mass Spectrometry (GC-MS/MS): By selecting a specific precursor ion and analyzing its product ions, GC-MS/MS can provide greater structural information and enhance the differentiation of isomers.[6]

  • Alternative Spectroscopic Techniques: Combining GC-MS with other techniques like Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy provides complementary structural information for unambiguous identification.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the analysis and differentiation of pentylone isomers.

workflow start Sample Analysis Request gcms Standard GC-MS Analysis start->gcms data_analysis Data Analysis: - Retention Time - Mass Spectrum gcms->data_analysis comparison Comparison with Reference Data data_analysis->comparison unambiguous Unambiguous Identification comparison->unambiguous Clear Differentiation ambiguous Ambiguous Result comparison->ambiguous Similar RT and MS advanced_methods Advanced Methods: - Low Energy EI - Derivatization - GC-MS/MS - Chemometrics ambiguous->advanced_methods final_id Definitive Isomer Identification advanced_methods->final_id

Caption: Analytical workflow for pentylone isomer differentiation.

References

A Comparative Guide to the Enantioselective Analysis of Pentylone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic cathinone pentylone is a chiral molecule, existing as two enantiomers that can exhibit different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is crucial for forensic analysis, clinical toxicology, and pharmaceutical research. This guide provides an objective comparison of the primary analytical techniques for the enantioselective analysis of pentylone hydrochloride, supported by experimental data to aid in method selection and development.

Comparison of Analytical Methods

The enantioselective analysis of this compound is predominantly achieved through three main techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Each method offers distinct advantages and disadvantages in terms of resolution, sensitivity, and sample throughput.

Quantitative Performance Data

The following tables summarize the typical performance characteristics of each technique for the enantioselective analysis of pentylone and related synthetic cathinones.

Table 1: High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

ParameterTypical Value/RangeNotes
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Chiralpak® series)Most commonly used for synthetic cathinones.[1][2]
Resolution (Rs) > 1.5Baseline separation is achievable.
Analysis Time 10 - 30 minutesCan be optimized by adjusting mobile phase and flow rate.
Limit of Detection (LOD) 0.1 - 1 µg/mL (UV detection)Highly dependent on the detector used.
Limit of Quantification (LOQ) 0.5 - 5 µg/mL (UV detection)
Mobile Phase n-Hexane/Isopropanol with amine modifierNormal-phase chromatography is common.

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization

ParameterTypical Value/RangeNotes
Derivatizing Agent (S)-(-)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC)Indirect method; forms diastereomers.[1][3]
Resolution (Rs) > 2.0Excellent separation of diastereomers on achiral columns.
Analysis Time 20 - 40 minutesIncludes derivatization time.
Limit of Detection (LOD) 0.26 - 0.76 µg/L (in urine with NCI-MS)Negative Chemical Ionization (NCI) enhances sensitivity.[3]
Limit of Quantification (LOQ) 0.86 - 2.34 µg/L (in urine with NCI-MS)[3]
Column Standard achiral capillary columns (e.g., DB-5MS)

Table 3: Capillary Electrophoresis (CE) with Chiral Selectors

ParameterTypical Value/RangeNotes
Chiral Selector Cyclodextrins (e.g., β-cyclodextrin, sulfated-β-CD)Added to the background electrolyte.[4]
Resolution (Rs) 0.3 - 6.2Highly dependent on the choice and concentration of cyclodextrin.[4]
Analysis Time < 15 minutesGenerally faster than chromatographic methods.
Limit of Detection (LOD) ~1 µg/mL (UV detection)Can be improved with preconcentration techniques.
Limit of Quantification (LOQ) ~3 µg/mL (UV detection)
Background Electrolyte (BGE) Acidic phosphate or formate bufferpH is a critical parameter for separation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a direct method for the enantioseparation of pentylone using a chiral stationary phase.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

Chromatographic Conditions:

  • Column: Chiralpak® AS-H (250 mm x 4.6 mm, 5 µm) or similar polysaccharide-based CSP.

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve this compound standard or sample in the mobile phase to a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes an indirect method involving derivatization to form diastereomers, which are then separated on a standard achiral column.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

Derivatization Procedure: [3]

  • To 1 mg of this compound, add 100 µL of a 10 mg/mL solution of (S)-(-)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC) in anhydrous dichloromethane.

  • Add 20 µL of anhydrous triethylamine.

  • Vortex the mixture and heat at 60 °C for 30 minutes.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

Chromatographic Conditions:

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI).

  • Scan Range: m/z 50-550.

Chiral Capillary Electrophoresis (CE)

This protocol details a direct method for the enantioseparation of pentylone using a chiral selector in the background electrolyte.

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

Electrophoretic Conditions: [4][5]

  • Capillary: Fused silica, 50 cm total length (40 cm to detector), 50 µm I.D.

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer (pH 2.5) containing 10 mM β-cyclodextrin.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm.

Sample Preparation:

  • Dissolve this compound standard or sample in the BGE to a concentration of 0.1 mg/mL.

  • Degas the BGE and sample solutions by sonication before use.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical techniques.

HPLC_Workflow Enantioselective HPLC Workflow for this compound cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_output Data Output start Pentylone HCl Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chiral Separation (Polysaccharide CSP) inject->separate detect UV Detection (254 nm) separate->detect chromatogram Chromatogram with Separated Enantiomers detect->chromatogram

Caption: Workflow for the enantioselective analysis of this compound by HPLC.

GCMS_Workflow Enantioselective GC-MS Workflow for this compound cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_output Data Output start Pentylone HCl Sample derivatize Derivatize with L-TPC start->derivatize reconstitute Reconstitute in Ethyl Acetate derivatize->reconstitute inject Inject into GC-MS reconstitute->inject separate Separation of Diastereomers (Achiral Column) inject->separate detect Mass Spectrometry Detection separate->detect chromatogram Chromatogram with Separated Diastereomers detect->chromatogram

Caption: Workflow for the enantioselective analysis of this compound by GC-MS.

CE_Workflow Enantioselective CE Workflow for this compound cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_output Data Output start Pentylone HCl Sample dissolve Dissolve in Background Electrolyte start->dissolve inject Inject into CE System dissolve->inject separate Chiral Separation (Cyclodextrin Selector) inject->separate detect UV Detection (214 nm) separate->detect electropherogram Electropherogram with Separated Enantiomers detect->electropherogram

Caption: Workflow for the enantioselective analysis of this compound by CE.

References

A Comparative Analysis of Monoamine Transporter Affinity: Pentylone vs. MDPV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro monoamine transporter affinity of two synthetic cathinones, pentylone and 3,4-methylenedioxypyrovalerone (MDPV). By examining their interactions with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), this document aims to offer an objective, data-driven overview for researchers in pharmacology and drug development. The information is presented through compiled experimental data, detailed methodologies, and visual diagrams to facilitate a comprehensive understanding of their distinct pharmacological profiles.

Executive Summary

Pentylone and MDPV are both potent inhibitors of monoamine transporters, but they exhibit distinct selectivity profiles. MDPV is a highly potent and selective inhibitor of the dopamine and norepinephrine transporters, with significantly weaker activity at the serotonin transporter.[1][2][3] In contrast, pentylone displays a more balanced, non-selective profile, inhibiting all three monoamine transporters with moderate to high potency.[4][5] This fundamental difference in transporter affinity underlies their varied psychoactive and physiological effects.

Data Presentation: Monoamine Transporter Affinity

The following table summarizes the in vitro monoamine transporter inhibition potencies (IC50 values in nM) of pentylone and MDPV. A lower IC50 value indicates a higher affinity for the transporter. The data are compiled from separate studies utilizing similar experimental assays for the most objective comparison possible.

CompoundDopamine Transporter (DAT) IC50 (nM)Norepinephrine Transporter (NET) IC50 (nM)Serotonin Transporter (SERT) IC50 (nM)DAT/SERT RatioPrimary Mechanism of ActionData Source(s)
Pentylone 48029018000.27Reuptake Inhibitor / Serotonin Releaser[4]
MDPV 4.1263349817Reuptake Inhibitor[1][3]

Experimental Protocols

The data presented in this guide were primarily obtained through in vitro monoamine transporter uptake inhibition assays. These assays are a standard method for determining the potency of a compound to block the reuptake of neurotransmitters.

General Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol is a generalized representation of the methodologies used in the cited studies.

  • Cell Culture: Human Embryonic Kidney 293 (HEK 293) cells are genetically engineered to stably express one of the human monoamine transporters (hDAT, hNET, or hSERT). These cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium supplemented with fetal bovine serum and antibiotics) and maintained in a controlled environment (37°C, 5% CO2).

  • Assay Preparation: On the day of the experiment, the cultured cells are harvested and plated into 96-well microplates. The cells are washed with a Krebs-bicarbonate buffer to remove the culture medium.

  • Compound Incubation: The cells are pre-incubated for a short period (e.g., 10-20 minutes) at room temperature or 37°C with varying concentrations of the test compound (pentylone or MDPV).

  • Initiation of Uptake: To start the uptake reaction, a solution containing a fixed concentration of a radiolabeled monoamine substrate is added to each well. The commonly used substrates are:

    • [³H]dopamine for DAT-expressing cells.

    • [³H]norepinephrine for NET-expressing cells.

    • [³H]serotonin (5-HT) for SERT-expressing cells.

  • Termination of Uptake: After a brief incubation period (typically 1-10 minutes), the uptake process is rapidly terminated by washing the cells with ice-cold buffer. This step removes the extracellular radiolabeled substrate.

  • Cell Lysis and Scintillation Counting: The cells are then lysed to release the intracellular contents. A scintillation cocktail is added to the cell lysate, and the amount of radioactivity is quantified using a scintillation counter. The measured radioactivity is directly proportional to the amount of radiolabeled monoamine taken up by the cells.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is calculated by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis. Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for each transporter.

Mandatory Visualization

Signaling Pathway of Monoamine Transporter Inhibition

The following diagram illustrates the fundamental mechanism of action for monoamine reuptake inhibitors like pentylone and MDPV at a synaptic cleft.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Vesicle->Synaptic_Cleft Release MAT Monoamine Transporter (DAT, NET, or SERT) Monoamine Monoamine Monoamine->MAT Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding & Signal Transduction Inhibitor Pentylone / MDPV Inhibitor->MAT Inhibition

Caption: Mechanism of monoamine transporter inhibition by pentylone and MDPV.

Experimental Workflow for Monoamine Transporter Affinity Assay

The diagram below outlines the sequential steps involved in a typical in vitro monoamine transporter uptake inhibition assay.

Experimental_Workflow cluster_setup Assay Setup cluster_experiment Experimental Procedure cluster_analysis Data Acquisition & Analysis A 1. Cell Culture (HEK 293 cells expressing DAT, NET, or SERT) B 2. Cell Plating (96-well plates) A->B C 3. Compound Incubation (Varying concentrations of Pentylone or MDPV) B->C D 4. Add Radiolabeled Substrate ([³H]DA, [³H]NE, or [³H]5-HT) C->D E 5. Terminate Uptake (Wash with ice-cold buffer) D->E F 6. Cell Lysis E->F G 7. Scintillation Counting (Measure radioactivity) F->G H 8. Data Analysis (Calculate IC50 values) G->H

Caption: Workflow for in vitro monoamine transporter uptake inhibition assay.

References

Comparative Guide to the Quantitative Analysis of Pentylone in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methodologies for the quantitative determination of pentylone in human urine. It is intended for researchers, scientists, and professionals in the fields of toxicology, forensic science, and drug metabolism. The comparison focuses on method performance, leveraging experimental data from published, validated studies.

Introduction to Pentylone Analysis

Pentylone is a synthetic cathinone, a class of new psychoactive substances (NPS) that has seen a rise in abuse in recent years.[1][2][3] Accurate and reliable quantitative methods are crucial for clinical and forensic toxicology to determine the extent of exposure. The primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Sample preparation, typically involving an extraction step, is critical for removing matrix interferences and concentrating the analyte.

Performance Comparison of Analytical Methods

The following tables summarize the validation parameters for different methods used in the quantitative analysis of pentylone and other synthetic cathinones in urine.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

ParameterPerformanceReference
Instrumentation GC-MS[1][2][3]
Extraction Method Solid-Phase Extraction (SPE)[1][2][3]
Linearity Range 50 - 2,000 ng/mL[1][2][3]
Correlation Coeff. (r²) > 0.995[1][2][3]
Limit of Detection (LOD) 5 ng/mL[1][2][3]
Limit of Quant. (LOQ) 20 ng/mL[1][2][3]
Recovery 82.34 - 104.46%[1][2][3]
Precision < 15%[1][2][3]
Accuracy < 15%[1][2][3]

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS & LC-HRMS) Method Performance

ParameterLC-MS/MS (QqQ)LC-HRMS (Orbitrap)Reference
Instrumentation LC-Triple Quadrupole MSLC-Orbitrap HRMS[4][5]
Extraction Method Solid-Phase Extraction (SPE)Solid-Phase Extraction (SPE)[5]
Linearity Range Not specified for pentyloneNot specified for pentylone
Correlation Coeff. (r²) > 0.99> 0.99[4][5]
LOD (ng/mL) 0.040 - 0.1600.005 - 0.035[4]
LOQ (ng/mL) Two times lower than HRMSHigher than QqQ[4][5]
Apparent Recovery Similar to HRMSSimilar to QqQ[4][5]
Matrix Effect No significant differencesNo significant differences[4][5]
Accuracy (% error) 1% - 16%6% - 18%[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the extraction and analysis of pentylone in urine.

Method 1: Solid-Phase Extraction and GC-MS Analysis

This method is based on a validated procedure for the quantification of six synthetic cathinones, including pentylone, in urine.[1][2][3]

  • 1. Sample Preparation (Solid-Phase Extraction - SPE):

    • Urine samples undergo solid-phase extraction (SPE) to isolate the analytes of interest.[1][2][3] While the specific sorbent is not detailed in the abstract, mixed-mode cation exchange cartridges are commonly used for this class of compounds.

  • 2. Derivatization:

    • The extracted analytes are derivatized prior to GC-MS analysis.[1][2][3] This step is often necessary for polar compounds like cathinones to improve their thermal stability and chromatographic properties.

  • 3. GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 6890N GC or equivalent.

    • Mass Spectrometer: Agilent 5975C MS or equivalent.

    • Column: HP-5MS capillary column (or similar 5% phenyl-methylpolysiloxane column).[1][2][3]

    • Injection Mode: Splitless.

    • Carrier Gas: Helium.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes, with a total analysis time of approximately 18 minutes.[1][2]

    • MS Detection: The mass spectrometer is operated in Selective Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[1][2][3]

Method 2: Solid-Phase Extraction and LC-MS/MS Analysis

This protocol is a generalized procedure based on methods for analyzing synthetic cathinones in urine using liquid chromatography.[4][5]

  • 1. Sample Preparation (Solid-Phase Extraction - SPE):

    • Oasis MCX (Mixed-Mode Cation Exchange) cartridges are used for the extraction from urine samples.[5]

  • 2. LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: Agilent 1200 series LC or equivalent.[4][5]

    • Mass Spectrometer: Agilent 6460 series triple quadrupole mass spectrometer or an Orbitrap high-resolution mass spectrometer.[4][5]

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid, is common.[5]

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.[4][5]

    • MS Detection (Triple Quadrupole): Operated in Multiple Reaction Monitoring (MRM) mode, selecting precursor and product ion transitions specific to pentylone.

    • MS Detection (HRMS): Operated in full scan or targeted MS/MS mode to acquire high-resolution mass data.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of pentylone in urine, from sample receipt to final data analysis.

Pentylone_Analysis_Workflow cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_post_analytical Post-Analytical Sample Urine Sample Collection & Receipt Accession Sample Accessioning & Aliquoting Sample->Accession Hydrolysis Enzymatic Hydrolysis (optional for metabolites) Accession->Hydrolysis Extraction Solid-Phase Extraction (SPE) Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Extraction->Analysis LC-MS/MS Path Derivatization->Analysis GC-MS Path Data Data Processing & Integration Analysis->Data Review Data Review & Certification Data->Review Report Final Report Generation Review->Report

Caption: Workflow for pentylone quantification in urine.

Alternative Extraction Techniques

While conventional SPE is widely used, other techniques offer potential advantages in terms of speed and automation:

  • Magnetic Dispersive Solid-Phase Extraction (MDSPE): This method utilizes magnetic nanoparticles as the sorbent material, allowing for rapid separation of the sorbent from the sample matrix using a magnetic field. It has been successfully combined with Direct Analysis in Real Time and High-Resolution Mass Spectrometry (DART-HRMS) for the rapid quantitation of synthetic cathinones.[6]

  • Pipette Tip Solid-Phase Extraction (PT-SPE): This technique involves packing a small amount of sorbent into a pipette tip.[7][8] It is well-suited for handling low sample volumes and can be automated for high-throughput applications.[7][9]

Conclusion

Both GC-MS and LC-MS/MS are robust and reliable techniques for the quantitative analysis of pentylone in urine. The choice of method may depend on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and available instrumentation.

  • GC-MS provides excellent specificity and is a well-established technique in many toxicology laboratories.[1][2][3] The need for derivatization can, however, increase sample preparation time.

  • LC-MS/MS generally offers higher sensitivity and can often analyze the parent compound without derivatization, potentially simplifying sample preparation.[4][5] A comparison between triple quadrupole and Orbitrap mass analyzers suggests that while both are accurate, the triple quadrupole may offer better sensitivity for this class of compounds in urine.[4][5]

Solid-phase extraction remains the gold standard for sample preparation, effectively removing matrix interferences and ensuring reliable quantification.[1][2][3][10][11] Newer, faster extraction techniques like MDSPE and PT-SPE present promising alternatives for high-throughput environments.[6][7] Method validation should always be performed according to established guidelines to ensure data quality and defensibility.

References

A Guide to the Inter-Laboratory Comparison of Pentylone Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the qualitative and quantitative analysis of pentylone hydrochloride, a synthetic cathinone of forensic and toxicological interest. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of appropriate analytical techniques. The data presented is a synthesis of published literature and aims to offer a benchmark for inter-laboratory performance.

Data Presentation: Quantitative Performance of Analytical Methods

The following tables summarize the quantitative performance parameters of commonly employed analytical methods for pentylone and related synthetic cathinones as reported in various studies. It is important to note that these values are method- and laboratory-specific and are presented here for comparative purposes.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

AnalyteMatrixLLOQ (ng/mL)LOD (ng/mL)Linear Range (ng/mL)Accuracy (% Bias)Precision (% RSD)Reference
PentylonePostmortem Blood111 - 500< 20%< 20%[1]
N-ethylnorpentyloneBlood515 - 500Not specified≤ 9.0%[2][3]
N,N-Dimethylpentylone (Pentylone as metabolite)Postmortem BloodNot specifiedNot specifiedNot specified (Detected range: 1.3 - 420)< ±20%< ±15%[4]
30 Synthetic Cathinones (including Pentylone)Postmortem Blood111 - 500< 20%< 20%[1]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Quantitative performance data for GC-MS analysis of this compound is less commonly reported in recent literature compared to LC-MS/MS. The following provides general guidance based on available information.

AnalyteMatrixTypical LOD (ng/mL)NotesReference
PentyloneUrine25Full scan acquisition. Thermal degradation can be a challenge.[5]
Synthetic CathinonesSeized MaterialNot specifiedQualitative identification is the primary application.SWGDRUG Monograph

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Pentylone in Blood

This protocol is a generalized procedure based on common practices reported in the literature for the analysis of synthetic cathinones in biological matrices.[1][4]

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 0.25 mL of postmortem blood, add an internal standard solution.

  • Perform a protein precipitation step by adding an appropriate volume of acetonitrile.

  • Vortex and centrifuge the sample.

  • Load the supernatant onto a mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with appropriate solvents (e.g., water, methanol).

  • Elute the analytes with a basic methanolic solution.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column (e.g., C18, PFP) suitable for the separation of polar basic compounds.

  • Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for pentylone and the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Pentylone in Seized Material

This protocol is based on the SWGDRUG monograph for this compound.

a. Sample Preparation

  • Prepare a solution of the seized material in methanol at a concentration of approximately 1 mg/mL.

  • If necessary, filter the solution to remove any particulate matter.

b. GC-MS Conditions

  • Gas Chromatograph: An Agilent 6890 GC or equivalent.

  • Column: A non-polar capillary column, such as a DB-1MS or equivalent (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet: Split injection with a high split ratio (e.g., 25:1).

  • Oven Program: A temperature program starting at a low temperature (e.g., 100°C) and ramping to a high temperature (e.g., 300°C) to ensure elution of the analyte.

  • Mass Spectrometer: A mass selective detector operating in electron ionization (EI) mode.

  • Acquisition: Full scan mode to obtain a mass spectrum for library matching and identification.

Mandatory Visualization

Experimental_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase SampleReceipt Sample Receipt & Accessioning Homogenization Sample Homogenization (if applicable) SampleReceipt->Homogenization Aliquoting Aliquoting for Analysis Homogenization->Aliquoting Extraction Extraction (e.g., SPE, LLE) Aliquoting->Extraction InstrumentalAnalysis Instrumental Analysis (LC-MS/MS or GC-MS) Extraction->InstrumentalAnalysis DataProcessing Data Processing & Quantification InstrumentalAnalysis->DataProcessing Review Data Review & Certification DataProcessing->Review Reporting Final Report Generation Review->Reporting Analytical_Challenges cluster_challenges Key Analytical Challenges center_node Pentylone HCl Analysis Isomers Isomeric Compounds (e.g., Eutylone) center_node->Isomers Matrix Matrix Effects (Ion Suppression/Enhancement) center_node->Matrix Stability Analyte Stability in Biological Matrices center_node->Stability Metabolites Metabolite Identification & Differentiation center_node->Metabolites LOD_LOQ Low Concentrations in Forensic Samples center_node->LOD_LOQ

References

A Comparative Analysis of the Locomotor Effects of Pentylone and Other Synthetic Cathinones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the locomotor activity induced by pentylone and other frequently encountered synthetic cathinones. It is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances. The document summarizes quantitative data from preclinical studies, details common experimental protocols, and visualizes key workflows and biological pathways to facilitate a deeper understanding of the psychostimulant properties of these compounds.

Introduction

Synthetic cathinones, often sold as "bath salts" or "legal highs," represent a large and evolving class of novel psychoactive substances. Their primary mechanism of action involves the modulation of monoamine transporters, leading to increased synaptic concentrations of dopamine, norepinephrine, and serotonin. The resulting psychostimulant effects, particularly the induction of hyperlocomotion in preclinical models, are a key indicator of their abuse liability. Pentylone is a second-generation synthetic cathinone that has been the subject of numerous pharmacological studies. This guide compares its effects on locomotor activity with those of other cathinones, including its structural analog pentedrone, first-generation compounds like methylone, and highly potent pyrrolidine-containing cathinones such as 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinopentiophenone (α-PVP).

Data Presentation: Comparative Locomotor Activity

The following table summarizes the dose-dependent effects of pentylone and other selected synthetic cathinones on locomotor activity in rodents, as reported in various preclinical studies.

CompoundSpeciesDose Range (mg/kg, i.p.)Key Locomotor EffectsCitation(s)
Pentylone Rat0.5 - 10.0Dose-dependent increases in locomotion. Less potent than α-PVP or MDPV.[1][2]
Mouse10.0 - 100.0Significant stimulant effects lasting up to 6 hours. Convulsions and lethality were noted at 100 mg/kg.[3][4]
Pentedrone Rat0.5 - 10.0Dose-dependent increases in locomotion; effects last longer than those of pentylone.[1][2]
MouseN/AProduced locomotor stimulant effects lasting up to 6 hours.[4]
Methylone Rat0.5 - 10.0Dose-dependent increases in locomotion.[1][2]
α-PVP Rat~1.0Peak locomotor stimulant effects observed at 1.0 mg/kg. More potent than pentylone.[1]
MDPV Rat~1.0Peak locomotor stimulant effects observed at 1.0 mg/kg. More potent than pentylone.[1]
N-Ethylpentylone MouseN/AIncreased locomotor activity; more potent than clephedrone, dimethylone, and dibutylone.[5]
4-MEC Mouse30.0 - 100.0Produced locomotor stimulant effects lasting up to 2 hours.[4]

N/A: Specific dose-response data for locomotor activity was not detailed in the cited source, although stimulant effects were confirmed.

Experimental Protocols

The assessment of locomotor activity in rodents is a standard behavioral assay for characterizing the stimulant properties of psychoactive compounds. The methodology detailed below is based on protocols commonly employed in studies of synthetic cathinones.[6]

1. Subjects:

  • Species: Adult male or female rodents, such as Swiss-Webster mice or Wistar/Sprague-Dawley rats, are typically used.[1][4][5]

  • Housing: Animals are group-housed in a climate-controlled vivarium with a standard 12-hour light/dark cycle. Food and water are provided ad libitum.[6]

  • Acclimation: A minimum one-week acclimation period to the housing facility is required before experimentation. Animals are handled for several days leading up to the test to minimize stress-induced artifacts.[6]

2. Apparatus:

  • The test is conducted in open-field arenas, which are square or circular enclosures equipped with a grid of infrared photocell beams.[7]

  • Horizontal locomotor activity is quantified by the number of beam breaks, which are recorded and analyzed by a computerized tracking system.

3. Procedure:

  • Habituation: On the day of testing, animals are transported to the testing room and allowed to acclimate for at least 60 minutes. Subsequently, each animal is placed in an open-field arena for a 30-60 minute habituation period to establish a baseline activity level.[6]

  • Drug Administration: Following habituation, animals are removed from the arena, administered the test compound or vehicle control via a specified route (intraperitoneal injection, i.p., is common), and immediately returned to the arena.[1]

  • Data Collection: Locomotor activity is recorded continuously for a predetermined period, typically ranging from 2 to 8 hours, to capture the onset, peak, and duration of the drug's effects.[3][7]

4. Data Analysis:

  • Activity data is typically binned into time blocks (e.g., 10-minute intervals).[4]

  • The primary endpoint is the total number of horizontal beam breaks (ambulation counts).

  • Data are often analyzed using a two-way analysis of variance (ANOVA) with treatment and time as factors. Dose-response curves are generated to determine the potency (e.g., ED₅₀) of the compounds.[4]

Mandatory Visualizations

The following diagram illustrates the typical workflow for a comparative locomotor activity study.

G cluster_pre Pre-Experiment cluster_test Testing Day cluster_post Post-Experiment A Animal Acclimation (≥ 1 week) B Daily Handling (Several days) A->B C Habituation to Testing Room (≥ 60 min) D Baseline Activity Recording (Arena Habituation, 30-60 min) C->D E Drug/Vehicle Administration (e.g., i.p. injection) D->E F Locomotor Activity Recording (2-8 hours) E->F G Data Binning (e.g., 10-min intervals) H Statistical Analysis (e.g., ANOVA) G->H I Dose-Response Curve Generation H->I

Workflow for a typical rodent locomotor activity study.

The primary mechanism by which synthetic cathinones induce hyperlocomotion is through their interaction with monoamine transporters in the brain, particularly the dopamine transporter (DAT).[8][9] This interaction leads to a significant increase in extracellular dopamine levels in key brain regions associated with motor control and reward, such as the nucleus accumbens and striatum.[10][11]

Synthetic cathinones can be broadly categorized into two main classes based on their mechanism of action at the transporter:

  • Transporter Blockers (Reuptake Inhibitors): These compounds, which include MDPV and α-PVP, bind to the transporter protein and physically obstruct the reuptake of dopamine from the synaptic cleft.[8][12]

  • Transporter Substrates (Releasers): These compounds, such as mephedrone, are transported into the presynaptic neuron and induce a reversal of the transporter's function, causing a non-vesicular release (efflux) of dopamine into the synapse.[8][12]

Pentylone displays a hybrid mechanism, acting as a blocker at the dopamine transporter (DAT) but as a substrate at the serotonin transporter (SERT).[11][13] The potent DAT-blocking activity is the primary driver of its locomotor stimulant effects, while its interaction with SERT may modulate these effects.[10][11]

G cluster_synapse Synaptic Cleft cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA Dopamine DAT Dopamine Transporter (DAT) DA->DAT Reuptake Receptor Dopamine Receptors DA->Receptor Binds Vesicle Dopamine Vesicle Vesicle->DA Release Locomotion Increased Locomotor Activity Receptor->Locomotion Activates Signaling Cathinones Synthetic Cathinones (e.g., Pentylone, MDPV) Cathinones->DAT Blocks

Cathinone mechanism of action on dopaminergic neurons.

References

Distinguishing Pentylone from its 2,3-Positional Isomer: An Analytical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analytical framework for researchers, forensic scientists, and drug development professionals to reliably distinguish between pentylone (1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one) and its positional isomer, 1-(1,3-benzodioxol-4-yl)-2-(methylamino)pentan-1-one, commonly referred to in forensic literature as 2,3-pentylone. The differentiation of these isomers is critical due to potentially different pharmacological, toxicological, and legal profiles.

The unambiguous identification of positional isomers of novel psychoactive substances (NPS) presents a significant analytical challenge, as they often exhibit nearly identical physical properties and produce very similar mass spectra under standard electron ionization conditions.[1] This guide details effective analytical methodologies, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting key distinguishing features and quantitative data derived from established forensic chemistry resources.

Chemical Structures

The sole structural difference between pentylone and its 2,3-isomer is the position of the methylenedioxy group on the phenyl ring. This seemingly minor change can be effectively probed using modern analytical techniques.

  • Pentylone (3,4-methylenedioxy isomer): 1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one

  • 2,3-Pentylone isomer: 1-(1,3-benzodioxol-4-yl)-2-(methylamino)pentan-1-one[2]

Data Presentation: Comparative Analytical Data

The following tables summarize the key analytical data points for the differentiation of pentylone and its 2,3-isomer.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

Gas chromatography can afford baseline separation, while mass spectrometry reveals key differences in fragment ion abundances.

ParameterPentylone (3,4-isomer)2,3-Pentylone IsomerData Source(s)
Retention Time ~11.219 min~10.548 min[2]
Molecular Ion (M+) m/z 235m/z 235[2]
Base Peak m/z 86m/z 86[2]
Key Fragment Ions (m/z) 178, 149, 121, 91, 77, 51178, 149, 121, 91, 77, 51[2]
Distinguishing Feature Although fragment ions are identical, their relative abundances may differ slightly upon careful inspection. The primary distinguishing feature is the chromatographic separation (retention time).The earlier elution time compared to the 3,4-isomer under the specified GC conditions is a key identifier.[2]
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (400 MHz, D₂O)

NMR spectroscopy provides definitive structural confirmation by probing the chemical environment of each proton. The aromatic region of the ¹H NMR spectrum is the most informative for distinguishing these isomers.

Proton AssignmentPentylone (3,4-isomer) Chemical Shift (ppm)2,3-Pentylone Isomer Chemical Shift (ppm)Data Source(s)
Aromatic Protons 7.5-7.6 (m, 2H), 7.05 (d, 1H)7.1-7.4 (m, 3H)[2]
Methylenedioxy (-O-CH₂-O-) 6.15 (s, 2H)6.10 (s, 2H)[2]
Methine (-CH(NH)-) 5.05 (m, 1H)5.00 (m, 1H)[2]
Methylamino (-NHCH₃) 2.75 (s, 3H)2.78 (s, 3H)[2]
Alkyl Chain (-CH₂CH₂CH₃) 1.8-2.1 (m, 2H), 1.2-1.4 (m, 2H), 0.85 (t, 3H)1.9-2.1 (m, 2H), 1.25-1.4 (m, 2H), 0.85 (t, 3H)[2]
Distinguishing Feature The pattern and chemical shifts of the three aromatic protons are distinct due to the different substitution pattern on the phenyl ring.The aromatic region shows a different multiplicity and chemical shift distribution compared to the 3,4-isomer, providing unambiguous identification.[2]

Experimental Protocols

Detailed methodologies are provided for the key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on the validated method reported by the DEA's Special Testing and Research Laboratory.[2]

  • Sample Preparation: Dilute the analyte to approximately 4-5 mg/mL. For the HCl salt, perform a base extraction into chloroform. For the free base, dissolve in methanol.

  • Instrumentation: Agilent (or equivalent) gas chromatograph coupled with a mass selective detector.

  • GC Column: DB-1 MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL injection volume with a split ratio of 20:1.

  • Temperatures:

    • Injector: 280°C

    • MSD Transfer Line: 280°C

    • MS Source: 230°C

    • MS Quadrupole: 150°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 1.0 min.

    • Ramp: Increase to 300°C at a rate of 12°C/min.

    • Final hold: Hold at 300°C for 9.0 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan.

    • Mass Scan Range: 34-550 amu.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol is designed for structural elucidation and confirmation.[2]

  • Sample Preparation: Dilute approximately 10 mg of the analyte (as HCl salt) in deuterium oxide (D₂O).

  • Instrumentation: 400 MHz NMR spectrometer.

  • Parameters:

    • Nucleus: ¹H

    • Solvent: D₂O

    • Spectral Width: A range sufficient to include all signals (e.g., -3 to 13 ppm).

    • Pulse Angle: 90°

    • Delay Between Pulses (D1): 45 seconds (to ensure full relaxation for quantitative analysis, though shorter delays can be used for routine identification).

  • Data Analysis: Process the resulting Free Induction Decay (FID) with Fourier transformation. Calibrate the spectrum (e.g., using TSP as an internal standard at 0 ppm). Analyze the chemical shifts, multiplicities, and integrations of the signals, paying close attention to the aromatic region for isomer differentiation.

Mandatory Visualization

The following diagrams illustrate the analytical workflow for distinguishing between the two pentylone isomers.

GCMS_Workflow GC-MS Workflow for Pentylone Isomer Differentiation cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation cluster_results Identification Sample Seized Material Dilution Dilute in Solvent (e.g., Methanol/Chloroform) Sample->Dilution GC_Inject Inject 1 µL into GC Dilution->GC_Inject Prepare for Injection GC_Separation Chromatographic Separation (DB-1 MS Column) GC_Inject->GC_Separation MS_Detection EI Mass Spectrometry (Scan 34-550 amu) GC_Separation->MS_Detection Chromatogram Analyze Chromatogram MS_Detection->Chromatogram Generate Data Mass_Spectrum Analyze Mass Spectrum MS_Detection->Mass_Spectrum RT_Check Check Retention Time (RT) Chromatogram->RT_Check Frag_Check Compare Fragmentation (Base Peak m/z 86) Mass_Spectrum->Frag_Check Isomer_23 2,3-Pentylone (RT ~10.5 min) RT_Check->Isomer_23 Early Elution Isomer_34 Pentylone (RT ~11.2 min) RT_Check->Isomer_34 Late Elution Further_Analysis Inconclusive (Requires NMR) RT_Check->Further_Analysis Co-elution or Ambiguous RT

Caption: GC-MS workflow for isomer differentiation.

NMR_Confirmation Definitive Isomer Confirmation by NMR Sample Isolated Isomer (from GC or synthesis) Prep Dissolve in D₂O Sample->Prep Analysis Acquire ¹H NMR Spectrum (400 MHz) Prep->Analysis Interpretation Analyze Aromatic Region (6.5-8.0 ppm) Analysis->Interpretation Decision Match Aromatic Pattern? Interpretation->Decision Result_34 Pentylone (3,4-) Pattern Confirmed Decision->Result_34 Yes (3H: 2 multiplets, 1 doublet) Result_23 2,3-Pentylone Pattern Confirmed Decision->Result_23 Yes (3H: 1 complex multiplet)

References

Comparative Receptor Binding Analysis of Pentylone and Its Analogs at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the receptor binding affinities and functional activities of pentylone and its structurally related synthetic cathinones.

This guide provides a detailed comparison of the in vitro receptor binding profiles of pentylone and its analogs at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The data presented herein is crucial for understanding the structure-activity relationships (SAR) of these compounds and predicting their potential pharmacological and toxicological effects.

Quantitative Receptor Binding Data

The following table summarizes the binding affinities (Ki, in micromolar) and uptake inhibition potencies (IC50, in micromolar) of pentylone and selected analogs at human monoamine transporters. Lower values indicate higher affinity or potency.

CompoundhDAT Ki (µM)hNET Ki (µM)hSERT Ki (µM)DAT/SERT Ratio (Ki)hDAT IC50 (µM)hSERT IC50 (µM)
Pentylone 0.022 - 0.310.14 - 0.490.44 - 11.70.05 - 6.20.12 - 0.311.36 - 11.7
Butylone 1.44-24.40.060.401.43 - 24.4
α-PVP 0.02220.04116.10.0014--
α-PBP 0.1450.121020.0014--
MDPV ------
Methylone ------

Data compiled from Eshleman et al., 2017 and Baumann et al., 2018.[1][2] The range of values for pentylone reflects data from different studies, which may employ slightly varied experimental conditions.

Key Observations from the Data:

  • Pentylone generally exhibits a higher affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET) compared to the serotonin transporter (SERT), as indicated by the lower Ki and IC50 values for DAT and NET.[1][2] The DAT/SERT selectivity ratio for pentylone varies across studies but often shows a preference for DAT.[2]

  • Increasing the length of the α-carbon chain in the α-pyrrolidinophenone series (from α-PBP to α-PVP) generally increases affinity for both hDAT and hNET.[1]

  • Compared to its shorter-chain analog butylone, pentylone demonstrates a higher potency at DAT.[2]

  • Many substituted cathinones, including pentylone, act as transporter blockers at DAT and NET, similar to cocaine, while some also exhibit substrate activity (i.e., act as releasers) at SERT, similar to amphetamines.[1][2] This "hybrid" mechanism of action is a key characteristic of compounds like pentylone and butylone.[2][3]

Experimental Protocols

The data presented in this guide were primarily obtained through radioligand binding assays and neurotransmitter uptake inhibition assays . These are standard in vitro methods for characterizing the interaction of compounds with transporters and receptors.

Radioligand Binding Assay Protocol

This assay measures the affinity of a test compound for a specific receptor or transporter by competing with a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Radioligand: [125I]RTI-55 is a commonly used radioligand for all three monoamine transporters.[1]

  • Test compounds (e.g., pentylone, its analogs).

  • Reference compounds for defining non-specific binding (e.g., mazindol for DAT and NET, imipramine for SERT).[1]

  • Assay buffer.

  • 96-well microplates.

  • Cell harvester and filter mats.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Membranes from HEK293 cells expressing the target transporter are prepared.

  • Incubation: The cell membranes are incubated in 96-well plates with the radioligand ([125I]RTI-55) and various concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Termination and Filtration: The incubation is terminated by rapid filtration through filter mats using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]

Neurotransmitter Uptake Inhibition Assay Protocol

This functional assay measures the ability of a test compound to block the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT, or rat brain synaptosomes.[2]

  • Radiolabeled substrates: [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin (5-HT) for SERT.[2][5]

  • Test compounds.

  • Assay buffer.

  • 96-well microplates.

  • Cell harvester and filter mats or a method to lyse the cells.

  • Scintillation counter.

Procedure:

  • Cell Plating: Adherent transporter-transfected HEK cells are plated in 96-well plates.[5]

  • Pre-incubation: The cells are washed and pre-incubated with various concentrations of the test compound or vehicle.

  • Initiation of Uptake: The uptake reaction is initiated by adding the radiolabeled neurotransmitter substrate.

  • Incubation: The cells are incubated for a short period to allow for neurotransmitter uptake.

  • Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • Lysis and Counting: The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.[6]

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50).

Visualizations

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (with target transporters) incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound Solutions prep_ligands->incubation filtration Rapid Filtration (Separates bound from free) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting (Measure radioactivity) washing->counting analysis Calculate IC50 and Ki values counting->analysis

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway of Monoamine Transporters

G cluster_transporter Monoamine Transporter (DAT, NET, SERT) cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron transporter Transporter Protein reuptake Reuptake transporter->reuptake Mediates monoamine Monoamine (Dopamine, Norepinephrine, Serotonin) monoamine->transporter Binds receptor Postsynaptic Receptor monoamine->receptor Activates signal Signal Transduction receptor->signal pentylone Pentylone / Analog pentylone->transporter Blocks (Inhibits Reuptake)

Caption: Simplified signaling pathway of monoamine transporters.

References

A Comparative Guide to Cross-Validation of LC-MS and GC-MS Methods for Pentylone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of forensic toxicology and drug analysis, the accurate and reliable quantification of novel psychoactive substances (NPS) like pentylone is paramount. This guide provides a comprehensive cross-validation of two powerful analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). By presenting objective performance data, detailed experimental protocols, and clear visual workflows, this document serves as a vital resource for researchers selecting the optimal method for their specific analytical needs.

At a Glance: LC-MS/MS vs. GC-MS for Pentylone Analysis

Both LC-MS/MS and GC-MS are considered gold-standard techniques in forensic toxicology, each offering distinct advantages and limitations for the analysis of synthetic cathinones such as pentylone.[1] The choice between these methods often depends on factors like required sensitivity, sample matrix, desired throughput, and the need for structural confirmation.

FeatureLC-MS/MSGC-MS
Sample Preparation Simpler, often direct injection after dilution or protein precipitation.More complex, typically requires solid-phase extraction (SPE) and chemical derivatization.[2][3][4]
Derivatization Not generally required.Often necessary to improve volatility and thermal stability.[5]
Sensitivity Generally higher, with lower limits of detection (LOD) and quantification (LOQ).Good sensitivity, but may be lower than LC-MS/MS for certain compounds.
Specificity High, especially with tandem MS (MS/MS) which provides structural information.High, particularly with electron ionization (EI) which generates reproducible fragmentation patterns for library matching.
Throughput Can be higher due to simpler sample preparation and faster run times.Can be lower due to the multi-step sample preparation process.
Thermal Lability Suitable for thermally labile compounds like some cathinones.Potential for thermal degradation of analytes in the injector port.[5]
Cost Instrumentation can be more expensive.Generally a more cost-effective technique.

Quantitative Performance Data

The following tables summarize the quantitative performance data for both LC-MS/MS and GC-MS methods for the analysis of pentylone, as reported in various studies. It is important to note that these values are influenced by the specific instrumentation, sample matrix, and validation procedures used in each study.

Table 1: LC-MS/MS Method Performance for Pentylone Analysis

ParameterReported ValueMatrixReference
Limit of Detection (LOD)0.1 ng/mLWhole Blood[6]
Limit of Quantitation (LOQ)0.25 - 5 ng/mLWhole Blood[6][7]
Linearity Range0.25 - 500 ng/mLWhole Blood[6][7]
Run Time~17 minWhole Blood[7]

Table 2: GC-MS Method Performance for Pentylone Analysis

ParameterReported ValueMatrixReference
Limit of Detection (LOD)5 ng/mLUrine[2][3][4]
Limit of Quantitation (LOQ)20 ng/mLUrine[2][3][4]
Linearity Range50 - 2000 ng/mLUrine[2][3][4]
Run Time< 18 minUrine[2][3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any analytical method. Below are representative protocols for the analysis of pentylone using LC-MS/MS and GC-MS.

LC-MS/MS Experimental Protocol (Whole Blood)

This protocol is a generalized representation based on common practices for the analysis of synthetic cathinones in whole blood.

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of whole blood, add 20 µL of an internal standard solution.

    • Add 1.0 mL of acidified methyl-tert-butyl-ether (MTBE) for protein precipitation and extraction.

    • Vortex vigorously for 10 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 50 µL of the initial mobile phase.[6]

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable C18 column (e.g., 100 x 3 mm, 2.6 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in 10 mM aqueous ammonium acetate, pH 3.5) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[6]

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 1 µL.[6]

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ions for pentylone and the internal standard are monitored.

GC-MS Experimental Protocol (Urine)

This protocol is a generalized representation based on common practices for the analysis of synthetic cathinones in urine, which typically involves a derivatization step.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 1 mL of urine, add an internal standard.

    • Perform enzymatic hydrolysis if glucuronide conjugates are of interest.

    • Condition an SPE cartridge (e.g., a mixed-mode cation exchange column).

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with appropriate solvents to remove interferences.

    • Elute the analytes with a suitable elution solvent.

    • Evaporate the eluate to dryness.

  • Derivatization:

    • Reconstitute the dried extract in a derivatizing agent (e.g., trifluoroacetic anhydride - TFAA).[8]

    • Heat the mixture to facilitate the reaction (e.g., 70°C for 30 minutes).

    • Evaporate the excess derivatizing agent.

    • Reconstitute the residue in a suitable solvent for injection (e.g., ethyl acetate).

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[2][3]

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: A temperature gradient to separate the analytes of interest.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative identification.[2][3]

Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows for both LC-MS/MS and GC-MS analysis of pentylone.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Start Whole Blood Sample Add_IS Add Internal Standard Start->Add_IS Precipitate Protein Precipitation (e.g., MTBE) Add_IS->Precipitate Vortex Vortex & Centrifuge Precipitate->Vortex Evaporate Evaporate Supernatant Vortex->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

Caption: LC-MS/MS experimental workflow for pentylone analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Start Urine Sample Add_IS Add Internal Standard Start->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Elute Elute & Evaporate SPE->Elute Derivatize Derivatization (e.g., TFAA) Elute->Derivatize Evaporate_Deriv Evaporate & Reconstitute Derivatize->Evaporate_Deriv GC_Separation GC Separation Evaporate_Deriv->GC_Separation MS_Detection MS Detection (SIM/Scan) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: GC-MS experimental workflow for pentylone analysis.

Conclusion

The cross-validation of LC-MS/MS and GC-MS methods reveals that both are highly capable of the reliable analysis of pentylone. LC-MS/MS generally offers higher sensitivity and a more streamlined sample preparation process, making it well-suited for high-throughput laboratories and for the analysis of thermally sensitive compounds. Conversely, GC-MS provides robust and reproducible results, with the advantage of creating mass spectra that can be readily compared to established libraries for confident identification.

The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity, available instrumentation, and the overall analytical workflow of the laboratory. This guide provides the foundational information to make an informed decision, ensuring accurate and defensible results in the critical field of drug analysis.

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Pentylone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals handling potent compounds, the responsible management of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of pentylone hydrochloride, a Schedule I controlled substance, ensuring compliance with U.S. Drug Enforcement Administration (DEA) regulations and promoting laboratory safety.

This compound, a synthetic cathinone, requires stringent disposal procedures due to its potential for abuse and environmental harm. Adherence to federal and local regulations is not merely a matter of best practice but a legal necessity.

Regulatory Framework: The "Non-Retrievable" Standard

The cornerstone of controlled substance disposal is the DEA's "non-retrievable" standard.[1][2][3][4] This mandates that the substance be rendered unavailable and unusable for all practical purposes through a permanent alteration of its physical or chemical condition.[1][2][4] While the DEA does not prescribe a specific method, incineration is currently the only method they have reviewed that definitively meets this standard.[1][5]

It is critical to distinguish between "wastage" (e.g., residual amounts in a syringe after administration) and "inventory" (e.g., expired, unused, or contaminated bulk substance).[5] The disposal of inventory is more strictly regulated and is the focus of this guide.

Primary Disposal Method: The Reverse Distributor

The most direct and compliant method for the disposal of this compound inventory is to transfer the material to a DEA-registered reverse distributor. This third-party entity is authorized to handle and destroy controlled substances in accordance with all regulations. This process mitigates risk and ensures proper documentation.

On-Site Destruction: A High-Burden Alternative

While on-site destruction is permissible, it places a significant burden on the registrant to prove that the method renders the substance non-retrievable. Any proposed on-site destruction protocol must be thoroughly documented and validated. The procedures outlined below are based on established chemical principles for compounds similar to this compound. These are illustrative protocols and must be validated by the registrant's institution and are subject to DEA approval.

Quantitative Hazard Data for this compound
Hazard ClassificationDescription
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Specific Target Organ Toxicity May cause respiratory irritation.

Experimental Protocols for Chemical Destruction

Universal Safety Precautions:

  • All procedures must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.

  • An emergency spill kit and appropriate fire extinguisher should be readily accessible.

  • All disposals must be witnessed by at least two authorized individuals.

  • Meticulous records, including the use of DEA Form 41 ("Registrants Inventory of Drugs Surrendered"), must be maintained for all destruction procedures.

Protocol 1: Oxidative Degradation using Potassium Permanganate

This protocol leverages the strong oxidizing properties of potassium permanganate to cleave the pentylone molecule, disrupting its psychoactive structure. The β-keto group and the alkyl side chain are susceptible to oxidation.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Distilled water

  • Stir plate and stir bar

  • Beakers and Erlenmeyer flasks

  • Ice bath

Procedure:

  • Dissolution: Carefully dissolve a known quantity of this compound in distilled water in a large beaker. The concentration should not exceed 1% w/v.

  • Acidification: Slowly and with constant stirring, add concentrated sulfuric acid to the solution to achieve a final concentration of approximately 2 M. The solution will become warm; use an ice bath to maintain the temperature below 30°C.

  • Oxidation: While vigorously stirring, slowly add a 10% solution of potassium permanganate. A brown precipitate of manganese dioxide (MnO₂) will form. Continue adding the permanganate solution until a faint, persistent purple color remains, indicating an excess of the oxidant.

  • Reaction Time: Allow the mixture to stir for a minimum of 18 hours at room temperature to ensure complete oxidation.

  • Quenching: Carefully quench the excess potassium permanganate by slowly adding solid sodium bisulfite until the purple color disappears and the manganese dioxide precipitate dissolves, leaving a clear or pale yellow solution.

  • Neutralization and Disposal: Neutralize the resulting solution with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8. The final solution should be disposed of as hazardous waste in accordance with institutional and local regulations.

Protocol 2: Reductive Degradation via Catalytic Hydrogenation

This method aims to reduce the ketone group and potentially cleave other bonds within the pentylone molecule, altering its chemical structure to a non-retrievable form. This procedure requires specialized equipment for handling hydrogen gas.

Materials:

  • This compound

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Palladium on carbon (5% Pd/C) catalyst

  • Hydrogen gas source and hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite or another filtration aid

Procedure:

  • Solution Preparation: In a hydrogenation flask, dissolve a known quantity of this compound in ethanol. Add a small amount of concentrated hydrochloric acid to ensure an acidic environment, which can facilitate the reaction.[6]

  • Catalyst Addition: Carefully add the 5% palladium on carbon catalyst to the solution. The amount of catalyst should be approximately 10% by weight of the this compound.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and begin vigorous stirring.[6]

  • Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen. Allow the reaction to proceed for at least 24 hours at room temperature.

  • Catalyst Removal: Depressurize the system and purge with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. The catalyst must be handled carefully as it can be pyrophoric when dry.

  • Solvent Removal and Disposal: Remove the ethanol from the filtrate via rotary evaporation. The resulting residue, containing the reduced products, should be dissolved in water, neutralized, and disposed of as hazardous waste according to institutional guidelines.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_decision cluster_option1 cluster_option2 start This compound for Disposal decision Is a DEA-Registered Reverse Distributor Available? start->decision reverse_distributor Engage Reverse Distributor decision->reverse_distributor Yes (Recommended) on_site On-Site Destruction decision->on_site No documentation1 Complete Transfer Documentation (e.g., DEA Form 222 for Schedule I/II) reverse_distributor->documentation1 transfer Securely Transfer Material to Reverse Distributor documentation1->transfer final_disposal1 Compliant Disposal Complete transfer->final_disposal1 validation Validate Destruction Protocol to meet 'Non-Retrievable' Standard on_site->validation protocol Execute Validated Chemical Destruction Protocol (e.g., Oxidation, Reduction) validation->protocol documentation2 Document Destruction on DEA Form 41 with Witnesses protocol->documentation2 waste_disposal Dispose of Final Waste Stream as Hazardous Waste documentation2->waste_disposal final_disposal2 Compliant Disposal Complete waste_disposal->final_disposal2

Disposal workflow for this compound.

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as PPE, glassware, and spill cleanup materials, must be treated as hazardous waste. These items should be collected in a designated, sealed container and disposed of through your institution's hazardous waste management program. Empty containers that held this compound should also be disposed of as hazardous waste.

By adhering to these rigorous procedures, the scientific community can ensure the safe and compliant disposal of this compound, upholding its commitment to safety, ethical research, and environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.